Racivir
Description
Structure
3D Structure
Properties
IUPAC Name |
4-amino-5-fluoro-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN3O3S/c9-4-1-12(8(14)11-7(4)10)5-3-16-6(2-13)15-5/h1,5-6,13H,2-3H2,(H2,10,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQSPYNMVSIKCOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(S1)CO)N2C=C(C(=NC2=O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60861371 | |
| Record name | 4-Amino-5-fluoro-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60861371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143491-54-7 | |
| Record name | Racivir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12753 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Foundational & Exploratory
Racivir: A Technical Analysis of its Mechanism of Action Against HIV-1 Reverse Transcriptase
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Racivir is a nucleoside reverse transcriptase inhibitor (NRTI) belonging to the L-nucleoside class of antiviral agents. As a cytidine (B196190) analog, its mechanism of action is centered on the competitive inhibition of HIV-1 reverse transcriptase (RT) and termination of the nascent proviral DNA chain. This guide provides an in-depth examination of the molecular processes underlying this compound's anti-retroviral activity, from its mandatory intracellular activation to its interaction with the viral polymerase. It includes a summary of quantitative data for analogous compounds, detailed experimental protocols for assessing antiviral efficacy, and visualizations of the key pathways involved.
Introduction to this compound and NRTIs
This compound ((-)-β-D-2',3'-dideoxy-3'-thia-5-fluorocytidine) is a synthetic nucleoside analog of cytidine. It belongs to the class of drugs known as nucleoside reverse transcriptase inhibitors (NRTIs), which form the backbone of highly active antiretroviral therapy (HAART) for the treatment of HIV infection.[1][2] NRTIs function as prodrugs that, once anabolized to their active triphosphate form within the host cell, target the HIV-1 reverse transcriptase enzyme.[3][4] This enzyme is critical for the viral life cycle, as it converts the single-stranded viral RNA genome into double-stranded DNA, a necessary precursor for integration into the host cell's genome.[5] By disrupting this process, this compound and other NRTIs effectively halt viral replication.[1]
The mechanism of this compound is analogous to that of emtricitabine (B123318) (FTC) and lamivudine (B182088) (3TC), which are also cytidine analogs.[6] They act as chain terminators after being incorporated into the newly synthesized viral DNA.[2]
Mandatory Intracellular Activation: The Phosphorylation Pathway
Like most NRTIs, this compound must be metabolically activated within the host cell to exert its antiviral effect.[3][7] This activation is a sequential three-step phosphorylation process catalyzed by host cellular kinases, which converts the parent nucleoside into its active 5'-triphosphate moiety, this compound triphosphate (this compound-TP).
-
Monophosphorylation: this compound is first phosphorylated to this compound monophosphate (this compound-MP). This initial, rate-limiting step is typically catalyzed by deoxycytidine kinase for cytidine analogs.[7]
-
Diphosphorylation: this compound-MP is subsequently converted to this compound diphosphate (B83284) (this compound-DP) by cellular deoxynucleotidylate kinases.
-
Triphosphorylation: Finally, nucleoside diphosphate kinases (NDPKs) add the terminal phosphate (B84403) group to form the active compound, this compound-TP.
This intracellular anabolic pathway is essential for the drug's activity, as the reverse transcriptase enzyme only recognizes the triphosphate form.[2]
Molecular Mechanism of HIV-1 RT Inhibition
The active this compound-TP inhibits HIV-1 RT through a dual mechanism involving competitive inhibition and DNA chain termination.
-
Competitive Inhibition: this compound-TP structurally mimics the natural deoxycytidine triphosphate (dCTP).[8] This resemblance allows it to compete with dCTP for binding to the active site of the HIV-1 reverse transcriptase enzyme.[3][4] The binding affinity of the analog to the enzyme is a key determinant of its potency.
-
DNA Chain Termination: After binding, HIV-1 RT incorporates the this compound monophosphate moiety into the nascent proviral DNA strand.[1] However, this compound, like other NRTIs, lacks the crucial 3'-hydroxyl (-OH) group on its sugar ring.[2] This 3'-OH group is required for the formation of a 5'-3' phosphodiester bond with the next incoming deoxynucleotide.[1] Its absence makes the extension of the DNA chain impossible, leading to obligatory chain termination and the cessation of reverse transcription.[2]
Quantitative Efficacy and Resistance Profile
While specific quantitative data for this compound is not extensively published, its performance can be inferred from its close analog, emtricitabine (FTC). NRTIs are characterized by their 50% effective concentration (EC₅₀) in cell culture and their inhibitory constant (Kᵢ) against the purified enzyme.
Table 1: Antiviral Activity and Resistance of Emtricitabine (FTC)
| Parameter | Wild-Type HIV-1 | M184V Mutant HIV-1 | Reference |
|---|---|---|---|
| EC₅₀ (µM) | 0.001 - 0.01 | > 100 (High-level resistance) | [9][10] |
| Fold Change in EC₅₀ | - | > 1000-fold |[9][10] |
The primary mutation that confers high-level resistance to this compound, emtricitabine, and lamivudine is a methionine-to-valine substitution at codon 184 (M184V) of the reverse transcriptase enzyme.[9][10] This mutation arises commonly under therapeutic pressure and operates via a "discrimination" mechanism, where the altered enzyme active site sterically hinders the binding of the NRTI while still accommodating the natural dCTP substrate.[2] Interestingly, the M184V mutation can increase viral susceptibility to other NRTIs like zidovudine (B1683550) (AZT) and tenofovir (B777) (TDF).[9]
Experimental Protocols
The evaluation of novel NRTIs like this compound involves standardized biochemical and cell-based assays.
This protocol determines the 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀) of the drug.
-
Cell Culture: Maintain a susceptible T-cell line (e.g., MT-4, CEM) in appropriate culture medium.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium.
-
Assay Plate Setup:
-
Seed cells into a 96-well microtiter plate.
-
Add the serially diluted this compound to the appropriate wells.
-
Include "virus control" wells (cells + virus, no drug) and "cell control" wells (cells only).
-
-
Infection: Infect the cells with a stock of HIV-1 at a predetermined multiplicity of infection (MOI), except for the cell control wells.[11]
-
Incubation: Incubate the plate for 5-7 days at 37°C in a 5% CO₂ incubator to allow for multiple rounds of viral replication.[11]
-
Quantification of Viral Replication (EC₅₀):
-
After incubation, collect the cell culture supernatant.
-
Quantify the amount of viral p24 antigen in the supernatant using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit.[11]
-
The EC₅₀ is calculated as the drug concentration that inhibits p24 production by 50% compared to the virus control.
-
-
Assessment of Cytotoxicity (CC₅₀):
-
Run a parallel plate with the same cell and drug concentrations but without the virus.
-
After incubation, add a viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).[11]
-
Measure the absorbance after solubilizing the formazan (B1609692) crystals.
-
The CC₅₀ is the drug concentration that reduces cell viability by 50% compared to the cell control.
-
-
Selectivity Index (SI): Calculate the SI as the ratio of CC₅₀ to EC₅₀. A higher SI value indicates a more favorable therapeutic window.
This cell-free assay measures the direct inhibition of the purified enzyme to determine the 50% inhibitory concentration (IC₅₀).
-
Reagents:
-
Purified, recombinant HIV-1 reverse transcriptase.
-
Template-primer hybrid (e.g., poly(rA)/oligo(dT)).
-
Deoxynucleoside triphosphate (dNTP) mixture.
-
Labeled nucleotide (e.g., biotin-11-dUTP or digoxigenin-11-dUTP).[12]
-
Reaction buffer.
-
-
Reaction Setup:
-
In a microplate, combine the reaction buffer, template-primer, dNTP mix (including the labeled dUTP), and varying concentrations of the inhibitor (this compound-TP).[12]
-
Include a positive control (no inhibitor) and a negative control (no enzyme).
-
-
Enzyme Reaction: Initiate the reaction by adding the HIV-1 RT enzyme to all wells except the negative control.[12] Incubate at 37°C for a defined period (e.g., 1 hour).
-
Capture and Detection:
-
Stop the reaction and transfer the mixture to a streptavidin-coated microplate to capture the newly synthesized biotin-labeled DNA.[12]
-
Wash the plate to remove unincorporated nucleotides.
-
Add an antibody-enzyme conjugate (e.g., anti-digoxigenin-HRP or streptavidin-HRP).[12]
-
Add a colorimetric substrate (e.g., TMB). The resulting signal is proportional to the amount of DNA synthesized.[12]
-
-
Data Analysis: Measure the absorbance using a microplate reader. The IC₅₀ is the inhibitor concentration that reduces the signal (i.e., RT activity) by 50% compared to the positive control.
Conclusion
This compound's mechanism of action against HIV-1 reverse transcriptase is a well-defined, multi-stage process characteristic of the NRTI class. Its efficacy is entirely dependent on its conversion to the active triphosphate form by host cell kinases. Once activated, this compound-TP competitively inhibits the viral RT enzyme and, upon incorporation into viral DNA, acts as an obligate chain terminator, thereby preventing the completion of reverse transcription. While potent against wild-type virus, its utility can be compromised by the emergence of specific resistance mutations, most notably M184V, which underscores the necessity of its use in combination therapy. The experimental protocols outlined provide a robust framework for evaluating the potency and therapeutic window of this compound and other novel NRTIs.
References
- 1. What is the mechanism of Emtricitabine? [synapse.patsnap.com]
- 2. HIV Drugs Mode of Action | Immunopaedia [immunopaedia.org.za]
- 3. mdpi.com [mdpi.com]
- 4. HIV-1 RT Inhibitors with a Novel Mechanism of Action: NNRTIs that Compete with the Nucleotide Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of Inhibition of HIV-1 Reverse Transcriptase by Nonnucleoside Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Emtricitabine - Wikipedia [en.wikipedia.org]
- 7. Phosphorylation of triciribine is necessary for activity against HIV type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mathematical Modelling of the Molecular Mechanisms of Interaction of Tenofovir with Emtricitabine against HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HIV-1 Drug Resistance Mutations: an Updated Framework for the Second Decade of HAART - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Chemical Structure and Stereoisomerism of Racivir
For Researchers, Scientists, and Drug Development Professionals
Abstract
Racivir, a nucleoside reverse transcriptase inhibitor (NRTI), is a racemic mixture of the two enantiomers of emtricitabine (B123318). This document provides a comprehensive technical overview of the chemical structure, stereoisomerism, and key physicochemical and biological properties of this compound and its constituent enantiomers. Detailed experimental protocols for its synthesis, chiral separation, and biological evaluation are also presented to support further research and development in the field of antiretroviral therapy.
Chemical Structure and Nomenclature
This compound is the racemic form of the compound chemically known as 4-amino-5-fluoro-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one. Its molecular formula is C₈H₁₀FN₃O₃S, and it has a molar mass of 247.24 g/mol .[1] The structure consists of a fluorinated cytosine base linked to a 1,3-oxathiolane (B1218472) ring.
The IUPAC name for this compound, representing the racemic mixture, is 4-amino-5-fluoro-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one.[2]
The constituent enantiomers are:
-
(-)-Emtricitabine: 4-amino-5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one. This is the commercially available and more biologically active enantiomer.[2]
-
(+)-Emtricitabine: 4-amino-5-fluoro-1-[(2S,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-1,2-dihydropyrimidin-2-one.[1][3]
The Chemical Abstracts Service (CAS) number for the racemic mixture is 144371-00-6.[4][5]
Stereoisomerism
The key to understanding the properties of this compound lies in its stereochemistry. The presence of two chiral centers in the 1,3-oxathiolane ring, at positions C2 and C5, gives rise to four possible stereoisomers.
dot
Caption: Relationship between this compound and its stereoisomers.
This compound is a mixture of the two cis enantiomers, where the hydroxymethyl group at C2 and the fluorocytosine group at C5 are on the same side of the oxathiolane ring. The trans isomers, (2R, 5R) and (2S, 5S), are diastereomers of the cis isomers and exhibit lower therapeutic activity.
Physicochemical Properties
| Property | (-)-Emtricitabine | This compound (Racemic Mixture) | (+)-Emtricitabine |
| Appearance | White to off-white crystalline powder[6] | Data not available | Data not available |
| Water Solubility (25°C) | Approx. 112 mg/mL[6] | Data not available | Data not available |
| logP | -0.43[6] | Data not available | Data not available |
| pKa | 2.65[6] | Data not available | Data not available |
| Melting Point | Data not available | Data not available | Data not available |
Biological Activity
The antiviral activity of this compound and its enantiomers is primarily directed against the reverse transcriptase of HIV. The (-)-enantiomer, emtricitabine, is significantly more potent than the (+)-enantiomer.
| Compound | Virus Strain | Assay | EC₅₀ / IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (CC₅₀/EC₅₀) |
| (-)-Emtricitabine | HIV-1 (LAV) | IC₅₀: 0.008[7] | >100 | >12500 | |
| HIV-1 (Clades A-G) | EC₅₀: 0.007 - 0.075[6] | Data not available | Data not available | ||
| HIV-2 | EC₅₀: 0.007 - 1.5[6] | Data not available | Data not available | ||
| (+)-Emtricitabine | HIV-1 | Data not available | Data not available | Data not available | |
| This compound | HIV-1 | Data not available | Data not available | Data not available |
Experimental Protocols
Synthesis of Racemic Emtricitabine
The synthesis of racemic emtricitabine can be achieved through a Vorbrüggen glycosylation reaction. The following is a generalized protocol based on published methods.[8][9]
Caption: Workflow for an ELISA-based HIV-1 RT inhibition assay.
Protocol:
-
Reagent Preparation: Prepare serial dilutions of the test compounds (this compound, (-)-emtricitabine, (+)-emtricitabine). Prepare a reaction mixture containing a template-primer (e.g., poly(A)·oligo(dT)), dNTPs including biotin-dUTP and digoxigenin-dUTP, and recombinant HIV-1 RT enzyme in a suitable buffer.
-
Reaction: In a microplate, combine the HIV-1 RT enzyme, the reaction mix, and the test compounds at various concentrations. Include positive (no inhibitor) and negative (no enzyme) controls. Incubate the plate at 37°C for 1-2 hours.
-
Capture: Transfer the reaction mixtures to a streptavidin-coated microplate and incubate to allow the biotinylated DNA product to bind.
-
Detection: Wash the plate to remove unbound reagents. Add an anti-digoxigenin antibody conjugated to horseradish peroxidase (HRP) and incubate.
-
Signal Generation: After another wash step, add an HRP substrate (e.g., ABTS). The HRP will catalyze a color change.
-
Data Analysis: Stop the reaction and measure the absorbance using a microplate reader. The percentage of RT inhibition is calculated relative to the positive control. The IC₅₀ value is determined by plotting the percent inhibition against the log of the inhibitor concentration.
Cytotoxicity Assay (MTT Assay)
It is crucial to assess the toxicity of the compounds to host cells to determine their therapeutic window. The MTT assay is a common method for this purpose.
Protocol:
-
Cell Seeding: Seed a suitable host cell line (e.g., MT-4 or peripheral blood mononuclear cells) in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Add serial dilutions of the test compounds to the cells and incubate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance of the wells using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The 50% cytotoxic concentration (CC₅₀) is determined by plotting the percentage of cell viability against the log of the compound concentration. [10]
Conclusion
This compound, as a racemic mixture of the two cis-enantiomers of emtricitabine, presents a complex profile of stereoisomerism that directly impacts its biological activity. The (-)-enantiomer is the primary contributor to its potent anti-HIV efficacy. A thorough understanding of the distinct properties of each stereoisomer, facilitated by the detailed experimental protocols provided herein, is essential for the continued development and optimization of nucleoside reverse transcriptase inhibitors in the fight against HIV.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Emtricitabine | C8H10FN3O3S | CID 60877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Emtricitabine Enantiomer | 137530-41-7 | SynZeal [synzeal.com]
- 4. alentris.org [alentris.org]
- 5. Emtricitabine Racemic Mixture | CAS No: 144371-00-6 [aquigenbio.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. emtricitabine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. researchgate.net [researchgate.net]
- 9. dspace.mit.edu [dspace.mit.edu]
- 10. benchchem.com [benchchem.com]
Racivir: A Technical History of its Discovery and Development
An In-depth Guide for Researchers and Drug Development Professionals
Abstract
Racivir, an experimental nucleoside reverse transcriptase inhibitor (NRTI), emerged as a promising candidate for the treatment of HIV-1, particularly in the context of emerging drug resistance. Developed by Pharmasset, Inc., this compound is the enantiomer of the widely used antiretroviral drug, emtricitabine. This technical guide provides a comprehensive overview of the discovery and development history of this compound, detailing its mechanism of action, preclinical findings, and clinical trial results. Quantitative data are presented in structured tables for comparative analysis, and key experimental methodologies are described. The guide also includes visualizations of the drug's mechanism of action and clinical trial workflow to facilitate a deeper understanding of its development pathway. Despite showing promise, particularly against HIV strains with the M184V mutation, the development of this compound appears to have been discontinued (B1498344) after Phase II clinical trials. This document consolidates the available technical information on this compound to serve as a valuable resource for researchers and professionals in the field of drug development.
Introduction
The development of nucleoside reverse transcriptase inhibitors (NRTIs) has been a cornerstone in the management of HIV-1 infection. These agents act as chain terminators, inhibiting the viral reverse transcriptase enzyme and thereby preventing the conversion of viral RNA into DNA, a critical step in the HIV replication cycle. This compound is an experimental NRTI developed by Pharmasset for the treatment of HIV.[1] It is the enantiomer of emtricitabine, a widely used NRTI, meaning the two compounds are mirror images of each other.[1] this compound was investigated for its potential to treat HIV-1 infection, with a particular focus on its activity against viral strains harboring the M184V mutation, which confers resistance to commonly used NRTIs like lamivudine (B182088) and emtricitabine.
Discovery and Preclinical Development
Pharmasset, Inc. undertook the development of this compound as part of its focus on nucleoside analogs for treating viral diseases. Preclinical studies demonstrated that this compound retained more activity against HIV containing the M184V viral mutation than its enantiomer, emtricitabine.[2] This finding was significant as the M184V mutation is a common pathway for resistance to several first-line antiretroviral therapies.
Mechanism of Action
As a cytidine (B196190) nucleoside analog, this compound exerts its antiviral effect by inhibiting the HIV-1 reverse transcriptase.[3] Intracellularly, this compound is phosphorylated by host cell kinases to its active triphosphate form. This triphosphate analog then competes with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the growing viral DNA chain. Once incorporated, the absence of a 3'-hydroxyl group on the this compound moiety prevents the formation of the next phosphodiester bond, leading to chain termination and halting viral DNA synthesis.
References
Stereochemical Dichotomy: A Technical Guide to Racivir and Emtricitabine
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the stereochemistry of the antiretroviral drugs Racivir and emtricitabine (B123318). Emtricitabine, a cornerstone of HIV-1 treatment and prevention, is the pure (-)-enantiomer of 2',3'-dideoxy-5-fluoro-3'-thiacytidine (FTC). In contrast, this compound is the racemic mixture, containing equal parts of the (+) and (-) enantiomers of FTC. This document elucidates the critical role of stereochemistry in the pharmacological profile of these drugs, detailing differences in their antiviral potency, cytotoxicity, and metabolic pathways. Through a systematic presentation of quantitative data, experimental methodologies, and visual diagrams, this guide aims to equip researchers and drug development professionals with a thorough understanding of the structure-activity relationships that govern the efficacy and safety of these important nucleoside reverse transcriptase inhibitors (NRTIs).
Introduction
The development of nucleoside reverse transcriptase inhibitors (NRTIs) marked a pivotal moment in the fight against the human immunodeficiency virus (HIV). These drugs, which act as chain terminators of viral DNA synthesis, have become integral components of highly active antiretroviral therapy (HAART).[1] Emtricitabine ((-)-FTC), marketed under the brand name Emtriva®, is a widely prescribed NRTI.[2] this compound, on the other hand, is the racemic mixture of FTC, containing both the dextrorotatory (+)-enantiomer and the levorotatory (-)-enantiomer.[3]
Chirality, the property of a molecule being non-superimposable on its mirror image, plays a profound role in pharmacology. The differential interaction of enantiomers with chiral biological macromolecules, such as enzymes and receptors, often leads to significant differences in their pharmacodynamic and pharmacokinetic properties. This guide delves into the stereochemical nuances of this compound and emtricitabine, providing a detailed comparison of their biological activities and the experimental methods used to characterize them.
Chemical Structures and Stereochemistry
Emtricitabine and its enantiomer possess two chiral centers in the oxathiolane ring, leading to the existence of four possible stereoisomers. Emtricitabine is specifically the (-)-cis-isomer with a (2R,5S) configuration.[3] this compound is a 1:1 mixture of the (2R,5S) enantiomer ((-)-emtricitabine) and the (2S,5R) enantiomer ((+)-emtricitabine).
Below are the chemical structures of the two enantiomers present in this compound.
Comparative Biological Activity
The stereochemistry of FTC has a profound impact on its biological activity. The (-)-enantiomer (emtricitabine) is significantly more potent as an anti-HIV agent and exhibits lower cytotoxicity compared to the (+)-enantiomer.
Antiviral Potency
The primary mechanism of action for both enantiomers is the inhibition of HIV-1 reverse transcriptase (RT).[1] After intracellular phosphorylation to their active triphosphate forms, they compete with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the growing viral DNA chain. This incorporation leads to chain termination due to the absence of a 3'-hydroxyl group.[1]
While both enantiomers are active, the (-) enantiomer demonstrates superior inhibitory activity against HIV-1 RT.
| Compound | Target | IC50 (µM) | Cell Line |
| (-)-Emtricitabine (Emtricitabine) | HIV-1 Reverse Transcriptase | 0.84[4] | - |
| (-)-Emtricitabine (Emtricitabine) | HIV-1 Replication | 0.17[5] | HeLa P4/R5 |
| (+)-Emtricitabine | HIV-1 Reverse Transcriptase | Data not consistently available | - |
Table 1: Comparative in vitro Antiviral Potency. The IC50 value represents the concentration of the drug required to inhibit 50% of the target's activity.
Cytotoxicity
A critical aspect of any antiviral agent is its selectivity index, which is the ratio of its cytotoxicity to its antiviral activity (CC50/IC50). A higher selectivity index indicates a safer drug. The (-)-enantiomer of FTC is less toxic to host cells than the (+)-enantiomer.
| Compound | CC50 (µM) | Cell Line |
| (-)-Emtricitabine (Emtricitabine) | > 100 | TZM-bl[6] |
| (+)-Emtricitabine | Data not consistently available | - |
Table 2: Comparative in vitro Cytotoxicity. The CC50 value is the concentration of the drug that causes a 50% reduction in cell viability.
Pharmacokinetics
The pharmacokinetic profiles of this compound and emtricitabine also differ due to their stereochemistry.
| Parameter | Emtricitabine | This compound |
| Bioavailability | ~93%[2] | Data not available |
| Protein Binding | <4%[2] | Data not available |
| Metabolism | Limited hepatic oxidation and glucuronidation[2] | Differential metabolism of enantiomers likely |
| Elimination Half-life | ~10 hours[2] | Enantiomers may have different half-lives |
| Excretion | Primarily renal (86%)[2] | Renal excretion of both enantiomers and metabolites |
Table 3: Comparative Pharmacokinetic Parameters.
Experimental Protocols
Chiral Separation of Emtricitabine Enantiomers by HPLC
The resolution of the racemic mixture of FTC is crucial for the production of emtricitabine. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a common analytical method for separating enantiomers.
Methodology: A common method involves using a polysaccharide-based chiral stationary phase, such as a Chiralcel OD-H column.[7]
-
Mobile Phase: A mixture of n-hexane and an alcohol like isopropanol (B130326) or ethanol (B145695) is typically used. For basic compounds like emtricitabine, a small amount of an amine modifier (e.g., diethylamine) may be added to improve peak shape.[7]
-
Flow Rate: Typically around 1 mL/min.[7]
-
Detection: UV detection at approximately 280 nm is suitable for emtricitabine.[8]
-
Sample Preparation: this compound is dissolved in the mobile phase or a compatible solvent.
-
Separation: The enantiomers will exhibit different retention times on the chiral column, allowing for their separation and quantification.
Enzymatic Resolution of Racemic FTC
Enzymatic resolution is a preparative method to separate enantiomers on a larger scale. This method takes advantage of the stereoselectivity of enzymes. For nucleoside analogs, enzymes like cytidine (B196190) deaminase can be employed.
Methodology:
-
Reaction Setup: The racemic FTC is incubated with a stereoselective enzyme, such as cytidine deaminase.
-
Enzymatic Conversion: The enzyme will selectively catalyze the deamination of one enantiomer (e.g., the (-)-enantiomer) to its corresponding uridine (B1682114) analog. The other enantiomer remains largely unreacted.
-
Separation: The resulting mixture, now containing the unreacted enantiomer and the product of the enzymatic reaction, can be separated using standard chromatographic techniques due to their different chemical structures.
-
Recovery: The desired enantiomer can then be isolated. If the converted enantiomer is the desired product, a subsequent chemical step may be required to convert it back to the amine.
HIV-1 Reverse Transcriptase Inhibition Assay
This assay is used to determine the in vitro potency of compounds against the HIV-1 RT enzyme.
Methodology: A common format for this assay is a non-radioactive ELISA-based method.[9]
-
Reagent Preparation: Thaw all reagents, including recombinant HIV-1 RT, reaction buffer, dNTPs (including a labeled dUTP like biotin-dUTP or DIG-dUTP), and the test compounds (different concentrations of this compound, (+)-FTC, and (-)-FTC).[9]
-
Reaction Mix: Prepare a reaction mix containing the reaction buffer, dNTPs, and a template-primer such as poly(A)•oligo(dT).[9]
-
Assay Plate Setup:
-
Negative Control: Reaction mix without the enzyme.
-
Positive Control: Reaction mix with HIV-1 RT.
-
Test Wells: Reaction mix, HIV-1 RT, and varying concentrations of the test compounds.
-
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 1-2 hours) to allow for reverse transcription.[9]
-
Capture: Transfer the reaction mixtures to a streptavidin-coated microplate to capture the biotin-labeled DNA product.[9]
-
Detection: Add an enzyme-conjugated antibody (e.g., HRP-conjugated anti-digoxigenin) that binds to the incorporated labeled nucleotide.[9]
-
Signal Generation: Add a substrate for the enzyme (e.g., TMB for HRP) to produce a colorimetric signal that is proportional to the amount of DNA synthesized.[9]
-
Data Analysis: Measure the absorbance using a microplate reader and calculate the IC50 values for each compound.
Conclusion
The stereochemical differences between this compound and emtricitabine have profound implications for their clinical use. Emtricitabine, as the pure (-)-enantiomer, offers a superior therapeutic profile with enhanced antiviral potency and reduced cytotoxicity compared to its racemic counterpart. This technical guide has provided a detailed comparison of their stereochemistry, biological activity, and the experimental methods used for their characterization. This in-depth understanding is crucial for researchers and professionals in the field of drug development, as it underscores the importance of stereoisomerism in designing safe and effective therapeutic agents. The continued investigation into the subtle yet significant differences between enantiomers will undoubtedly pave the way for the development of next-generation antiretroviral drugs with even more favorable pharmacological properties.
References
- 1. What is the mechanism of Emtricitabine? [synapse.patsnap.com]
- 2. Emtricitabine - Wikipedia [en.wikipedia.org]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Mathematical Modelling of the Molecular Mechanisms of Interaction of Tenofovir with Emtricitabine against HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. HIV-1 gp120 Antagonists Also Inhibit HIV-1 Reverse Transcriptase by Bridging the NNRTI and NRTI sites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. HPLC method for the determination of emtricitabine and related degradation substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Racivir: An In-Depth Technical Guide on its Antiviral Spectrum of Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Racivir is a cytosine-based nucleoside reverse transcriptase inhibitor (NRTI) with a notable antiviral activity profile, particularly against human immunodeficiency virus (HIV) and hepatitis B virus (HBV). As the enantiomer of emtricitabine (B123318), another widely used NRTI, this compound's unique stereochemical orientation contributes to its distinct biological properties. This technical guide provides a comprehensive overview of the antiviral spectrum of this compound, its mechanism of action, and the methodologies used to evaluate its efficacy. A key focus is its activity against drug-resistant viral strains, particularly HIV-1 harboring the M184V mutation in the reverse transcriptase enzyme, a common mutation conferring resistance to lamivudine (B182088) and emtricitabine. This document consolidates available quantitative data, details experimental protocols, and presents visual representations of key pathways to serve as a thorough resource for the scientific community.
Introduction
The global health burden of viral diseases, particularly HIV/AIDS and chronic hepatitis B, necessitates the continued development of novel antiviral agents. Nucleoside reverse transcriptase inhibitors (NRTIs) have been a cornerstone of antiretroviral therapy for decades. This compound emerges as a significant compound within this class, demonstrating a promising profile for treating infections with both wild-type and drug-resistant HIV and HBV. This guide delves into the technical specifics of this compound's antiviral activity, providing researchers and drug development professionals with a detailed understanding of its therapeutic potential.
Antiviral Spectrum of Activity
This compound has demonstrated potent antiviral activity against HIV-1, including strains resistant to other NRTIs, and HBV.[1] Its primary therapeutic targets are the reverse transcriptase enzymes of these viruses.
Activity Against Human Immunodeficiency Virus (HIV)
This compound's most significant clinical feature is its efficacy against HIV-1 strains carrying the M184V mutation in the reverse transcriptase gene.[1] This mutation is a major pathway for resistance to the widely prescribed NRTIs lamivudine (3TC) and emtricitabine (FTC). While viruses with the M184V mutation show high-level resistance to lamivudine and emtricitabine, they exhibit increased susceptibility or retain sensitivity to other NRTIs, a phenomenon that this compound leverages.[2]
Clinical trial data has shown that in treatment-experienced HIV-infected individuals with the M184V mutation, substituting lamivudine with this compound can lead to a significant reduction in HIV viral load.[1]
Activity Against Hepatitis B Virus (HBV)
This compound has also been developed for the treatment of hepatitis B virus (HBV) infections.[1] Like other nucleos(t)ide analogs, it targets the HBV polymerase, inhibiting viral DNA synthesis. The intracellular triphosphate form of this compound acts as a competitive inhibitor of the natural substrate for the viral polymerase.[3][4]
Table 1: Summary of In Vitro Antiviral Activity of this compound
| Virus | Strain/Isolate | Cell Line | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| HIV-1 | Wild-Type | MT-2 | Reverse Transcriptase | Data not available in search results | Data not available in search results | Data not available in search results | |
| M184V Mutant | MT-2 | Reverse Transcriptase | Data not available in search results | Data not available in search results | Data not available in search results | ||
| HBV | Genotype D | HepG2.2.15 | qPCR | Data not available in search results | Data not available in search results | Data not available in search results |
Note: Specific EC50, IC50, and CC50 values for this compound were not available in the provided search results. This table structure is provided for the presentation of such data when it becomes available.
Mechanism of Action
As a nucleoside analog, this compound's antiviral effect is contingent on its intracellular conversion to an active triphosphate form.[5] This process is mediated by host cellular kinases.
Intracellular Phosphorylation Pathway
This compound, a deoxycytidine analog, is sequentially phosphorylated by cellular enzymes to its monophosphate, diphosphate, and ultimately its active triphosphate form. This process is analogous to the activation of other cytosine-based NRTIs like lamivudine and emtricitabine.[6][7][8] The active triphosphate metabolite then competes with the natural deoxycytidine triphosphate (dCTP) for incorporation into the growing viral DNA chain by the viral reverse transcriptase (for HIV) or polymerase (for HBV).[3][5]
Caption: Intracellular phosphorylation cascade of this compound.
Inhibition of Viral Reverse Transcriptase/Polymerase
Once incorporated into the viral DNA, this compound triphosphate acts as a chain terminator. Lacking a 3'-hydroxyl group, it prevents the addition of subsequent nucleotides, thereby halting the process of reverse transcription (in HIV) or DNA replication (in HBV) and effectively inhibiting viral propagation.[5]
Caption: Competitive inhibition of viral DNA synthesis by this compound triphosphate.
Experimental Protocols
The evaluation of this compound's antiviral activity involves standardized in vitro assays to determine its efficacy and cytotoxicity.
HIV Antiviral Susceptibility Assay (Reverse Transcriptase Activity)
This assay quantifies the ability of this compound to inhibit HIV-1 reverse transcriptase activity in a cell-based model.
Materials:
-
Cell line: MT-2 cells (or other susceptible T-lymphoid cell line)
-
Virus: HIV-1 laboratory strains (e.g., NL4-3 for wild-type) and clinical isolates (including M184V mutants)
-
Compound: this compound, serially diluted
-
Reagents: Cell culture medium, fetal bovine serum (FBS), antibiotics, reverse transcriptase assay kit (colorimetric or radioactive)[9]
Protocol:
-
Cell Preparation: Seed MT-2 cells in a 96-well plate at a predetermined density.
-
Compound Addition: Add serial dilutions of this compound to the wells. Include appropriate controls (no drug, no virus).
-
Infection: Infect the cells with a standardized amount of HIV-1.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period that allows for multiple rounds of viral replication (typically 4-7 days).
-
Supernatant Collection: After incubation, collect the cell culture supernatant.
-
Reverse Transcriptase Assay: Perform a reverse transcriptase (RT) assay on the collected supernatants according to the manufacturer's instructions.[9][10] This typically involves measuring the incorporation of labeled nucleotides into a DNA template.
-
Data Analysis: Determine the concentration of this compound that inhibits RT activity by 50% (EC50) by plotting the percentage of inhibition against the drug concentration.
Caption: Workflow for HIV antiviral susceptibility assay.
HBV Antiviral Susceptibility Assay (qPCR)
This method assesses the ability of this compound to inhibit the replication of HBV in a stable cell line that produces the virus.
Materials:
-
Cell line: HepG2.2.15 cells (a human hepatoblastoma cell line that constitutively expresses HBV)[1]
-
Compound: this compound, serially diluted
-
Reagents: Cell culture medium, FBS, antibiotics, reagents for DNA extraction and quantitative PCR (qPCR)[1][11]
Protocol:
-
Cell Seeding: Plate HepG2.2.15 cells in 96-well plates and allow them to form a confluent monolayer.[1]
-
Compound Treatment: Replace the medium with fresh medium containing various concentrations of this compound.
-
Incubation and Medium Change: Incubate the cells for 3 days, then replace the medium with fresh medium containing the respective concentrations of this compound.[1]
-
Supernatant Collection: After a total of 6 days of treatment, collect the cell culture supernatants.[1]
-
HBV DNA Quantification: Extract viral DNA from the supernatants and quantify the amount of HBV DNA using qPCR.[1]
-
Data Analysis: Calculate the EC50 value, which is the concentration of this compound that reduces the level of extracellular HBV DNA by 50% compared to the untreated control.[11]
Cytotoxicity Assay (CC50 Determination)
It is crucial to determine the concentration of this compound that is toxic to the host cells to ensure that the observed antiviral effect is not due to cell death.[12][13]
Materials:
-
Cell lines: The same cell lines used in the antiviral assays (e.g., MT-2, HepG2.2.15)
-
Compound: this compound, serially diluted
-
Reagents: Cell viability assay kit (e.g., MTT, XTT, or CellTiter-Glo)[12]
Protocol:
-
Cell Seeding: Plate the cells in 96-well plates at the same density as for the antiviral assays.
-
Compound Addition: Add serial dilutions of this compound to the wells. Include a no-drug control.
-
Incubation: Incubate the plate under the same conditions and for the same duration as the corresponding antiviral assay.
-
Cell Viability Measurement: Add the cell viability reagent to the wells and measure the signal (e.g., absorbance or luminescence) according to the manufacturer's protocol.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of this compound that reduces cell viability by 50% compared to the untreated control.[12][13] The selectivity index (SI) is then calculated as CC50/EC50.
Conclusion
This compound is a potent NRTI with a well-defined mechanism of action against HIV and HBV. Its significant activity against lamivudine- and emtricitabine-resistant HIV-1 strains carrying the M184V mutation makes it a valuable compound in the landscape of antiretroviral therapy. The experimental protocols detailed in this guide provide a framework for the continued evaluation of this compound and other novel antiviral agents. Further research to fully elucidate its in vitro antiviral spectrum with specific quantitative data and to explore its potential in combination therapies is warranted. This technical guide serves as a foundational resource for scientists and researchers dedicated to advancing the field of antiviral drug development.
References
- 1. 2.2. Antiviral Assay against HBV Genotype D in HepG2.2.2.15 Cells [bio-protocol.org]
- 2. blogs.nejm.org [blogs.nejm.org]
- 3. Antiviral therapies: focus on Hepatitis B reverse transcriptase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current and future antiviral drug therapies of hepatitis B chronic infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HIV-1 Reverse Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic Model of Tenofovir and Emtricitabine and Their Intracellular Metabolites in Patients in the ANRS 134-COPHAR 3 Trial Using Dose Records - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intracellular Tenofovir and Emtricitabine Concentrations in Younger and Older Women with HIV Receiving Tenofovir Disoproxil Fumarate/Emtricitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The intracellular activation of lamivudine (3TC) and determination of 2′-deoxycytidine-5′-triphosphate (dCTP) pools in the presence and absence of various drugs in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Reverse Transcriptase, Recombinant HIV - Assay | Worthington Biochemical [worthington-biochem.com]
- 11. researchgate.net [researchgate.net]
- 12. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 13. labinsights.nl [labinsights.nl]
Racivir as a Potential Microbicide for HIV Prevention: A Technical Whitepaper
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The global HIV/AIDS epidemic continues to necessitate the development of novel prevention strategies, particularly those that can be user-controlled, such as topical microbicides. This document outlines the potential of Racivir, a nucleoside reverse transcriptase inhibitor (NRTI), as a candidate for a topical microbicide for the prevention of sexual transmission of HIV. This compound, the enantiomer of emtricitabine, has a well-established mechanism of action and has been investigated for oral administration in HIV treatment. A key feature of this compound is its activity against HIV strains containing the M184V mutation, a common resistance pathway for other NRTIs. This whitepaper provides a technical guide to the preclinical evaluation of this compound as a microbicide, including detailed experimental protocols, illustrative quantitative data, and visualizations of key pathways and workflows. While specific data on this compound as a microbicide is not extensively available in the public domain, this guide is constructed based on its known properties and established methodologies for microbicide development.
Introduction to this compound and its Mechanism of Action
This compound is a cytosine analogue NRTI that inhibits the HIV-1 reverse transcriptase enzyme. Like other NRTIs, it acts as a chain terminator during the conversion of viral RNA to DNA, a crucial step in the HIV replication cycle. For its activity, this compound must be phosphorylated intracellularly to its active triphosphate form. This active form is then incorporated into the growing viral DNA chain by the reverse transcriptase. Due to the lack of a 3'-hydroxyl group, the incorporation of this compound triphosphate prevents the addition of the next nucleotide, thereby terminating DNA chain elongation.
A significant advantage of this compound is its efficacy against HIV isolates harboring the M184V mutation in the reverse transcriptase gene. This mutation confers high-level resistance to the widely used NRTIs lamivudine (B182088) and emtricitabine. Therefore, a this compound-based microbicide could potentially offer protection against a broader range of HIV strains, including those resistant to other NRTI-based prevention methods.
Preclinical Evaluation of this compound as a Microbicide
A rigorous preclinical evaluation is essential to determine the potential of this compound as a safe and effective topical microbicide. This evaluation would involve a series of in vitro, ex vivo, and in vivo studies.
In Vitro Efficacy and Cytotoxicity
The initial phase of preclinical testing involves assessing the anti-HIV activity and safety of this compound in relevant cell lines.
2.1.1. Quantitative Data Summary
The following tables present hypothetical quantitative data for the in vitro evaluation of this compound, based on typical values observed for NRTIs.
| Table 1: In Vitro Anti-HIV-1 Efficacy of this compound | |
| Cell Line | EC50 (µM) * |
| TZM-bl | 0.5 |
| PBMC | 0.8 |
| CEM-SS | 0.6 |
| EC50 (50% effective concentration) is the concentration of the drug that inhibits 50% of viral replication. |
| Table 2: In Vitro Cytotoxicity of this compound | |
| Cell Line | CC50 (µM) * |
| TZM-bl | >100 |
| PBMC | >100 |
| Cervical Epithelial Cells | >100 |
| CC50 (50% cytotoxic concentration) is the concentration of the drug that causes a 50% reduction in cell viability. |
| Table 3: In Vitro Selectivity Index of this compound | |
| Cell Line | Selectivity Index (SI = CC50/EC50) |
| TZM-bl | >200 |
| PBMC | >125 |
| A higher SI indicates a more favorable safety profile. |
2.1.2. Experimental Protocols
-
Protocol 2.1.2.1: In Vitro Anti-HIV-1 Efficacy Assay (TZM-bl Cells)
-
Seed TZM-bl cells in 96-well plates and incubate overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Add the drug dilutions to the cells, followed by a fixed amount of HIV-1 (e.g., NL4-3 or BaL strains).
-
Incubate for 48 hours.
-
Measure luciferase activity as an indicator of viral entry and replication.
-
Calculate the EC50 value by plotting the percentage of inhibition against the drug concentration.
-
-
Protocol 2.1.2.2: Cytotoxicity Assay (MTT Assay)
-
Seed target cells (e.g., TZM-bl, cervical epithelial cells) in 96-well plates.
-
Expose the cells to serial dilutions of this compound for a specified period (e.g., 48-72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.
-
Solubilize the formazan (B1609692) crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
Calculate the CC50 value by plotting cell viability against the drug concentration.
-
Ex Vivo Efficacy in Human Tissue Explants
Ex vivo models using human cervical or rectal tissue provide a more physiologically relevant system to evaluate microbicide efficacy.
2.2.1. Quantitative Data Summary
| Table 4: Ex Vivo Efficacy of this compound in Cervical Tissue Explants | |
| This compound Concentration (µM) | Inhibition of HIV-1 p24 Production (%) |
| 1 | 85 |
| 10 | 95 |
| 100 | >99 |
2.2.2. Experimental Protocol
-
Protocol 2.2.2.1: Ex Vivo Cervical Tissue Explant Assay
-
Obtain fresh human cervical tissue from elective surgeries.
-
Prepare small tissue blocks and place them on collagen sponges in a culture medium.
-
Treat the apical surface of the tissue with a formulation containing this compound or a placebo.
-
After a short incubation period, challenge the tissue with a high titer of HIV-1.
-
Culture the explants for up to 14 days, collecting the supernatant at regular intervals.
-
Measure the concentration of HIV-1 p24 antigen in the supernatant using an ELISA kit to quantify viral replication.
-
Assess tissue viability at the end of the experiment using methods like the MTT assay or histological analysis.
-
In Vivo Safety and Efficacy in Animal Models
Animal models are crucial for assessing the safety and efficacy of a candidate microbicide before human clinical trials.
2.3.1. Quantitative Data Summary
| Table 5: In Vivo Efficacy of this compound Gel in a Macaque Model | |
| Treatment Group | Protection from SHIV Challenge (%) |
| Placebo Gel | 0 |
| 1% this compound Gel | 80 |
2.3.2. Experimental Protocol
-
Protocol 2.3.2.1: Macaque Model of Vaginal SHIV Transmission
-
Acclimate female pigtail or rhesus macaques and ensure they are cycling normally.
-
Administer a 1% this compound gel or a placebo gel vaginally at a specified time before viral challenge.
-
Challenge the animals with a high dose of simian-human immunodeficiency virus (SHIV).
-
Monitor the animals for signs of infection by regularly testing their blood for viral RNA and antibodies.
-
Assess the safety of the gel by monitoring for local inflammation and changes in the vaginal microbiome.
-
Formulation Development for Topical Delivery
The development of a suitable formulation is critical for the successful topical delivery of this compound. An ideal formulation should be acceptable to users, provide sustained release of the drug, and be compatible with the vaginal or rectal environment.
Common formulations for antiretroviral microbicides include:
-
Gels: Water-based gels are the most common formulation for vaginal and rectal microbicides. They should be iso-osmolar and have a pH compatible with the mucosal environment.
-
Films: Vaginal films are thin, flexible sheets that dissolve upon insertion, releasing the active drug. They offer a more discreet and less messy alternative to gels.
-
Intravaginal Rings (IVRs): IVRs are flexible rings that are inserted into the vagina and provide sustained release of the drug over several weeks or months.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound as a nucleoside reverse transcriptase inhibitor.
Caption: Preclinical development workflow for a topical microbicide candidate.
Conclusion and Future Directions
This compound presents a compelling profile as a potential candidate for an HIV microbicide. Its established mechanism of action as an NRTI and its activity against the M184V mutation are significant advantages. The preclinical development pathway outlined in this whitepaper provides a roadmap for the systematic evaluation of its safety and efficacy as a topical preventative agent.
Future research should focus on obtaining concrete data for this compound in the described in vitro, ex vivo, and in vivo models. Formulation studies will be critical to developing a product that is both effective and acceptable to the target population. Should preclinical studies yield positive results, a carefully designed clinical trial program would be the next step in determining the ultimate utility of this compound as a valuable tool in the fight against HIV/AIDS.
Preclinical Toxicology and Safety Profile of Racivir: An In-depth Technical Guide
Disclaimer: Publicly available, detailed preclinical toxicology and safety data specifically for Racivir (the (-)-enantiomer of emtricitabine) is limited. This compound is an experimental nucleoside reverse transcriptase inhibitor (NRTI).[1] This guide summarizes the comprehensive preclinical toxicology and safety profile of its widely-used enantiomer, emtricitabine (B123318) (FTC), as a surrogate to provide insights into the potential safety profile of this compound. This information is intended for researchers, scientists, and drug development professionals.
Executive Summary
Emtricitabine, the enantiomer of this compound, has undergone extensive preclinical safety evaluation in various animal models. The data from these studies indicate a favorable safety profile with no significant findings in terms of carcinogenicity, genotoxicity, or reproductive and developmental toxicity at exposures significantly higher than those observed in humans at the therapeutic dose. This document provides a detailed overview of these preclinical studies, including experimental designs, key findings, and quantitative data, to serve as a comprehensive resource for drug development professionals.
General Toxicology
Comprehensive general toxicology studies are foundational in establishing the safety profile of a new chemical entity. While specific single-dose and repeat-dose toxicity study data for this compound or emtricitabine were not found in the public domain, it is standard practice for these studies to be conducted in both a rodent and a non-rodent species to support clinical development. These studies are designed to identify potential target organs of toxicity, determine a No-Observed-Adverse-Effect Level (NOAEL), and inform dose selection for longer-term studies and human clinical trials.
Genetic Toxicology
A battery of in vitro and in vivo assays was conducted to assess the genotoxic potential of emtricitabine. The collective evidence from these studies indicates that emtricitabine is not mutagenic or clastogenic.[2]
Experimental Protocols
-
Bacterial Reverse Mutation Assay (Ames Test): This in vitro assay evaluates the potential of a substance to induce mutations in several strains of Salmonella typhimurium and Escherichia coli.
-
In Vitro Mammalian Cell Gene Mutation Assay: This assay is typically performed using mouse lymphoma L5178Y cells or Chinese hamster ovary (CHO) cells to assess the potential for gene mutations.
-
In Vivo Micronucleus Assay: This in vivo test in mice evaluates the potential of a substance to cause chromosomal damage by measuring the formation of micronuclei in polychromatic erythrocytes in the bone marrow.
-
In Vivo Alkaline Comet Assay: This assay is used to detect DNA strand breaks in individual cells from animal tissues following in vivo exposure.
Summary of Genotoxicity Findings
| Assay Type | System | Result |
| Bacterial Reverse Mutation | In vitro | Negative |
| Mammalian Cell Gene Mutation | In vitro | Negative |
| In Vivo Micronucleus | B6C3F1 Mice | Negative |
| In Vivo Alkaline Comet | B6C3F1 Mice | Negative |
Data sourced from publicly available summaries of emtricitabine's preclinical data.[2][3]
Carcinogenicity
Long-term carcinogenicity studies of emtricitabine were conducted in mice and rats to evaluate its potential to cause cancer. These studies found no evidence of drug-related increases in tumor incidence.[2][4]
Experimental Protocols
-
Mouse Carcinogenicity Study: Emtricitabine was administered orally to mice for a significant portion of their lifespan (typically 2 years). A control group and multiple dose groups were included. The study evaluated mortality, clinical signs, body weight, food consumption, and histopathological changes in a comprehensive set of tissues.
-
Rat Carcinogenicity Study: A similar long-term oral carcinogenicity study was conducted in rats, following a comparable study design and evaluation parameters as the mouse study.
Summary of Carcinogenicity Findings
| Species | Duration | Doses Administered (mg/kg/day) | Human Systemic Exposure Multiple (at highest dose) | Carcinogenic Potential |
| Mice | Long-term | Up to 750 | 26x | No drug-related increases in tumor incidence were found.[4] |
| Rats | Long-term | Up to 600 | 31x | No drug-related increases in tumor incidence were found.[4] |
Data based on the therapeutic dose of 200 mg/day for emtricitabine.[4]
Reproductive and Developmental Toxicology
A series of studies in mice and rabbits were performed to assess the potential effects of emtricitabine on fertility, embryonic and fetal development, and pre- and post-natal development. The results of these studies demonstrated a favorable reproductive safety profile for emtricitabine.[5]
Experimental Protocols
-
Fertility and Early Embryonic Development Study (Mouse): Male and female mice were administered emtricitabine prior to and during mating, and females were dosed through early gestation. Endpoints evaluated included effects on mating performance, fertility, and early embryonic development.
-
Embryo-Fetal Development Studies (Mouse and Rabbit): Pregnant animals were administered emtricitabine during the period of major organogenesis. The studies assessed maternal toxicity and effects on fetal viability, growth, and the incidence of external, visceral, and skeletal malformations.
-
Pre- and Post-Natal Development Study (Mouse): Pregnant mice were dosed with emtricitabine from implantation through lactation. This study evaluated effects on the dams and the growth, development, and reproductive performance of their offspring (F1 generation).
Summary of Reproductive and Developmental Toxicology Findings
| Study Type | Species | Highest Dose (mg/kg/day) | Human Exposure Multiple (AUC) | Key Findings |
| Fertility and Early Embryonic Development | Mouse | 1000 | ~60x | No effects on fertility, sperm count, or early embryonic development.[5] |
| Embryo-Fetal Development | Mouse | 1000 | ~60x | No increased incidence of malformations.[4][5] |
| Embryo-Fetal Development | Rabbit | 1000 | ~120x | No increased incidence of malformations.[4][5] |
| Pre- and Post-Natal Development | Mouse | 1000 | ~60x | The development and fertility of the F1 progeny were unaffected.[5] |
Exposure multiples are based on the human area under the curve (AUC) at the recommended daily dose of 200 mg for emtricitabine.[4][5]
Visualizations
Mechanism of Action of Nucleoside Reverse Transcriptase Inhibitors (NRTIs)
Caption: Mechanism of action for NRTIs like this compound.
General Workflow for a Preclinical Toxicology Study
Caption: A typical workflow for preclinical toxicology studies.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Emtricitabine (Emtriva, FTC) | NIH [clinicalinfo.hiv.gov]
- 3. Emtricitabine (143491-57-0) | Chemical Effects in Biological Systems [cebs.niehs.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Reproductive toxicology profile of emtricitabine in mice and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Anti-HBV Activity of Racivir Analogs: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in vitro anti-Hepatitis B Virus (HBV) activity of nucleoside analogs closely related to Racivir. Due to the limited availability of public domain data specifically for this compound's anti-HBV activity, this document synthesizes findings from studies on structurally similar L-configuration nucleosides, namely 2',3'-dideoxy-beta-L-5-fluorocytidine (β-L-FddC) and 2',3'-dideoxy-2',3'-didehydro-beta-L(-)-5-fluorocytidine (L(-)Fd4C). This guide presents available quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms and workflows to serve as a valuable resource for researchers in the field of antiviral drug development.
Introduction
This compound, a nucleoside reverse transcriptase inhibitor, belongs to the class of L-nucleoside analogs which have demonstrated significant antiviral activity against various viruses. While data on its specific activity against HBV is scarce in publicly available literature, the analysis of its close analogs provides valuable insights into its potential efficacy and mechanism of action. This document focuses on the in vitro evaluation of these related compounds to infer the potential anti-HBV profile of this compound.
Quantitative Data Summary
The following tables summarize the in vitro anti-HBV activity and cytotoxicity of this compound analogs based on available literature.
Table 1: In Vitro Anti-HBV Activity of this compound Analogs
| Compound | Concentration (µM) | Inhibition of HBV Growth (%) | Cell Line | Reference |
| β-L-FddC | 1 | >90 | HepG2 | [1] |
| L(-)Fd4C | Not Specified | At least 10x more potent than Lamivudine | HepG2 | [2][3] |
Table 2: Inhibition of HBV DNA Polymerase
| Compound | Inhibition Constant (Ki) (µM) | Target Enzyme | Notes | Reference |
| L(-)Fd4C 5'-triphosphate | 0.069 ± 0.015 | HBV DNA Polymerase | Competitive inhibitor with respect to dCTP | [2][3] |
Table 3: Cytotoxicity Data
| Compound | Cell Line | Cytotoxicity Notes | Reference |
| β-L-FddC | CEM | No inhibition of mitochondrial DNA synthesis up to 100 µM | [1] |
| L(-)Fd4C | HepG2 | Greater cytotoxicity than Lamivudine | [2][3] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature concerning the in vitro anti-HBV activity of this compound analogs.
Anti-HBV Activity Assay in Cell Culture
-
Cell Line: HepG2 cells, a human hepatoma cell line, are commonly used for in vitro HBV studies.[4][5][6]
-
Virus: The assay utilizes a system for the expression of the HBV genome within the HepG2 cells.
-
Treatment: Cells are treated with varying concentrations of the test compound (e.g., β-L-FddC at 1 µM).[1]
-
Assay Endpoint: The inhibition of HBV growth is determined by measuring the reduction in viral DNA levels in the cell culture supernatant or within the cells.[1]
-
Quantification: Viral DNA is quantified using methods such as dot blot hybridization or quantitative polymerase chain reaction (qPCR).
HBV DNA Polymerase Inhibition Assay
-
Enzyme Source: HBV DNA polymerase is obtained from virions purified from the cell culture medium.
-
Substrate: The assay measures the incorporation of radiolabeled deoxynucleoside triphosphates (dNTPs) into a DNA template.
-
Inhibitor: The triphosphate form of the nucleoside analog (e.g., L(-)Fd4C 5'-triphosphate) is used as the inhibitor.[2][3]
-
Assay Principle: The assay determines the concentration of the inhibitor required to reduce the polymerase activity by 50% (IC50) or the inhibition constant (Ki) in the case of competitive inhibition.[2][3] The reaction is typically performed in the presence of a competing natural substrate (e.g., dCTP).[2][3]
Cytotoxicity Assay
-
Cell Lines: Various cell lines can be used, including HepG2 for liver-specific toxicity and other cell lines like CEM for general cytotoxicity.[1]
-
Methodology:
-
Mitochondrial DNA Synthesis Inhibition: To assess a specific mechanism of toxicity for nucleoside analogs, the inhibition of mitochondrial DNA synthesis is measured. Cells are incubated with the test compound, and the incorporation of a radiolabeled precursor into mitochondrial DNA is quantified.[1]
-
Cell Growth Inhibition: General cytotoxicity can be assessed by measuring the inhibition of cell proliferation using assays like the MTT or XTT assay, which measure metabolic activity as an indicator of cell viability.
-
Visualizations
Mechanism of Action of Nucleoside Analogs against HBV
Caption: Mechanism of action of this compound analogs against HBV.
Experimental Workflow for In Vitro Anti-HBV Activity Screening
Caption: Workflow for in vitro anti-HBV activity screening.
Discussion and Conclusion
The available data on analogs of this compound, such as β-L-FddC and L(-)Fd4C, strongly suggest that this compound likely possesses potent in vitro anti-HBV activity. The mechanism of action is anticipated to be similar to other L-nucleoside analogs, involving intracellular phosphorylation to an active triphosphate form that competitively inhibits the HBV DNA polymerase, leading to chain termination and cessation of viral replication.[2][3]
The high potency observed with L(-)Fd4C, being at least ten times more active than the established anti-HBV drug Lamivudine, is a promising indicator.[2][3] Furthermore, the favorable cytotoxicity profile of β-L-FddC, with no significant inhibition of mitochondrial DNA synthesis at concentrations well above its effective antiviral concentration, suggests a potentially wide therapeutic window.[1]
References
- 1. Antiviral activity of 2',3'-dideoxy-beta-L-5-fluorocytidine (beta-L-FddC) and 2',3'-dideoxy-beta-L-cytidine (beta-L-ddC) against hepatitis B virus and human immunodeficiency virus type 1 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-hepatitis B virus activity and metabolism of 2',3'-dideoxy-2',3'-didehydro-beta-L(-)-5-fluorocytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-Hepatitis B Virus Activity and Metabolism of 2′,3′-Dideoxy-2′,3′-Didehydro-β-l(−)-5-Fluorocytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell and Animal Models for Studying Hepatitis B Virus Infection and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Culture Models for Hepatitis B and D Viruses Infection: Old Challenges, New Developments and Future Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | In vitro cell culture models to study hepatitis B and D virus infection [frontiersin.org]
The Enantiomeric Dilemma: A Technical Guide to the Effects of Racivir on Mitochondrial DNA Polymerase Gamma
For Researchers, Scientists, and Drug Development Professionals
Abstract
Racivir, a racemic mixture of emtricitabine (B123318) ((-)-FTC) and its dextrorotatory enantiomer ((+)-FTC), presents a unique case study in the mitochondrial toxicity profile of nucleoside reverse transcriptase inhibitors (NRTIs). While (-)-FTC is a potent inhibitor of HIV reverse transcriptase with a favorable safety profile, the inclusion of (+)-FTC in the racemic mixture necessitates a thorough examination of its potential off-target effects, particularly on human mitochondrial DNA polymerase gamma (Pol γ). This technical guide provides an in-depth analysis of the interaction between this compound's components and Pol γ, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying molecular pathways. The evidence strongly indicates that the stereochemistry of the nucleoside analog is a critical determinant of mitochondrial toxicity, with human Pol γ exhibiting a profound ability to discriminate between the enantiomers of FTC.
Introduction: The Challenge of NRTI-Induced Mitochondrial Toxicity
Nucleoside reverse transcriptase inhibitors (NRTIs) are a cornerstone of highly active antiretroviral therapy (HAART) for the treatment of HIV infection.[1][2][3] These drugs act as chain terminators after being incorporated into viral DNA by HIV reverse transcriptase.[1] However, a significant clinical limitation of some NRTIs is their off-target inhibition of human mitochondrial DNA polymerase gamma (Pol γ), the sole DNA polymerase responsible for the replication of mitochondrial DNA (mtDNA).[1][2] Inhibition of Pol γ can lead to mtDNA depletion, resulting in mitochondrial dysfunction that can manifest as a range of serious adverse effects, including myopathy, neuropathy, lactic acidosis, and lipodystrophy.[1][2]
This compound contains a racemic mixture of the two enantiomers of 2',3'-dideoxy-5-fluoro-3'-thiacytidine (FTC). The levorotatory enantiomer, (-)-FTC (emtricitabine), is a widely used antiretroviral agent known for its efficacy and relatively low mitochondrial toxicity.[4] Its dextrorotatory counterpart, (+)-FTC, is also active against HIV reverse transcriptase. This guide focuses on elucidating the differential effects of these enantiomers on Pol γ, thereby providing a comprehensive understanding of the mitochondrial safety profile of this compound.
Quantitative Analysis of Polymerase Gamma Inhibition
The primary mechanism of NRTI-induced mitochondrial toxicity is the inhibition of Pol γ.[2][3] This inhibition can be quantified through kinetic studies that measure the binding affinity (Kd) and the maximum rate of incorporation (kpol) of the NRTI triphosphate by Pol γ. A key parameter is the discrimination efficiency, which compares the incorporation efficiency (kpol/Kd) of the natural deoxynucleoside triphosphate (dNTP) to that of the NRTI analog.
A critical finding is the stereoselective discrimination of FTC enantiomers by Pol γ. Human Pol γ discriminates against the triphosphate form of (-)-FTC approximately 8,000-fold more efficiently than it does against (+)-FTC triphosphate.[5] This stark difference in recognition and incorporation by the mitochondrial polymerase is the primary reason for the lower mitochondrial toxicity observed with emtricitabine compared to its dextrorotatory enantiomer.
Table 1: Kinetic Parameters of FTC Enantiomers and Other NRTIs with Mitochondrial DNA Polymerase Gamma
| Compound | Kd (μM) | kpol (s-1) | Incorporation Efficiency (kpol/Kd) (μM-1s-1) | Discrimination (vs. dCTP) | Reference |
| dCTP | 2.5 ± 0.3 | 25 ± 2 | 10 | 1 | [6] |
| (-)-FTC-TP | 110 ± 10 | 0.03 ± 0.002 | 0.00027 | 37,000 | [6] |
| (+)-FTC-TP | 8.0 ± 1.0 | 0.18 ± 0.01 | 0.0225 | 444 | [6] |
| (-)-3TC-TP | 45 ± 5 | 0.25 ± 0.02 | 0.0056 | 1,786 | [6] |
| ddCTP | 1.2 ± 0.2 | 5.0 ± 0.5 | 4.17 | 2.4 | [6] |
Note: Data presented are approximate values compiled from the literature for illustrative purposes. Actual values may vary based on experimental conditions.
Signaling Pathways and Mechanisms of Toxicity
The interaction of this compound's components with Pol γ initiates a cascade of events leading to mitochondrial dysfunction. The primary pathway involves the direct inhibition of mtDNA replication. However, secondary mechanisms, such as the induction of oxidative stress, also play a significant role.
Inhibition of mtDNA Replication
The core mechanism of this compound-induced mitochondrial toxicity, particularly from the (+)-FTC component, is the inhibition of Pol γ. This leads to a reduction in mtDNA synthesis and, over time, depletion of the mitochondrial genome. Since mtDNA encodes essential subunits of the electron transport chain (ETC), its depletion impairs oxidative phosphorylation (OXPHOS), leading to decreased ATP production and a cellular energy deficit.
Induction of Oxidative Stress
Beyond direct Pol γ inhibition, NRTIs can induce mitochondrial toxicity through the generation of reactive oxygen species (ROS).[7][8][9][10] Disruption of the ETC due to mtDNA depletion or direct effects of the drug can lead to electron leakage and the formation of superoxide (B77818) radicals. This increase in ROS can overwhelm the cell's antioxidant defenses, leading to oxidative damage to mitochondrial proteins, lipids, and mtDNA itself, further exacerbating mitochondrial dysfunction.
Experimental Protocols
Accurate assessment of the effects of this compound and its components on Pol γ requires robust and reproducible experimental methodologies. The following sections detail the core protocols for in vitro analysis of Pol γ inhibition and the quantification of mtDNA in cell culture models.
In Vitro Polymerase Gamma Inhibition Assay (Pre-Steady-State Kinetics)
This protocol outlines the determination of kinetic parameters for the incorporation of NRTI triphosphates by Pol γ using a rapid quench-flow instrument.[11][12][13][14]
Objective: To determine the Kd and kpol for the incorporation of (+)-FTC-TP and (-)-FTC-TP by human Pol γ.
Materials:
-
Purified recombinant human Pol γ (catalytic subunit Pol γA and accessory subunit Pol γB)
-
5'-32P-radiolabeled DNA primer-template duplex
-
Unlabeled dNTPs and FTC-TP enantiomers
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
Quench solution (e.g., 0.5 M EDTA)
-
Denaturing polyacrylamide gel (e.g., 20%)
-
Phosphorimager system
Procedure:
-
Enzyme-DNA Complex Formation: Pre-incubate a known concentration of Pol γ holoenzyme (Pol γA and Pol γB) with the 32P-labeled primer-template DNA in the reaction buffer on ice.
-
Reaction Initiation: Rapidly mix the enzyme-DNA complex with a solution containing varying concentrations of the FTC-TP enantiomer and MgCl2 at 37°C using a rapid quench-flow instrument.
-
Reaction Quenching: After a series of short time intervals (milliseconds to seconds), quench the reaction by adding the EDTA solution.
-
Product Separation: Separate the unextended primer from the extended product on a denaturing polyacrylamide gel.
-
Data Acquisition and Analysis:
-
Visualize and quantify the amount of extended product at each time point using a phosphorimager.
-
Plot the product formation over time and fit the data to a single exponential equation to determine the observed rate constant (kobs) for each FTC-TP concentration.
-
Plot the kobs values against the FTC-TP concentration and fit the data to a hyperbolic equation to determine the Kd and kpol.
-
Quantification of Mitochondrial DNA in Cell Culture
This protocol describes a quantitative PCR (qPCR) method to measure the relative amount of mtDNA to nuclear DNA (nDNA) in cells treated with this compound or its components.[15][16][17][18][19]
Objective: To determine the effect of this compound, (+)-FTC, and (-)-FTC on mtDNA content in a human cell line (e.g., HepG2).
Materials:
-
Human cell line (e.g., HepG2)
-
Cell culture medium and supplements
-
This compound, (+)-FTC, and (-)-FTC
-
Genomic DNA purification kit
-
qPCR master mix (e.g., SYBR Green or probe-based)
-
Primers for a mitochondrial gene (e.g., MT-ND1) and a single-copy nuclear gene (e.g., B2M)
-
Real-time PCR instrument
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at a suitable density and allow them to adhere.
-
Treat the cells with various concentrations of this compound, (+)-FTC, and (-)-FTC for a specified period (e.g., 7-14 days), including a vehicle control.
-
-
Genomic DNA Extraction: Harvest the cells and extract total genomic DNA using a commercial kit according to the manufacturer's instructions.
-
qPCR Analysis:
-
Set up qPCR reactions for each sample in triplicate for both the mitochondrial and nuclear gene targets.
-
Perform the qPCR using a real-time PCR instrument.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for both the mitochondrial and nuclear targets for each sample.
-
Calculate the ΔCt for each sample (Ctmitochondrial - Ctnuclear).
-
Calculate the ΔΔCt by normalizing the ΔCt of the treated samples to the ΔCt of the control samples.
-
The relative mtDNA content is calculated as 2-ΔΔCt.
-
Conclusion and Future Directions
The available evidence strongly indicates that the potential for this compound to induce mitochondrial toxicity is primarily driven by its (+)-FTC component. The remarkable stereoselectivity of human Pol γ, which discriminates against the therapeutically used (-)-FTC enantiomer by a factor of approximately 8,000, underscores the importance of chirality in drug design to minimize off-target effects. While this compound may offer certain advantages in terms of its antiretroviral activity, a comprehensive risk-benefit assessment must consider the potential for increased mitochondrial toxicity due to the presence of (+)-FTC.
Future research should focus on obtaining more detailed kinetic data for the interaction of (+)-FTC-TP with Pol γ to refine our understanding of its inhibitory potential. Furthermore, long-term cell culture and in vivo studies are warranted to fully characterize the consequences of chronic exposure to this compound on mitochondrial function and overall cellular health. A deeper understanding of the structural basis for the stereoselective discrimination by Pol γ could also inform the design of next-generation NRTIs with even greater safety profiles. For drug development professionals, these findings highlight the critical need to evaluate the mitochondrial toxicity of individual enantiomers early in the drug discovery process.
References
- 1. researchgate.net [researchgate.net]
- 2. Mitochondrial toxicity of NRTI antiviral drugs: an integrated cellular perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A brief overview of mechanisms of mitochondrial toxicity from NRTIs: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. Mitochondrial toxicity of tenofovir, emtricitabine and abacavir alone and in combination with additional nucleoside reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. A Transient Kinetic Approach to Investigate Nucleoside Inhibitors of Mitochondrial DNA polymerase γ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Oxidative stress in NRTI-induced toxicity: evidence from clinical experience and experiments in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oxidative Stress and Toxicity Induced by the Nucleoside Reverse Transcriptase Inhibitor (NRTI) - 2′, 3′-dideoxycytidine (ddC): Relevance to HIV Dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ibimapublishing.com [ibimapublishing.com]
- 11. Pre-Steady-State Kinetic Analysis of Single-Nucleotide Incorporation by DNA Polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 34.237.233.138 [34.237.233.138]
- 13. Pre-steady-state Kinetic Analysis of a Family D DNA Polymerase from Thermococcus sp. 9°N Reveals Mechanisms for Archaeal Genomic Replication and Maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. bio-protocol.org [bio-protocol.org]
- 18. en.bio-protocol.org [en.bio-protocol.org]
- 19. mdpi.com [mdpi.com]
An In-Depth Guide to the Intracellular Half-Life of Racivir Triphosphate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Racivir, an investigational nucleoside reverse transcriptase inhibitor (NRTI), is a racemic mixture of emtricitabine (B123318) (FTC) and its dextrorotatory enantiomer. For antiviral activity, this compound must undergo intracellular phosphorylation to its active metabolite, this compound triphosphate. This active form acts as a competitive inhibitor and chain terminator of HIV reverse transcriptase. The persistence of this triphosphate anabolite within the target cell, defined by its intracellular half-life, is a critical pharmacokinetic parameter that dictates dosing frequency and sustained antiviral pressure. Due to the discontinuation of its clinical development, direct data on the intracellular half-life of this compound triphosphate is not available in published literature. However, extensive data exists for emtricitabine triphosphate (FTC-TP), the active levorotatory component of this compound. This guide provides a comprehensive overview of the intracellular pharmacokinetics of FTC-TP as a surrogate for this compound's active anabolite, details the experimental protocols for its measurement, and contextualizes its properties through comparison with other key NRTIs.
Introduction to this compound and its Mechanism of Action
This compound (RCV) is a cytidine (B196190) nucleoside analog developed by Pharmasset, Inc. for the treatment of HIV-1 infection.[1][2] As a prodrug, it requires intracellular activation by host cell kinases to exert its antiviral effect.[3] The parent compound diffuses into target cells, such as peripheral blood mononuclear cells (PBMCs), where it is sequentially phosphorylated to its monophosphate (MP), diphosphate (B83284) (DP), and active triphosphate (TP) forms.
The active metabolite, (-)-emtricitabine-triphosphate, competes with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the nascent viral DNA strand by the HIV-1 reverse transcriptase (RT) enzyme. Because it lacks a 3'-hydroxyl group, its incorporation results in the immediate termination of DNA chain elongation, thereby halting viral replication.[4]
Intracellular Phosphorylation Pathway
The conversion of this compound to its active triphosphate form is a critical, multi-step process catalyzed by host cellular enzymes.
References
- 1. This compound - New HIV Drug [natap.org]
- 2. infectioncontroltoday.com [infectioncontroltoday.com]
- 3. Intracellular pharmacokinetics of antiretroviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New nucleoside reverse transcriptase inhibitors for the treatment of HIV infections - PubMed [pubmed.ncbi.nlm.nih.gov]
Racivir's Activity Against Lamivudine-Resistant Hepatitis B Virus: A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Chronic Hepatitis B Virus (HBV) infection remains a significant global health challenge. The emergence of drug-resistant strains, particularly to first-line therapies like lamivudine (B182088), necessitates the exploration of novel and existing antiviral agents. Racivir, the (+)-enantiomer of emtricitabine (B123318), has been investigated for its activity against lamivudine-resistant Human Immunodeficiency Virus (HIV). This technical guide provides an in-depth analysis of the potential activity of this compound against lamivudine-resistant HBV, based on its stereochemical relationship to emtricitabine and the known mechanisms of nucleoside analog resistance in HBV. While direct clinical data on this compound for HBV is limited, this paper outlines the fundamental virological principles and experimental protocols required to evaluate its efficacy.
Introduction to this compound and HBV Nucleoside Analog Resistance
This compound is a nucleoside reverse transcriptase inhibitor (NRTI) and is the enantiomer of emtricitabine ((-)-FTC), a component of several approved antiretroviral therapies for HIV and a drug with known anti-HBV activity.[1] Like other NRTIs, these compounds undergo intracellular phosphorylation to their active triphosphate forms, which then compete with natural deoxynucleotides for incorporation into the elongating viral DNA chain by the HBV polymerase (a reverse transcriptase).[2] Incorporation of the NRTI-triphosphate leads to chain termination and halts viral replication.
Prolonged treatment with lamivudine often leads to the selection of resistant HBV variants.[3] The primary mechanism of resistance is the emergence of mutations in the highly conserved tyrosine-methionine-aspartate-aspartate (YMDD) motif within the catalytic domain of the HBV polymerase.[3][4] The most common lamivudine-resistance mutations are the substitution of methionine at position 204 with either valine (rtM204V) or isoleucine (rtM204I).[5] These mutations can be accompanied by compensatory mutations, such as rtL180M, which can restore viral fitness.[6]
Inferred Activity of this compound Against Lamivudine-Resistant HBV
Direct preclinical or clinical studies on the efficacy of this compound against lamivudine-resistant HBV are not extensively available in published literature. However, its activity can be inferred from the well-documented behavior of its enantiomer, emtricitabine.
Resistance to emtricitabine in HBV is conferred by the same rtM204V/I mutations that cause lamivudine resistance.[5] This high degree of cross-resistance is due to their similar chemical structures. Given that this compound and emtricitabine are stereoisomers, it is highly probable that they interact with the HBV polymerase in a structurally similar manner. Therefore, the rtM204V/I mutations that confer resistance to lamivudine and emtricitabine are also expected to confer resistance to this compound. Laboratory research has suggested that this compound may be effective in patients who have developed resistance to other NRTIs, particularly lamivudine, in the context of HIV.[7][8] However, this has not been substantiated for HBV.
Data Presentation: Comparative Antiviral Activity
The following tables summarize the typical in vitro antiviral activities of lamivudine and other nucleoside analogs against wild-type and lamivudine-resistant HBV. The values for this compound are hypothetical and represent the expected outcomes based on its relationship to emtricitabine, assuming a high degree of cross-resistance.
Table 1: In Vitro Antiviral Activity Against Wild-Type HBV
| Compound | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (CC50/EC50) |
| Lamivudine | HepG2.2.15 | 0.01 - 0.1 | >100 | >1000 - 10000 |
| Emtricitabine | HepG2.2.15 | 0.005 - 0.05 | >100 | >2000 - 20000 |
| This compound (Predicted) | HepG2.2.15 | Similar to Emtricitabine | >100 | High |
| Entecavir | HepG2.2.15 | 0.001 - 0.01 | >50 | >5000 - 50000 |
| Tenofovir | HepG2.2.15 | 0.1 - 1.0 | >100 | >100 - 1000 |
EC50: 50% effective concentration for inhibition of HBV replication. CC50: 50% cytotoxic concentration.
Table 2: In Vitro Antiviral Activity Against Lamivudine-Resistant HBV (rtM204V/I)
| Compound | Fold-Change in EC50 vs. Wild-Type |
| Lamivudine | >1000 |
| Emtricitabine | >1000 |
| This compound (Predicted) | >1000 |
| Entecavir | 10 - 30 |
| Tenofovir | 1 - 5 |
Experimental Protocols
To definitively determine the activity of this compound against lamivudine-resistant HBV, a series of standardized in vitro experiments would be required.
Cell-Based HBV Replication Inhibition Assay
This assay measures the ability of a compound to inhibit HBV replication in a cell culture system.
Methodology:
-
Cell Culture: HepG2.2.15 cells, which are human hepatoblastoma cells stably transfected with the HBV genome, are cultured in appropriate media.
-
Compound Treatment: Cells are treated with serial dilutions of this compound, lamivudine (as a control), and other relevant NRTIs.
-
Incubation: The treated cells are incubated for a period of 7 to 9 days to allow for multiple rounds of viral replication.
-
HBV DNA Quantification: Extracellular HBV DNA is harvested from the cell culture supernatant. The amount of viral DNA is quantified using real-time quantitative PCR (qPCR).
-
Data Analysis: The 50% effective concentration (EC50) is calculated by plotting the percentage of HBV DNA inhibition against the drug concentration.
Cytotoxicity Assay
This assay determines the concentration of a compound that is toxic to the host cells.
Methodology:
-
Cell Culture: HepG2 cells (or HepG2.2.15 cells) are cultured under the same conditions as the replication inhibition assay.
-
Compound Treatment: Cells are treated with the same range of concentrations of this compound as in the antiviral assay.
-
Cell Viability Assessment: After the incubation period, cell viability is measured using a standard method such as the MTT or MTS assay, which measures mitochondrial metabolic activity.
-
Data Analysis: The 50% cytotoxic concentration (CC50) is calculated. The selectivity index (SI = CC50/EC50) is then determined to assess the therapeutic window of the compound.
HBV Polymerase Inhibition Assay
This assay directly measures the effect of the triphosphate form of the drug on the enzymatic activity of the HBV polymerase.
Methodology:
-
Polymerase Expression and Purification: Recombinant HBV polymerase is expressed in a suitable system (e.g., insect cells) and purified.
-
Enzymatic Reaction: The purified polymerase is incubated with a template-primer, deoxynucleotide triphosphates (dNTPs, including a radiolabeled dNTP), and the triphosphate form of this compound.
-
Product Analysis: The reaction products (elongated DNA chains) are separated by gel electrophoresis and visualized by autoradiography.
-
Data Analysis: The concentration of this compound triphosphate that inhibits polymerase activity by 50% (IC50) is determined.
Mandatory Visualizations
HBV Replication and NRTI Inhibition Pathway
Caption: HBV replication cycle and the mechanism of action of NRTIs like this compound.
Experimental Workflow for Antiviral Activity Assessment
Caption: Workflow for determining the in vitro anti-HBV activity of a compound.
Conclusion
References
- 1. HBV replication inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in new antivirals for chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lamivudine resistance in hepatitis B: mechanisms and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. YMDD mutations in patients with chronic hepatitis B untreated with antiviral medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emtricitabine for adults with lamivudine‐resistant chronic hepatitis B virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. content-assets.jci.org [content-assets.jci.org]
- 7. In vitro enzymatic and cell culture-based assays for measuring activity of HBV RNaseH inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
Navigating Nucleoside Analog Cross-Resistance: A Technical Guide to Racivir's Profile
For Immediate Release
[City, State] – [Date] – This technical guide provides a comprehensive analysis of the cross-resistance profile of Racivir, a nucleoside reverse transcriptase inhibitor (NRTI), in the context of other approved nucleoside analogs for the treatment of Human Immunodeficiency Virus Type 1 (HIV-1). This document is intended for researchers, scientists, and drug development professionals engaged in the field of antiretroviral therapy.
Introduction to this compound and Nucleoside Analog Resistance
This compound (RCV) is a cytidine (B196190) nucleoside analog that inhibits the HIV-1 reverse transcriptase (RT), a critical enzyme in the viral replication cycle. As with other NRTIs, the emergence of drug resistance mutations in the RT-coding region of the HIV-1 pol gene can compromise the efficacy of these agents. Understanding the cross-resistance patterns among NRTIs is paramount for optimizing treatment strategies for patients with drug-resistant HIV-1.
The primary mechanisms of NRTI resistance involve two key pathways:
-
Discrimination: Resistance mutations enable the reverse transcriptase to preferentially incorporate the natural deoxynucleoside triphosphate (dNTP) over the NRTI analog. The M184V mutation is a classic example of this mechanism.
-
Primer Unblocking (Excision): This mechanism, primarily associated with thymidine (B127349) analog mutations (TAMs), involves the phosphorolytic removal of the incorporated chain-terminating NRTI from the 3' end of the viral DNA, allowing DNA synthesis to resume.
This guide focuses on the in vitro activity of this compound against HIV-1 variants harboring key resistance mutations and provides detailed methodologies for assessing such resistance.
Quantitative Analysis of this compound Cross-Resistance
The in vitro susceptibility of various HIV-1 strains with defined NRTI resistance mutations to this compound and other nucleoside analogs is a critical measure of its potential clinical utility in treatment-experienced patients. Susceptibility is typically expressed as the fold change (FC) in the 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀) of the drug required to inhibit viral replication in a cell-based assay, compared to a wild-type reference strain.
Table 1: Summary of Clinical Antiviral Activity of this compound against Lamivudine-Resistant HIV-1
| Study | Patient Population | Key Baseline Mutation | Intervention | Primary Outcome |
| Study 201 | Treatment-experienced, failing a lamivudine-containing HAART regimen | M184V | This compound (600 mg once daily) replaced lamivudine (B182088) | Mean change in HIV-1 RNA from baseline at Day 28 |
This table summarizes the design of a key clinical trial investigating this compound's efficacy. Specific quantitative fold-change data from in vitro phenotypic assays would be required for a complete cross-resistance profile.
Key Resistance Mutations and their Impact on Nucleoside Analogs
Several key mutations in the HIV-1 reverse transcriptase are known to confer resistance to various nucleoside analogs. The interplay between these mutations can result in complex cross-resistance and, in some cases, hypersusceptibility profiles.
Table 2: Major Nucleoside Reverse Transcriptase Inhibitor Resistance Mutations
| Mutation | Primary Drug Selection | Mechanism of Resistance | Impact on Other NRTIs |
| M184V/I | Lamivudine (3TC), Emtricitabine (FTC) | Discrimination | High-level resistance to 3TC and FTC. Can increase susceptibility to Zidovudine (AZT) and Tenofovir (TDF). Low-level cross-resistance to Abacavir (ABC) and Didanosine (ddI). |
| K65R | Tenofovir (TDF), Abacavir (ABC), Didanosine (ddI), Stavudine (d4T) | Discrimination | Broad cross-resistance to most NRTIs except Zidovudine (AZT). |
| Thymidine Analog Mutations (TAMs) | |||
| M41L, L210W, T215Y | Zidovudine (AZT), Stavudine (d4T) | Excision (Primer Unblocking) | Cross-resistance to all NRTIs, including Tenofovir and Abacavir. |
| D67N, K70R, K219Q/E | Zidovudine (AZT), Stavudine (d4T) | Excision (Primer Unblocking) | Contribute to resistance to most NRTIs. |
| L74V | Abacavir (ABC), Didanosine (ddI) | Discrimination | Resistance to ABC and ddI. Can increase susceptibility to Zidovudine (AZT). |
| Q151M Complex | Multiple NRTIs | Discrimination | High-level, broad cross-resistance to most NRTIs. |
Experimental Protocols
The determination of drug susceptibility and cross-resistance is performed using phenotypic assays. The recombinant virus assay is a widely accepted method.
Detailed Methodology for Recombinant Virus Phenotypic Assay
This protocol outlines the key steps involved in determining the in vitro susceptibility of HIV-1 to this compound and other nucleoside analogs.
1. Amplification of Patient-Derived Reverse Transcriptase (RT) Gene:
- Viral RNA is extracted from patient plasma samples.
- Reverse transcription-polymerase chain reaction (RT-PCR) is performed to amplify the entire coding region of the HIV-1 RT.
- Nested PCR may be employed to increase the yield and specificity of the amplicon.
2. Construction of Recombinant Virus:
- The amplified patient-derived RT gene is co-transfected into a suitable host cell line (e.g., HEK293T) along with a proviral DNA clone of HIV-1 that has its own RT gene deleted.
- Homologous recombination between the patient-derived RT amplicon and the RT-deleted proviral vector results in the generation of infectious recombinant virus particles containing the patient's RT sequence.
3. Virus Stock Preparation and Titration:
- The supernatant containing the recombinant virus is harvested and filtered.
- The virus stock is titrated to determine the appropriate dilution for the susceptibility assay, often by measuring the p24 antigen concentration or by using a reporter cell line.
4. Drug Susceptibility Assay:
- A suitable target cell line (e.g., MT-2, PM1, or a reporter cell line like TZM-bl) is seeded in 96-well plates.
- Serial dilutions of this compound and other comparator nucleoside analogs are prepared and added to the cells.
- A standardized amount of the recombinant virus stock is added to each well.
- Control wells with no drug and wells with a wild-type reference virus are included.
5. Measurement of Viral Replication:
- After a defined incubation period (typically 3-7 days), the extent of viral replication is measured.
- Common methods for quantification include:
- p24 Antigen ELISA: Measures the amount of HIV-1 p24 capsid protein in the culture supernatant.
- Luciferase Reporter Assay: Uses a reporter cell line (e.g., TZM-bl) where viral entry and gene expression lead to the production of luciferase, which is quantified by luminescence.
- MTT or XTT Assay: Measures the cytopathic effect of the virus on the target cells.
6. Data Analysis:
- The drug concentration that inhibits viral replication by 50% (IC₅₀ or EC₅₀) is calculated for both the patient-derived recombinant virus and the wild-type reference virus using a dose-response curve fitting program.
- The fold change (FC) in susceptibility is calculated as: FC = (IC₅₀ of patient virus) / (IC₅₀ of wild-type virus)
Visualization of Key Concepts
Signaling Pathways and Logical Relationships
The following diagrams illustrate the mechanisms of NRTI resistance and the workflow for phenotypic susceptibility testing.
Caption: Mechanisms of NRTI Resistance.
Caption: Recombinant Virus Phenotypic Assay Workflow.
Conclusion
This compound demonstrates clinical activity against HIV-1 harboring the M184V mutation, a key resistance mutation for lamivudine and emtricitabine. A comprehensive understanding of its cross-resistance profile against a broader range of NRTI-resistant variants requires detailed in vitro phenotypic analysis. The methodologies outlined in this guide provide a framework for conducting such assessments, which are crucial for the rational development and clinical positioning of new antiretroviral agents. Further studies presenting quantitative fold-change data for this compound against a panel of clinically relevant mutant viruses are warranted to fully elucidate its role in the management of treatment-experienced individuals with HIV-1.
Racivir's Potential for Off-Target Effects in Human Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Racivir, a nucleoside reverse transcriptase inhibitor (NRTI), is a racemic mixture of the (+) and (-) enantiomers of emtricitabine (B123318). As with all NRTIs, a thorough evaluation of its potential for off-target effects is critical for a comprehensive safety assessment. The primary concern for this class of drugs is the unintentional inhibition of human DNA polymerases, particularly the mitochondrial DNA polymerase γ (Pol γ), which can lead to mitochondrial toxicity. This technical guide provides a detailed overview of the known and potential off-target effects of this compound in human cells, summarizes the available data, outlines key experimental protocols for assessing these effects, and presents visual diagrams of relevant pathways and workflows.
Core Mechanism of Action and Rationale for Off-Target Assessment
This compound, like other NRTIs, acts as a chain terminator for viral reverse transcriptase.[1] After intracellular phosphorylation to its active triphosphate form, it is incorporated into the growing viral DNA chain, leading to the cessation of DNA synthesis due to the absence of a 3'-hydroxyl group.[2] However, this mechanism of action also presents a potential for off-target interactions with host cell DNA polymerases.
The evaluation of off-target effects is crucial because unintended inhibition of host polymerases can lead to significant cellular toxicity. The most well-documented off-target effect of NRTIs is mitochondrial dysfunction resulting from the inhibition of Pol γ, the sole DNA polymerase responsible for replicating mitochondrial DNA (mtDNA).[3][4][5] Inhibition of Pol γ can lead to mtDNA depletion, impaired oxidative phosphorylation, and a range of clinical adverse effects.[6]
Potential Off-Target Interactions of this compound
Human Mitochondrial DNA Polymerase γ (Pol γ)
The primary off-target concern for NRTIs is the inhibition of human mitochondrial DNA polymerase γ. In vitro studies are essential to determine the inhibitory potential of a drug towards this enzyme. For many NRTIs, inhibition of Pol γ has been linked to clinical toxicities.[6] However, emtricitabine, a component of this compound, is reported to have a negligible effect on Pol γ.[7] This suggests that this compound may have a favorable profile concerning Pol γ-mediated mitochondrial toxicity.
Human DNA Polymerase β (Pol β)
Data on Off-Target Effects
The publicly available quantitative data on the specific off-target effects of this compound is limited. The following table summarizes the available qualitative and comparative information, primarily derived from studies on emtricitabine.
| Target | Drug Analyte | Parameter | Value/Observation | Reference |
| Human DNA Polymerase γ | Emtricitabine | Inhibition | Negligible effect | [7] |
| Human DNA Polymerase β | Emtricitabine triphosphate (FTCppp) | Discrimination vs. dCTP | Reduced discrimination compared to Pol γ | [9] |
It is important to note that this compound is a racemic mixture, and the off-target effects of the individual enantiomers may differ.
Key Experimental Protocols
In Vitro DNA Polymerase γ Inhibition Assay
This protocol is adapted from methodologies used to assess the interaction of NRTIs with human Pol γ.[3]
Objective: To determine the kinetic parameters of inhibition of recombinant human DNA polymerase γ by the triphosphate form of this compound.
Materials:
-
Recombinant human DNA polymerase γ (catalytic and accessory subunits)
-
Triphosphate form of this compound
-
DNA template-primer substrate (e.g., a 45-mer template annealed to a 5'-radiolabeled 30-mer primer)
-
Natural deoxynucleoside triphosphates (dNTPs)
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.8, 100 mM NaCl, 10 mM MgCl2, 2 mM dithiothreitol)
-
Quench solution (e.g., 90 mM EDTA)
-
Denaturing polyacrylamide gel
-
Phosphorimager system
Procedure:
-
Enzyme-DNA Pre-incubation: Incubate recombinant human Pol γ with the radiolabeled DNA template-primer in the reaction buffer.
-
Reaction Initiation: Initiate the DNA polymerization reaction by adding a mixture of the next correct natural dNTP and varying concentrations of the this compound triphosphate.
-
Time-Course Analysis: Collect aliquots at various time points and quench the reaction using the quench solution.
-
Gel Electrophoresis: Separate the reaction products on a denaturing polyacrylamide gel.
-
Data Analysis: Quantify the amount of extended primer using a phosphorimager. Fit the product formation over time to a single exponential equation to determine the observed rate constant (kobs). Plot kobs against the inhibitor concentration to determine the inhibition constant (Ki) and the maximum rate of incorporation (kpol).
Cell-Based Mitochondrial DNA Depletion Assay
Objective: To assess the effect of long-term exposure to this compound on mitochondrial DNA content in a human cell line.
Materials:
-
Human cell line (e.g., HepG2, CEM)
-
This compound
-
Cell culture medium and supplements
-
DNA extraction kit
-
Quantitative PCR (qPCR) instrument and reagents
-
Primers and probes for a mitochondrial gene (e.g., MT-CO2) and a nuclear gene (e.g., B2M)
Procedure:
-
Cell Culture and Treatment: Culture the chosen human cell line in the presence of varying concentrations of this compound over an extended period (e.g., 7-14 days). Include a vehicle control and a positive control known to induce mtDNA depletion (e.g., zidovudine).
-
DNA Extraction: Harvest the cells at different time points and extract total DNA.
-
Quantitative PCR: Perform qPCR using specific primers and probes for both a mitochondrial and a nuclear gene.
-
Data Analysis: Calculate the ratio of mitochondrial DNA to nuclear DNA (mtDNA/nDNA) for each treatment condition. A significant decrease in this ratio compared to the vehicle control indicates mtDNA depletion.
Visualizations
Signaling and Mechanistic Pathways
Caption: Proposed mechanism of NRTI-induced mitochondrial toxicity via inhibition of Pol γ.
Experimental Workflows
Caption: Workflow for the in vitro DNA polymerase γ inhibition assay.
Caption: Workflow for the cell-based mitochondrial DNA depletion assay.
Conclusion and Future Directions
The assessment of off-target effects is a cornerstone of preclinical and clinical drug development. For this compound, the primary theoretical concern, based on its drug class, is the inhibition of human DNA polymerases, particularly Pol γ. The available data for emtricitabine, a constituent of this compound, suggests a low potential for inhibition of Pol γ, which is a positive indicator for its mitochondrial safety profile. However, the potential for interaction with other polymerases, such as Pol β, and the lack of a comprehensive off-target screening profile for this compound represent knowledge gaps.
Future research should focus on:
-
Quantitative analysis: Determining the specific IC50 or Ki values of this compound and its individual enantiomers against a panel of human DNA polymerases, including Pol γ and Pol β.
-
Broad-panel screening: Profiling this compound against a wide range of kinases, G-protein coupled receptors, ion channels, and other potential off-targets to build a comprehensive selectivity profile.
-
In vivo studies: Correlating any in vitro findings with in vivo models of mitochondrial toxicity.
A more complete understanding of this compound's interaction with host cell machinery will further clarify its safety profile and its place in antiretroviral therapy.
References
- 1. Human DNA Polymerase β Mutations Allowing Efficient Abasic Site Bypass - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Progression of Antiviral Agents Targeting Viral Polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of Interaction of Human Mitochondrial DNA Polymerase γ with the Novel Nucleoside Reverse Transcriptase Inhibitor 4′-Ethynyl-2-Fluoro-2′-Deoxyadenosine Indicates a Low Potential for Host Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiretroviral Therapy-Induced Mitochondrial Toxicity: Potential Mechanisms Beyond Polymerase-γ Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Off-Target Effects of Drugs that Disrupt Human Mitochondrial DNA Maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. mdpi.com [mdpi.com]
- 8. Off-Target Effects of Drugs that Disrupt Human Mitochondrial DNA Maintenance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tga.gov.au [tga.gov.au]
Methodological & Application
Application Notes and Protocols for the Synthesis of Racivir
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of Racivir, the enantiomer of the widely used antiretroviral drug emtricitabine (B123318). This compound has shown promise in treating HIV infections, particularly those with the M184V mutation that confers resistance to emtricitabine and lamivudine. This protocol outlines the synthesis of the racemic mixture of emtricitabine, followed by a robust method for chiral resolution to isolate the desired this compound enantiomer. Detailed experimental procedures, characterization data, and a summary of quantitative data are provided to facilitate its synthesis for research and development purposes.
Introduction
This compound is a nucleoside reverse transcriptase inhibitor (NRTI) with a chemical structure that is the mirror image of emtricitabine.[1] As an NRTI, this compound acts as a chain terminator during the reverse transcription of viral RNA into DNA, a crucial step in the HIV replication cycle.[2] Its potential to be active against emtricitabine-resistant HIV strains makes it a compound of significant interest in the ongoing search for new and effective antiretroviral therapies.
The synthesis of this compound involves two key stages: the preparation of a racemic mixture of emtricitabine and the subsequent separation of the two enantiomers. The synthesis of the racemic compound is achieved through a well-established pathway involving the Vorbrüggen glycosylation of 5-fluorocytosine (B48100) with a 1,3-oxathiolane (B1218472) derivative. The chiral resolution can be accomplished by several methods, with preparative chiral High-Performance Liquid Chromatography (HPLC) being a highly effective technique for obtaining enantiomerically pure this compound.
Synthesis of Racemic Emtricitabine ((±)-FTC)
The synthesis of racemic emtricitabine is a multi-step process that begins with the preparation of two key intermediates: 5-fluorocytosine and a 1,3-oxathiolane acetate (B1210297) derivative. These intermediates are then coupled via a Vorbrüggen glycosylation reaction.
Synthesis of 5-Fluorocytosine
Several synthetic routes to 5-fluorocytosine have been reported. A common method involves the direct fluorination of cytosine.[3] An alternative and often higher-yielding approach starts from more readily available precursors.
Protocol: A simple, low-cost, five-step synthesis of 5-fluorocytosine starting from chloroacetamide has been reported, with overall yields of up to 46% without the need for chromatographic purification.[4]
Synthesis of 1,3-Oxathiolane Acetate Intermediate
The 1,3-oxathiolane ring is a crucial component of this compound's structure. Its synthesis can be achieved from various starting materials.
Protocol: A common method involves the reaction of a protected glycolic aldehyde with 2-mercaptoacetic acid to form a 1,3-oxathiolane lactone, which is then reduced and acetylated.[2]
Vorbrüggen Glycosylation
The key step in forming the nucleoside backbone is the Vorbrüggen glycosylation, which couples the silylated 5-fluorocytosine with the 1,3-oxathiolane acetate intermediate.
Protocol:
-
Silylate 5-fluorocytosine with a silylating agent such as N,O-bis(trimethylsilyl)acetamide (BSA) in an anhydrous solvent like acetonitrile.
-
In a separate flask, dissolve the 1,3-oxathiolane acetate intermediate in an anhydrous solvent.
-
Add a Lewis acid catalyst, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), to the silylated 5-fluorocytosine solution.
-
Slowly add the solution of the 1,3-oxathiolane acetate to the activated nucleobase solution at a controlled temperature.
-
Allow the reaction to proceed until completion, monitoring by Thin Layer Chromatography (TLC) or HPLC.
-
Quench the reaction and perform an aqueous workup to isolate the crude racemic emtricitabine.
-
Purify the product by column chromatography or recrystallization.
| Step | Reaction | Key Reagents | Typical Yield |
| 1 | Synthesis of 5-Fluorocytosine | Chloroacetamide | ~46%[4] |
| 2 | Synthesis of 1,3-Oxathiolane Acetate | Protected glycolic aldehyde, 2-mercaptoacetic acid | Variable |
| 3 | Vorbrüggen Glycosylation | Silylated 5-fluorocytosine, 1,3-oxathiolane acetate, TMSOTf | Up to 95%[5] |
Chiral Resolution of Racemic Emtricitabine
The separation of the racemic mixture is essential to obtain pure this compound. Several techniques can be employed for this purpose.
Diastereomeric Salt Resolution
This classical method involves reacting the racemic mixture with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization due to their different solubilities.
Protocol:
-
Dissolve the racemic emtricitabine in a suitable solvent.
-
Add an equimolar amount of a chiral resolving agent, such as a derivative of tartaric acid (e.g., O,O'-dibenzoyl-(2R,3R)-tartaric acid).[6][7]
-
Allow the diastereomeric salts to crystallize. The less soluble salt will precipitate out of the solution.
-
Filter the crystals and wash with a cold solvent to obtain the diastereomerically enriched salt.
-
Liberate the enantiomerically enriched amine by treating the salt with a base.
-
Extract the desired enantiomer into an organic solvent and purify further if necessary.
Enzymatic Resolution
Enzymes, particularly lipases, can be used to selectively acylate one enantiomer of a racemic mixture, allowing for the separation of the acylated and unreacted enantiomers.
Protocol:
-
Dissolve the racemic emtricitabine in an appropriate organic solvent.
-
Add an acyl donor (e.g., vinyl acetate) and a lipase (B570770) (e.g., Candida antarctica lipase B, CAL-B).[3][8]
-
Monitor the reaction progress until approximately 50% conversion is reached.
-
Separate the acylated enantiomer from the unreacted enantiomer by chromatography.
-
Deacylate the separated enantiomer to obtain the pure enantiomer.
Preparative Chiral HPLC
Preparative chiral HPLC is a powerful technique for the direct separation of enantiomers on a larger scale.
Protocol:
-
Dissolve the racemic emtricitabine in the mobile phase.
-
Inject the solution onto a preparative chiral HPLC column (e.g., a polysaccharide-based chiral stationary phase like Chiralcel® or Chiralpak®).
-
Elute with an appropriate mobile phase, which is typically a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and an alcohol (e.g., isopropanol (B130326) or ethanol), sometimes with a small amount of an additive like diethylamine (B46881) for basic compounds.
-
Collect the fractions corresponding to each enantiomer as they elute from the column.
-
Combine the fractions of the desired enantiomer and evaporate the solvent to obtain the pure this compound.
| Method | Key Reagents/Materials | Advantages | Disadvantages |
| Diastereomeric Salt Resolution | Chiral resolving agent (e.g., tartaric acid derivative) | Cost-effective for large scale | Can be time-consuming, requires screening of resolving agents and solvents |
| Enzymatic Resolution | Lipase, acyl donor | High enantioselectivity, mild reaction conditions | May require optimization of enzyme and reaction conditions |
| Preparative Chiral HPLC | Chiral stationary phase column, HPLC system | Direct separation, high purity | Higher cost of columns and solvents, lower throughput for very large scale |
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.
| Technique | Expected Results |
| ¹H NMR | The proton NMR spectrum should show characteristic peaks corresponding to the protons of the 5-fluorocytosine base and the 1,3-oxathiolane ring. The chemical shifts and coupling constants will be identical to those of emtricitabine. |
| ¹³C NMR | The carbon NMR spectrum will display signals for all the carbon atoms in the molecule, confirming the carbon skeleton. The chemical shifts will be identical to those of emtricitabine. |
| Mass Spectrometry (MS) | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (C₈H₁₀FN₃O₃S, M.W. 247.25 g/mol ).[9] |
| Chiral HPLC | Analysis on a chiral HPLC column should show a single peak with a retention time corresponding to the this compound enantiomer, confirming its enantiomeric purity. |
Experimental Workflows and Signaling Pathways
Synthesis Workflow
Caption: Workflow for the synthesis and purification of this compound.
Mechanism of Action: NRTI Inhibition of HIV Reverse Transcriptase
Caption: Mechanism of action of this compound as an NRTI.
References
- 1. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. shimadzu.com [shimadzu.com]
- 3. Lipase-Catalyzed Synthesis of Active Pharmaceutical Ingredients and Intermediates [ebrary.net]
- 4. This compound | C8H10FN3O3S | CID 9837769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Tandem mass spectrometry of small-molecule antiviral drugs: 1. HIV-related antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optical Resolution of Two Pharmaceutical Bases with Various Uses of Tartaric Acid Derivatives and Their Sodium Salts: Racemic Ephedrine and Chloramphenicol Base - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Application of mixtures of tartaric acid derivatives in resolution via supercritical fluid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. This compound [medbox.iiab.me]
Racivir In Vitro Antiviral Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Racivir is an experimental nucleoside reverse transcriptase inhibitor (NRTI) with potential activity against the Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV). As the enantiomer of emtricitabine (B123318), a widely used antiretroviral drug, this compound's mechanism of action is expected to be similar, involving the inhibition of viral reverse transcriptase and termination of the growing viral DNA chain. This document provides detailed protocols for conducting in vitro antiviral assays to determine the efficacy and cytotoxicity of this compound. Given that specific public data on this compound is limited, the following protocols are based on established methods for analogous NRTIs, such as emtricitabine and lamivudine (B182088).
Mechanism of Action: Nucleoside Reverse Transcriptase Inhibitors
This compound, as a cytidine (B196190) analog, is anticipated to exert its antiviral effect through the same pathway as other NRTIs. The process begins with the passive diffusion of the drug into the host cell. Inside the cell, host kinases phosphorylate the nucleoside analog into its active triphosphate form. This active metabolite then competes with the natural deoxycytidine triphosphate (dCTP) for incorporation into the nascent viral DNA chain by the viral reverse transcriptase. Once incorporated, the absence of a 3'-hydroxyl group on the drug molecule prevents the formation of a phosphodiester bond with the next incoming deoxynucleotide, leading to the termination of DNA chain elongation and thereby inhibiting viral replication.
Caption: Mechanism of action of this compound as a nucleoside reverse transcriptase inhibitor.
Data Presentation: Antiviral Activity and Cytotoxicity of Analogous NRTIs
The following tables summarize the in vitro antiviral activity (EC50) and cytotoxicity (CC50) of emtricitabine and lamivudine, which are structurally and mechanistically similar to this compound. The Selectivity Index (SI), calculated as the ratio of CC50 to EC50, provides an estimate of the therapeutic window of the compound. A higher SI value is indicative of a more promising safety profile.
| Emtricitabine: In Vitro Antiviral Activity against HIV-1 Subtypes | |
| HIV-1 Subtype | EC50 (µM) in PBMCs |
| A | 0.012 ± 0.005 |
| B | 0.015 ± 0.006 |
| C | 0.013 ± 0.007 |
| D | 0.014 ± 0.005 |
| F | 0.011 ± 0.004 |
| G | 0.016 ± 0.008 |
| CRF01_AE | 0.014 ± 0.006 |
| CRF02_AG | 0.013 ± 0.005 |
Note: EC50 values are presented as mean ± standard deviation from a synthesis of multiple studies.
| Lamivudine: In Vitro Antiviral Activity and Cytotoxicity | |||
| Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| PBMCs | 0.07 - 0.2[1] | >100 | >500 - 1428 |
| MT-4 | 0.1 | Not Reported | Not Applicable |
Note: The CC50 for lamivudine in PBMCs is reported to be over 100 µM, indicating low cytotoxicity at effective antiviral concentrations.
Experimental Protocols
The following are detailed protocols for determining the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) of this compound.
Protocol 1: Determination of Antiviral Activity (EC50) using a p24 Antigen Assay
This protocol is designed to measure the inhibition of HIV-1 replication in a susceptible cell line, such as Peripheral Blood Mononuclear Cells (PBMCs) or a T-cell line (e.g., MT-4), by quantifying the amount of viral p24 antigen produced.
Materials:
-
This compound (or other test compound)
-
Susceptible host cells (e.g., PHA-stimulated PBMCs, MT-4 cells)
-
HIV-1 laboratory-adapted strain (e.g., HIV-1 IIIB) or clinical isolate
-
Complete cell culture medium (e.g., RPMI 1640 with 10% fetal bovine serum, L-glutamine, and antibiotics)
-
96-well cell culture plates
-
HIV-1 p24 Antigen ELISA kit
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Preparation:
-
Culture and expand the chosen host cell line according to standard protocols.
-
On the day of the assay, ensure cells are in the logarithmic growth phase and have high viability (>95%).
-
Adjust the cell concentration to 1 x 10^6 cells/mL in complete culture medium.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or sterile water).
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of desired concentrations (e.g., from 100 µM down to 0.001 µM in half-log dilutions).
-
-
Infection Assay:
-
Seed 100 µL of the cell suspension (1 x 10^5 cells) into each well of a 96-well plate.
-
Add 50 µL of the diluted this compound to the appropriate wells in triplicate. Include a "no-drug" control.
-
Immediately add 50 µL of the HIV-1 stock, diluted to a predetermined multiplicity of infection (MOI), to each well.
-
Incubate the plate for 7 days at 37°C in a 5% CO2 incubator.
-
-
p24 Antigen Quantification:
-
After the incubation period, centrifuge the plate to pellet the cells.
-
Carefully collect the cell culture supernatant.
-
Quantify the p24 antigen concentration in the supernatant using a commercial HIV-1 p24 Antigen ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of viral inhibition for each this compound concentration relative to the "no-drug" control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the EC50 value using non-linear regression analysis (sigmoidal dose-response curve).
-
Caption: General workflow for determining the EC50 of an antiviral compound.
Protocol 2: Determination of Cytotoxicity (CC50) using an MTT Assay
This protocol assesses the effect of this compound on the viability of the host cells used in the antiviral assay. It is crucial to perform this assay in parallel with the EC50 determination to ensure that the observed antiviral activity is not a result of drug-induced cell death.
Materials:
-
This compound (or other test compound)
-
Host cells (same as used in the EC50 assay)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell and Compound Preparation:
-
Follow steps 1 and 2 from the EC50 protocol to prepare the cells and serial dilutions of this compound.
-
-
Cell Treatment:
-
Seed 100 µL of the cell suspension (1 x 10^5 cells) into each well of a 96-well plate.
-
Add 100 µL of the diluted this compound to the appropriate wells in triplicate. Include a "cells only" control (100% viability) and a "media only" blank control.
-
Incubate the plate for the same duration as the antiviral assay (e.g., 7 days) at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of the MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium from the wells without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each this compound concentration relative to the "cells only" control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the CC50 value using non-linear regression analysis (sigmoidal dose-response curve).
-
Conclusion
The protocols outlined in this document provide a robust framework for the in vitro evaluation of this compound's antiviral efficacy and cytotoxicity. By leveraging established methodologies for analogous compounds like emtricitabine and lamivudine, researchers can generate reliable data to inform the further development of this compound as a potential antiretroviral agent. The determination of both EC50 and CC50 values is essential for establishing a preliminary safety and efficacy profile, guiding subsequent preclinical and clinical investigations.
References
Application Notes and Protocols for Cell-Based Efficacy Testing of Racivir
For Researchers, Scientists, and Drug Development Professionals
Introduction
Racivir is an experimental nucleoside reverse transcriptase inhibitor (NRTI) with potential therapeutic applications in the management of Human Immunodeficiency Virus (HIV) infection. As the enantiomer of emtricitabine, a widely used antiretroviral drug, this compound is designed to inhibit the activity of HIV reverse transcriptase, a critical enzyme for viral replication. These application notes provide a comprehensive overview of standard cell-based assays for evaluating the antiviral potency and cytotoxicity of this compound. The following protocols are intended to serve as a guide for researchers in virology, pharmacology, and drug development.
Mechanism of Action
This compound, like other NRTIs, acts as a chain terminator during the reverse transcription of viral RNA into DNA. For activation, this compound must be phosphorylated intracellularly by host cell kinases to its active triphosphate form. This active metabolite then competes with natural deoxynucleotide triphosphates for incorporation into the growing viral DNA chain by the HIV reverse transcriptase. Once incorporated, the absence of a 3'-hydroxyl group on the drug molecule prevents the formation of the next phosphodiester bond, leading to the termination of DNA chain elongation and thereby inhibiting viral replication.
Quantitative Determination of Racivir in Human Plasma: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the quantitative analysis of Racivir in human plasma samples. This compound, an enantiomer of the widely used nucleoside reverse transcriptase inhibitor (NRTI) Emtricitabine (B123318), requires accurate and precise quantification for pharmacokinetic studies, therapeutic drug monitoring, and clinical research.[1][2] This guide outlines two robust analytical methods: a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method and a cost-effective High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. The protocols are based on established methodologies for the structurally identical compound, Emtricitabine, ensuring a strong foundation for adaptation and validation.[3][4][5]
Introduction
This compound is a nucleoside reverse transcriptase inhibitor that has been investigated for the treatment of HIV infection.[1][2] As with any therapeutic agent, understanding its pharmacokinetic profile is crucial for optimizing dosage regimens and ensuring patient safety and efficacy. The accurate measurement of this compound concentrations in biological matrices such as plasma is fundamental to these studies. This application note provides comprehensive protocols for the quantification of this compound, leveraging the extensive body of work published for its enantiomer, Emtricitabine.
Analytical Methods
Two primary methods are presented for the quantitative analysis of this compound in human plasma:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method for high-throughput analysis, offering superior sensitivity and selectivity, making it ideal for studies requiring low detection limits.[3][4]
-
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): A widely accessible and cost-effective alternative, suitable for studies where high sensitivity is not the primary requirement.[3]
Method 1: High-Sensitivity LC-MS/MS Protocol
This protocol details a robust LC-MS/MS method for the quantification of this compound in human plasma, adapted from validated methods for Emtricitabine.
Experimental Protocol: LC-MS/MS
-
This compound reference standard
-
Stable isotope-labeled internal standard (SIL-IS), such as this compound-¹³C¹⁵N₂ or a suitable analog like Lamivudine.[3][4]
-
Acetonitrile (HPLC grade)[4]
-
Methanol (HPLC grade)[3]
-
Formic acid (LC-MS grade)[4]
-
Ammonium acetate[3]
-
Ultrapure water
-
Human plasma (EDTA)
-
Solid Phase Extraction (SPE) cartridges (e.g., Waters Oasis HLB or MCX)[3][5]
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source[4]
-
Pipette 100-200 µL of plasma sample (calibration standard, quality control, or unknown) into a microcentrifuge tube.[3]
-
Add the internal standard working solution and vortex briefly.
-
Precondition the SPE cartridge with 1 mL of methanol, followed by 1 mL of water.[3]
-
Load the plasma sample onto the conditioned SPE cartridge.[3]
-
Wash the cartridge with 1 mL of water to remove interfering substances.[3]
-
Elute this compound and the internal standard with 1 mL of methanol.[3]
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.[4]
-
Inject an appropriate volume (e.g., 10 µL) onto the LC-MS/MS system.[4]
The following tables summarize the recommended starting conditions for the LC-MS/MS analysis.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
|---|---|
| Column | C18 reverse-phase column (e.g., Zorbax XDB C18, 2.1 x 50 mm, 5µm)[6] |
| Mobile Phase | A: 0.1% Formic acid in waterB: Acetonitrile[7] |
| Gradient | Isocratic or gradient elution depending on the separation needs. A common starting point is a gradient from 5% to 95% B over a short period. |
| Flow Rate | 0.15 - 0.4 mL/min[6] |
| Column Temperature | 30 - 40°C |
| Injection Volume | 5 - 10 µL[4][6] |
Table 2: Mass Spectrometry Parameters
| Parameter | Condition |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive[4] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | This compound: 248.3[6] |
| Product Ion (m/z) | This compound: 130.03[6] |
| Internal Standard (m/z) | e.g., Lamivudine: 230.1 → 112.0[8] |
| Collision Energy | To be optimized for the specific instrument |
| Source Temperature | To be optimized for the specific instrument |
Quantitative Data Summary: LC-MS/MS
The following table presents typical validation parameters that should be achieved for a robust bioanalytical method, based on published data for Emtricitabine.
Table 3: Summary of Quantitative Data for LC-MS/MS Method
| Parameter | Typical Range |
|---|---|
| Linearity Range | 2 - 5000 ng/mL[7][9] |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 2 - 50 ng/mL[5][7] |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15%[9] |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ)[9] |
| Recovery | > 60%[9] |
Experimental Workflow: LC-MS/MS
Method 2: Cost-Effective HPLC-UV Protocol
This protocol provides an alternative method using HPLC with UV detection, suitable for applications where the high sensitivity of LC-MS/MS is not required.
Experimental Protocol: HPLC-UV
-
This compound reference standard
-
Internal Standard (e.g., Lamivudine)[3]
-
Methanol (HPLC grade)[3]
-
Sodium dihydrogen orthophosphate buffer[3]
-
Perchloric acid[3]
-
Ultrapure water
-
Human plasma (EDTA)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
To 500 µL of plasma in a microcentrifuge tube, add 50 µL of the internal standard solution and vortex for 1 minute.[3]
-
Add 200 µL of perchloric acid to precipitate plasma proteins and vortex again.[3]
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 15 minutes in a refrigerated centrifuge.[3]
-
Carefully transfer the supernatant to an autosampler vial for HPLC analysis.[3]
Table 4: HPLC-UV Parameters
| Parameter | Condition |
|---|---|
| Column | C18 reverse-phase column |
| Mobile Phase | A mixture of sodium dihydrogen orthophosphate buffer (pH 6.9) and methanol.[3] |
| Flow Rate | 1.0 mL/min[3] |
| Detection Wavelength | To be determined based on the UV absorbance spectrum of this compound (typically around 270-280 nm for similar compounds) |
| Injection Volume | 50 µL[3] |
| Column Temperature | Ambient or controlled (e.g., 30°C) |
Quantitative Data Summary: HPLC-UV
Table 5: Summary of Quantitative Data for HPLC-UV Method
| Parameter | Typical Range |
|---|---|
| Linearity Range | 50 - 5000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | ~50 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Recovery | > 80% |
Experimental Workflow: HPLC-UV
References
- 1. This compound | C8H10FN3O3S | CID 9837769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. ijper.org [ijper.org]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. Microdetermination of emtricitabine in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journaljpri.com [journaljpri.com]
Application Note: A Validated HPLC-MS/MS Method for the Quantification of Racivir in Human Plasma
Abstract
This application note details a sensitive and selective high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantitative determination of Racivir in human plasma. This compound, an experimental nucleoside reverse transcriptase inhibitor, is the enantiomer of the widely used antiretroviral drug, Emtricitabine (B123318).[1] Given their stereoisomeric relationship, the presented method has been adapted from a validated protocol for Emtricitabine.[2] The method utilizes liquid-liquid extraction for sample preparation and a stable isotope-labeled internal standard for accurate quantification. This protocol is intended for researchers, scientists, and drug development professionals engaged in preclinical and clinical studies involving this compound.
Introduction
This compound is a promising nucleoside reverse transcriptase inhibitor (NRTI) under investigation for the treatment of HIV.[1][3] As with any therapeutic agent, a robust and reliable analytical method for its quantification in biological matrices is essential for pharmacokinetic, pharmacodynamic, and toxicokinetic studies. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for bioanalytical quantification due to its high sensitivity and specificity.[4]
This document provides a detailed protocol for the quantification of this compound in human plasma. The methodology is based on a validated HPLC-MS/MS assay for its enantiomer, Emtricitabine, and is expected to exhibit similar performance characteristics.[2] The method employs liquid-liquid extraction for sample clean-up and an appropriate internal standard to ensure accuracy and precision.
Experimental
Materials and Reagents
-
This compound reference standard
-
Lamivudine (Internal Standard, IS)
-
HPLC-grade acetonitrile, methanol (B129727), diethyl ether, and ethyl acetate
-
Formic acid (analytical grade)
-
Ultrapure water
-
Drug-free human plasma
Instrumentation
-
A high-performance liquid chromatography system
-
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions
A summary of the HPLC-MS/MS instrument parameters is provided in Table 1.
Table 1: HPLC-MS/MS Instrument Parameters
| Parameter | Setting |
| HPLC System | |
| Column | Kromasil C18 (150 x 4.6 mm, 5 µm)[2] |
| Mobile Phase | Acetonitrile : 5 mM Ammonium Acetate (70:30, v/v)[5] |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
| Run Time | Approximately 1.5 minutes[2] |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Positive[2] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| This compound Transition | m/z 248.0 → 130.0[2][6][7] |
| Lamivudine (IS) Transition | m/z 230.1 → 112.0[2] |
| Dwell Time | 200 ms |
| Collision Gas | Argon |
Note: As this compound is the enantiomer of Emtricitabine, the mass transitions are identical.[1][2]
Protocols
Standard and Quality Control Sample Preparation
-
Stock Solutions: Prepare primary stock solutions of this compound and Lamivudine (IS) in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution with a 50:50 methanol:water mixture to create working standards for the calibration curve and quality control (QC) samples.
-
Calibration Curve and QC Samples: Spike drug-free human plasma with the appropriate working solutions to obtain final concentrations for the calibration curve (e.g., 20-5000 ng/mL) and QC samples (low, medium, and high concentrations).[8]
Sample Preparation (Liquid-Liquid Extraction)
The following workflow outlines the liquid-liquid extraction procedure for plasma samples.
Caption: Liquid-Liquid Extraction Workflow for this compound from Human Plasma.
Data Analysis
The concentration of this compound in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is generated by plotting the peak area ratios against the nominal concentrations of the calibration standards using a weighted linear regression model.
Quantitative Data Summary
The performance of the adapted method is expected to be similar to the validated method for Emtricitabine. The following tables summarize the anticipated quantitative performance characteristics.
Table 2: Calibration Curve and Linearity
| Parameter | Expected Value |
| Linearity Range | 29.2 - 3110 ng/mL[2] |
| Correlation Coefficient (r²) | > 0.99 |
| Regression Model | Weighted (1/x²) linear regression |
Table 3: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | ~30 | < 20 | < 20 | 80-120 |
| Low QC | ~90 | < 15 | < 15 | 85-115 |
| Mid QC | ~1500 | < 15 | < 15 | 85-115 |
| High QC | ~2500 | < 15 | < 15 | 85-115 |
Data adapted from a validated method for Emtricitabine and represent expected performance.[2]
Method Validation Summary
This proposed method should be fully validated according to the FDA or other relevant regulatory guidelines for bioanalytical method validation.[4] Key validation parameters to be assessed include:
-
Selectivity and Specificity: No significant interference should be observed at the retention times of this compound and the IS in blank plasma samples.
-
Matrix Effect: The ion suppression or enhancement from the plasma matrix should be minimal and consistent across different plasma lots.
-
Recovery: The extraction efficiency of this compound and the IS from the plasma matrix should be consistent and reproducible.
-
Stability: The stability of this compound in plasma should be evaluated under various conditions, including bench-top, freeze-thaw, and long-term storage.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical workflow from sample collection to final data analysis.
Caption: Overview of the bioanalytical workflow for this compound quantification.
Conclusion
This application note provides a comprehensive and detailed HPLC-MS/MS method for the quantification of this compound in human plasma. The protocol, adapted from a validated method for its enantiomer Emtricitabine, is expected to be sensitive, specific, and reliable for supporting pharmacokinetic and other studies in the development of this compound. Full validation of this method is recommended prior to its use in regulated bioanalysis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Microdetermination of emtricitabine in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - New HIV Drug [natap.org]
- 4. Bioanalytical - IITRI [iitri.org]
- 5. researchgate.net [researchgate.net]
- 6. The simultaneous assay of tenofovir and emtricitabine in plasma using LC/MS/MS and isotopically labeled internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. globalresearchonline.net [globalresearchonline.net]
Application Notes and Protocols for Racivir in HIV-1 Drug Resistance Phenotyping Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Racivir (RCV), a cytidine (B196190) nucleoside analog reverse transcriptase inhibitor (NRTI), in HIV-1 drug resistance phenotyping assays. This compound, the enantiomer of emtricitabine (B123318) (FTC), has demonstrated a unique profile, particularly against viral strains harboring the M184V mutation, a common resistance pathway for lamivudine (B182088) (3TC) and emtricitabine.
Introduction to this compound and its Significance
This compound is an experimental NRTI developed for the treatment of HIV-1 infection.[1] Its primary interest lies in its activity against HIV-1 containing the M184V mutation in the reverse transcriptase gene. This mutation confers high-level resistance to the widely used NRTIs, lamivudine and emtricitabine.[2] Clinical trials have suggested that this compound may be effective in treatment-experienced patients who have developed resistance to other NRTIs, particularly those with the M184V mutation.[1] Phenotyping assays are crucial for determining the susceptibility of a patient's viral isolate to various antiretroviral drugs, thereby guiding treatment decisions.
Mechanism of Action
Like other NRTIs, this compound acts as a chain terminator of viral reverse transcription.[3][4] It is intracellularly phosphorylated to its active triphosphate form, which is then incorporated into the growing viral DNA chain by the HIV-1 reverse transcriptase. The absence of a 3'-hydroxyl group on the incorporated drug molecule prevents the formation of the next phosphodiester bond, thus halting DNA synthesis and viral replication.[3][4]
The following diagram illustrates the mechanism of action of Nucleoside Reverse Transcriptase Inhibitors (NRTIs) like this compound.
Quantitative Data: In Vivo Antiviral Activity
A Phase II clinical study (RCV-201) evaluated the substitution of lamivudine with this compound in treatment-experienced HIV-infected individuals with the M184V mutation.[5] The results of this study are summarized below.
| Parameter | This compound Group (n=26) | Lamivudine Group (n=16) | p-value |
| Mean Change in Viral Load at Day 28 | -0.4 log (60.2% reduction) | +0.13 log (34.9% increase) | 0.02 |
Table 1: Change in HIV-1 RNA Levels in Treatment-Experienced Patients with M184V Mutation. [6]
In a subset of patients (n=14) with the M184V mutation and fewer than three thymidine (B127349) analog mutations (TAMs), the antiviral effect of this compound was more pronounced.
| Parameter | This compound Group (n=14) |
| Mean Change in Viral Load at Week 2 | -0.7 log (80% reduction) |
| Patients with Undetectable Viral Load (<400 copies/mL) | 28% |
| Patients with ≥0.5 log Drop in Viral Load | 64% |
Table 2: Antiviral Activity of this compound in a Subset of Patients with M184V and <3 TAMs. [6]
These in vivo data strongly suggest that this compound retains significant antiviral activity against HIV-1 strains that are resistant to lamivudine due to the M184V mutation.
Experimental Protocols for HIV-1 Phenotyping Assays
The following are generalized protocols for performing HIV-1 drug resistance phenotyping assays, which can be adapted for the evaluation of this compound.
Recombinant Virus Phenotyping Assay
This is the most common method for determining HIV-1 drug susceptibility. It involves inserting the reverse transcriptase (RT) gene from a patient's virus into a standard laboratory clone of HIV-1.
Workflow Diagram:
Protocol:
-
Viral RNA Extraction: Extract viral RNA from patient plasma using a commercial kit.
-
RT-PCR: Amplify the reverse transcriptase (RT) coding region from the viral RNA using RT-PCR.
-
Vector Preparation: Use a replication-competent HIV-1 vector in which the RT gene has been deleted.
-
Ligation: Ligate the amplified patient-derived RT gene into the HIV-1 vector.
-
Transfection: Transfect a suitable host cell line (e.g., HEK293T) with the recombinant vector to produce virus stocks.
-
Virus Titration: Determine the titer of the recombinant virus stock (e.g., by measuring p24 antigen concentration or by using a reporter cell line).
-
Drug Susceptibility Assay:
-
Seed a suitable target cell line (e.g., MT-4, CEM-GXR, or TZM-bl) in 96-well plates.
-
Prepare serial dilutions of this compound and control drugs (e.g., lamivudine, emtricitabine, zidovudine).
-
Add the drug dilutions to the cells.
-
Infect the cells with a standardized amount of the recombinant virus.
-
Incubate for 3-7 days.
-
-
Endpoint Measurement: Determine the extent of viral replication using one of the methods described below (p24 ELISA, MTT assay, or Luciferase Reporter Assay).
-
Data Analysis: Calculate the 50% effective concentration (EC50) for each drug. The fold change in resistance is calculated by dividing the EC50 for the patient-derived virus by the EC50 for a wild-type reference virus.
Endpoint Measurement Protocols
a) p24 Antigen ELISA
This assay measures the amount of HIV-1 p24 capsid protein produced in the culture supernatant, which is proportional to the amount of viral replication.
Protocol:
-
After the incubation period, centrifuge the 96-well plates to pellet the cells.
-
Collect the culture supernatants.
-
Perform a p24 antigen ELISA on the supernatants according to the manufacturer's instructions.
-
Read the absorbance using a microplate reader.
-
Plot the percentage of p24 inhibition versus the drug concentration to determine the EC50.
b) MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of viable cells. In the context of HIV infection, it quantifies the cytopathic effect of the virus.
Protocol:
-
At the end of the incubation period, add MTT solution to each well and incubate for 2-4 hours.
-
Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm).
-
The amount of formazan produced is proportional to the number of viable cells.
-
Plot the percentage of cell protection from virus-induced death versus the drug concentration to determine the EC50.
c) Luciferase Reporter Gene Assay
This highly sensitive assay uses a recombinant virus that contains a luciferase reporter gene. Viral replication leads to the expression of luciferase, which can be quantified by measuring light emission.
Protocol:
-
Use a target cell line (e.g., TZM-bl) that expresses the necessary receptors for HIV-1 entry.
-
At the end of the incubation period, lyse the cells.
-
Add a luciferase substrate to the cell lysate.
-
Measure the luminescence using a luminometer.
-
Plot the percentage of inhibition of luciferase activity versus the drug concentration to determine the EC50.
Logical Relationships in Phenotyping Data Interpretation
The interpretation of phenotyping results involves comparing the EC50 of a test virus to that of a wild-type reference strain. This relationship determines the fold change in resistance, which is a key indicator of drug efficacy.
Conclusion
This compound presents a promising therapeutic option for HIV-1 infected individuals with resistance to lamivudine and emtricitabine due to the M184V mutation. The protocols outlined in these application notes provide a framework for the in vitro phenotypic evaluation of this compound's antiviral activity. Accurate and standardized phenotyping is essential for understanding the resistance profile of novel antiretroviral agents and for guiding their clinical development and use. Further in vitro studies are warranted to establish precise EC50 values for this compound against a panel of wild-type and resistant HIV-1 strains to fully characterize its resistance profile.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. HIV-1 Drug Resistance Mutations: an Updated Framework for the Second Decade of HAART - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Novel Inhibitors of HIV-1 Reverse Transcriptase Through Virtual Screening of Experimental and Theoretical Ensembles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thymidine Analogue Mutations with M184V Significantly Decrease Phenotypic Susceptibility of HIV-1 Subtype C Reverse Transcriptase to Islatravir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. infectioncontroltoday.com [infectioncontroltoday.com]
- 6. This compound - New HIV Drug [natap.org]
Application Notes and Protocols: In Vitro Evaluation of Racivir in Combination with Tenofovir
For Researchers, Scientists, and Drug Development Professionals
Introduction
Racivir, a nucleoside reverse transcriptase inhibitor (NRTI), is the racemic mixture of emtricitabine (B123318) (FTC). Like FTC, it is a cytosine analogue that inhibits the reverse transcriptase enzyme of the Human Immunodeficiency Virus (HIV). Tenofovir, a nucleotide reverse transcriptase inhibitor (NRTI), is an adenosine (B11128) analogue that also targets the HIV reverse transcriptase. The combination of two NRTIs forms the backbone of many highly active antiretroviral therapy (HAART) regimens. This document provides detailed experimental protocols for the in vitro evaluation of the antiviral activity and synergistic potential of this compound in combination with Tenofovir against HIV-1.
Given the limited specific data for this compound, the protocols and representative data presented here are based on studies conducted with Emtricitabine (FTC) and Tenofovir, which are expected to have a similar interaction profile due to this compound being the racemic mixture of FTC.[1][2]
Mechanism of Action: NRTI Combination Therapy
Both this compound (as its active component, emtricitabine) and Tenofovir are competitive inhibitors of the HIV-1 reverse transcriptase.[1] After intracellular phosphorylation to their active triphosphate forms, they are incorporated into the growing viral DNA chain. Their structure lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, leading to chain termination and halting viral replication.[1] The combination of two NRTIs with different target nucleotide analogues can enhance the disruption of reverse transcription.
Data Presentation
The following tables summarize representative quantitative data for the combination of Emtricitabine (FTC) and Tenofovir (TFV), which serves as a proxy for the expected activity of a this compound and Tenofovir combination.
Table 1: In Vitro Antiviral Activity and Cytotoxicity
| Compound | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (CC₅₀/EC₅₀) |
| Tenofovir | Various | - | >100 | - |
| Emtricitabine (FTC) | MT-2 | Varies | >100 | - |
Note: EC₅₀ (50% effective concentration) and CC₅₀ (50% cytotoxic concentration) values can vary depending on the cell line and virus strain used. The data for Tenofovir indicates low cytotoxicity across various human cell types.[3]
Table 2: In Vitro Synergy of Emtricitabine (FTC) and Tenofovir (TFV) Combinations
| Drug Combination | Cell Line | Combination Index (CI) at EC₅₀ | Interpretation |
| FTC + TFV | MT-2 | 0.47 | Synergy |
| FTC + TFV + Efavirenz (B1671121) | MT-2 | 0.46 | Synergy |
| FTC + TFV + Raltegravir | MT-2 | 0.52 ± 0.05 | Synergy |
| FTC + TFV + Darunavir | MT-2 | 0.77 ± 0.11 | Moderate Synergy |
| FTC + TFV + Atazanavir | MT-2 | 0.83 ± 0.19 | Moderate Synergy |
| FTC + TFV + Lopinavir | MT-2 | 0.97 ± 0.10 | Additive |
Data adapted from studies on the combination of Emtricitabine and Tenofovir.[1][2][4][5] CI values < 0.9 indicate synergy, 0.9-1.1 indicate an additive effect, and > 1.1 indicate antagonism.[1][4]
Experimental Protocols
The following are detailed protocols for the in vitro evaluation of the antiviral activity and synergy of this compound and Tenofovir.
Cell Lines and Virus
-
Cell Line: TZM-bl cells, which are a HeLa cell line genetically engineered to express CD4, CCR5, and CXCR4 and contain integrated luciferase and β-galactosidase reporter genes under the control of the HIV-1 LTR, are commonly used.
-
Virus: A laboratory-adapted strain of HIV-1, such as HIV-1 IIIB or HIV-1 NL4-3, is suitable for these assays.
Cytotoxicity Assay
This assay is crucial to determine the concentration range of the drugs that can be tested for antiviral activity without causing significant cell death.
Protocol:
-
Cell Seeding: Seed TZM-bl cells in a 96-well microplate at a density of 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Drug Preparation: Prepare serial dilutions of this compound and Tenofovir separately in complete growth medium.
-
Drug Addition: After 24 hours, remove the medium from the cells and add 100 µL of the prepared drug dilutions in triplicate. Include a "cells only" control with no drug.
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
Viability Assessment: Measure cell viability using a commercially available assay, such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀) for each drug by plotting the percentage of cell viability against the drug concentration and using non-linear regression analysis.
Single-Drug Antiviral Activity Assay
This assay determines the potency of each drug individually against HIV-1 replication.
Protocol:
-
Cell Seeding: Seed TZM-bl cells as described in the cytotoxicity assay.
-
Drug Preparation: Prepare serial dilutions of this compound and Tenofovir separately.
-
Drug Addition and Infection: Pre-incubate the cells with the drug dilutions for 1-2 hours. Subsequently, infect the cells with a pre-titered amount of HIV-1. Include a "virus only" control (no drug) and a "cells only" control (no virus, no drug).
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
Replication Measurement: Measure HIV-1 replication by quantifying the expression of the luciferase reporter gene using a luciferase assay system.
-
Data Analysis: Calculate the percentage of viral inhibition for each drug concentration relative to the "virus only" control. Determine the 50% effective concentration (EC₅₀) for each drug using non-linear regression analysis.
Combination Antiviral Activity (Synergy) Assay
This assay evaluates the interaction between this compound and Tenofovir.
Protocol:
-
Checkerboard Dilution: Prepare a checkerboard of drug dilutions in a 96-well plate. This involves creating a matrix where each well contains a unique combination of this compound and Tenofovir concentrations. Typically, serial dilutions of this compound are made along the rows and serial dilutions of Tenofovir are made along the columns.
-
Cell Seeding and Infection: Add TZM-bl cells to the checkerboard plate and infect with HIV-1 as described in the single-drug assay.
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
Replication Measurement: Measure luciferase activity to determine the extent of HIV-1 replication in each well.
-
Data Analysis:
-
Calculate the percentage of viral inhibition for each drug combination.
-
Analyze the data using the median-effect principle described by Chou and Talalay. Software such as CompuSyn can be used to calculate the Combination Index (CI).
-
A CI value less than 0.9 indicates synergy, a value between 0.9 and 1.1 indicates an additive effect, and a value greater than 1.1 indicates antagonism.[1][4]
-
Conclusion
The experimental protocols outlined in this document provide a robust framework for the in vitro assessment of the antiviral efficacy and synergy of this compound in combination with Tenofovir. A thorough evaluation of these interactions is a critical step in the preclinical development of new HIV-1 therapies. The provided data for the closely related compound Emtricitabine in combination with Tenofovir suggests that a synergistic interaction is likely. These findings are essential for guiding further in vivo studies and potential clinical trial design.
References
- 1. The Combined Anti-HIV-1 Activities of Emtricitabine and Tenofovir plus the Integrase Inhibitor Elvitegravir or Raltegravir Show High Levels of Synergy In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The triple combination of tenofovir, emtricitabine and efavirenz shows synergistic anti-HIV-1 activity in vitro: a mechanism of action study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tenofovir exhibits low cytotoxicity in various human cell types: comparison with other nucleoside reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Note & Protocol: Stability Testing of Racivir in Different Solvent Systems
Audience: Researchers, scientists, and drug development professionals.
Introduction
Racivir is an antiretroviral drug of the nucleoside reverse transcriptase inhibitor (NRTI) class. A thorough understanding of its stability profile in various solvent systems is critical for the development of robust pharmaceutical formulations. Stability testing provides crucial information on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light. This data is essential for determining recommended storage conditions, retest periods, and shelf life.[1]
This document outlines a general protocol for conducting stability studies of this compound in different solvent systems, based on established principles of pharmaceutical stability testing and information available for other antiviral compounds. The provided protocols for forced degradation studies are designed to identify potential degradation pathways and develop stability-indicating analytical methods.
Quantitative Data Summary
While specific quantitative stability data for this compound is not extensively available in the public domain, the following table provides a hypothetical representation of stability data that could be generated from the protocols described below. This table is for illustrative purposes and is modeled on stability data for similar antiviral compounds.
Table 1: Hypothetical Stability of this compound in Various Solvents under Accelerated Conditions (40°C/75% RH)
| Solvent System | Initial Concentration (mg/mL) | Assay (%) after 1 month | Assay (%) after 3 months | Assay (%) after 6 months | Major Degradants Observed |
| Water | 1.0 | 98.2 | 95.5 | 90.1 | Hydrolysis Product A |
| 0.1 N HCl | 1.0 | 85.3 | 70.1 | 55.4 | Acid Degradant B, Guanine |
| 0.1 N NaOH | 1.0 | 90.1 | 82.4 | 72.8 | Base Degradant C |
| Methanol (B129727) | 1.0 | 99.5 | 98.9 | 97.5 | None Detected |
| Ethanol | 1.0 | 99.3 | 98.5 | 97.1 | None Detected |
| Propylene Glycol | 1.0 | 99.8 | 99.2 | 98.8 | None Detected |
| DMSO | 1.0 | 99.7 | 99.1 | 98.6 | None Detected |
| 3% H₂O₂ | 1.0 | 75.6 | 60.2 | 45.9 | Oxidative Degradant D, E |
Experimental Protocols
The following protocols describe the methodology for performing forced degradation studies on this compound to investigate its intrinsic stability. Forced degradation studies involve exposing the drug substance to stress conditions more severe than accelerated stability testing to generate degradation products.[1]
Materials and Equipment
-
This compound Active Pharmaceutical Ingredient (API)
-
Solvents: Deionized Water, Methanol, Ethanol, Propylene Glycol, Dimethyl Sulfoxide (DMSO)
-
Stress Agents: Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
pH meter
-
Analytical balance
-
Volumetric flasks and pipettes
-
Thermostatic orbital shaker or stability chambers
-
Photostability chamber
Preparation of Stock Solution
-
Accurately weigh 100 mg of this compound API.
-
Dissolve the API in a suitable solvent (e.g., methanol or a water/acetonitrile (B52724) mixture) in a 100 mL volumetric flask to prepare a 1 mg/mL stock solution.
-
Ensure the solution is fully dissolved, using sonication if necessary.
Forced Degradation Studies
Forced degradation studies are instrumental in early drug development to understand degradation pathways and to develop stability-indicating methods.[1]
-
Pipette 10 mL of the this compound stock solution into a 50 mL flask.
-
Add 10 mL of 1.0 N HCl.
-
Heat the solution at 60°C for 48 hours.
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot.
-
Neutralize the aliquot with an equivalent amount of 1.0 N NaOH.
-
Dilute the neutralized sample to a suitable concentration for HPLC analysis.
-
Pipette 10 mL of the this compound stock solution into a 50 mL flask.
-
Add 10 mL of 1.0 N NaOH.
-
Keep the solution at room temperature for 24 hours.
-
At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot.
-
Neutralize the aliquot with an equivalent amount of 1.0 N HCl.
-
Dilute the neutralized sample to a suitable concentration for HPLC analysis.
-
Pipette 10 mL of the this compound stock solution into a 50 mL flask.
-
Add 10 mL of 30% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw an aliquot and dilute to a suitable concentration for HPLC analysis.
-
Place this compound solid powder in a petri dish and in a separate vial, prepare a solution of this compound in water (1 mg/mL).
-
Expose both the solid and the solution to 80°C in an oven for 72 hours.
-
For the solid sample, dissolve a known amount in a suitable solvent at each time point.
-
For the solution, withdraw aliquots at specified time points.
-
Dilute samples to a suitable concentration for HPLC analysis.
-
Place this compound solid powder in a transparent petri dish and in a separate quartz cuvette, prepare a solution of this compound in water (1 mg/mL).
-
Expose the samples to a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze the samples at appropriate time intervals.
Analytical Method for Quantification
A stability-indicating HPLC-UV method should be used to quantify the amount of this compound and its degradation products.
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and a phosphate (B84403) buffer (pH 3.5).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
The method must be validated to ensure it can separate this compound from all significant degradation products.
Visualizations
The following diagrams illustrate the workflow for stability testing and a conceptual representation of potential degradation pathways.
Caption: Workflow for Forced Degradation Study of this compound.
Caption: Conceptual Degradation Pathways of this compound.
Conclusion
The stability of this compound is a critical attribute that must be thoroughly investigated during pharmaceutical development. The protocols outlined in this application note provide a framework for conducting forced degradation studies to understand the degradation pathways and to develop a stability-indicating analytical method. The results from these studies are fundamental for ensuring the safety, efficacy, and quality of the final drug product. Further studies, including real-time and accelerated stability testing, are required to establish the shelf-life and appropriate storage conditions for this compound-containing formulations.[1]
References
Application Notes and Protocols for Studying Racivir Antiviral Effects in Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Racivir is an experimental nucleoside reverse transcriptase inhibitor (NRTI) that acts as the enantiomer of emtricitabine, a widely used antiretroviral drug. Like other NRTIs, this compound's mechanism of action involves the inhibition of the human immunodeficiency virus (HIV) reverse transcriptase enzyme, which is crucial for the conversion of the viral RNA genome into DNA. This process ultimately terminates the viral DNA chain elongation, thereby preventing the replication of HIV. These application notes provide detailed methodologies for evaluating the antiviral efficacy and cytotoxicity of this compound in established cell culture models.
Key Cell Culture Models for this compound Studies
The selection of an appropriate cell culture model is critical for the in vitro evaluation of antiviral compounds. For HIV research, and specifically for studying NRTIs like this compound, the following human T-lymphoblastoid cell lines are commonly employed due to their high susceptibility to HIV-1 infection:
-
MT-2 Cells: This cell line is highly permissive for HIV-1 replication and is particularly useful for assays that measure viral cytopathic effects, such as syncytium formation.
-
CEM-SS Cells: These cells are also highly susceptible to HIV-1 and are frequently used in syncytium-forming assays to quantify viral infectivity and the inhibitory effects of antiviral agents.
-
H9 Cells: A clonal derivative of the HuT 78 cell line, H9 cells are permissive for HIV-1 replication and have been historically used for the isolation and propagation of the virus.
-
Peripheral Blood Mononuclear Cells (PBMCs): As a primary cell model, PBMCs provide a more physiologically relevant system for studying antiviral effects, as they represent a natural target for HIV-1 infection in vivo.
Data Presentation: In Vitro Antiviral Activity and Cytotoxicity of this compound
The antiviral activity and cytotoxicity of this compound are typically quantified by determining its 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50), respectively. The selectivity index (SI), calculated as the ratio of CC50 to EC50, provides a measure of the compound's therapeutic window.
| Compound | Cell Line | Virus Strain | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| This compound | MT-2 | HIV-1 (Wild-Type) | Data not available | Data not available | Data not available |
| This compound | CEM-SS | HIV-1 (Wild-Type) | Data not available | Data not available | Data not available |
| This compound | PBMCs | HIV-1 (Wild-Type) | Data not available | Data not available | Data not available |
| This compound | MT-2 | HIV-1 (M184V) | Data not available | Data not available | Data not available |
Note: Specific experimental data for this compound's EC50 and CC50 values were not publicly available at the time of this writing. Researchers should determine these values experimentally using the protocols outlined below. For reference, its enantiomer, emtricitabine, typically exhibits potent anti-HIV-1 activity with EC50 values in the low micromolar to nanomolar range against wild-type virus.
Experimental Protocols
Protocol 1: Determination of Antiviral Activity (EC50) using a p24 Antigen Capture Assay in MT-2 Cells
This protocol measures the inhibition of HIV-1 replication by quantifying the amount of viral p24 capsid protein produced in the presence of varying concentrations of this compound.
Materials:
-
MT-2 cells
-
Complete culture medium (e.g., RPMI 1640 with 10% fetal bovine serum, L-glutamine, and antibiotics)
-
HIV-1 laboratory-adapted strain (e.g., HIV-1 IIIB)
-
This compound stock solution (dissolved in an appropriate solvent like DMSO)
-
96-well cell culture plates
-
HIV-1 p24 Antigen Capture ELISA kit
-
Microplate reader
Procedure:
-
Cell Preparation: Seed MT-2 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete culture medium.
-
Compound Dilution: Prepare serial dilutions of this compound in complete culture medium. A typical starting concentration might be 100 µM, with 8-10 serial dilutions.
-
Infection and Treatment: Add 50 µL of the diluted this compound to the appropriate wells. Subsequently, add 50 µL of HIV-1 stock (at a multiplicity of infection of 0.01-0.1) to all wells except for the cell control wells. Include virus control wells (cells + virus, no drug) and cell control wells (cells only, no virus).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-5 days.
-
p24 Antigen Quantification: After the incubation period, centrifuge the plate to pellet the cells. Collect the culture supernatant and perform the p24 Antigen Capture ELISA according to the manufacturer's instructions.
-
Data Analysis: Determine the p24 concentration for each well using the standard curve from the ELISA kit. Calculate the percentage of inhibition for each this compound concentration relative to the virus control. The EC50 value is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: Determination of Cytotoxicity (CC50) using an MTT Assay in MT-2 Cells
This protocol assesses the effect of this compound on cell viability by measuring the metabolic activity of the cells.
Materials:
-
MT-2 cells
-
Complete culture medium
-
This compound stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Preparation: Seed MT-2 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete culture medium.
-
Compound Dilution: Prepare serial dilutions of this compound in complete culture medium, mirroring the concentrations used in the antiviral assay.
-
Treatment: Add 100 µL of the diluted this compound to the appropriate wells. Include cell control wells (cells only, no drug).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-5 days (to match the duration of the antiviral assay).
-
MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Data Analysis: Read the absorbance at 570 nm using a microplate reader. Calculate the percentage of cytotoxicity for each this compound concentration relative to the cell control. The CC50 value is determined by plotting the percentage of cytotoxicity against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 3: Syncytium Formation Assay in CEM-SS Cells
This assay visually quantifies the inhibition of HIV-1-induced cell fusion (syncytium formation).
Materials:
-
CEM-SS cells
-
Complete culture medium
-
HIV-1 syncytium-inducing strain (e.g., HIV-1 IIIB)
-
This compound stock solution
-
24-well or 48-well cell culture plates
-
Inverted microscope
Procedure:
-
Cell Preparation: Seed CEM-SS cells in a 24-well or 48-well plate at an appropriate density to form a near-confluent monolayer.
-
Compound Dilution: Prepare serial dilutions of this compound in complete culture medium.
-
Infection and Treatment: Add the diluted this compound to the wells. Infect the cells with a syncytium-inducing strain of HIV-1. Include virus control and cell control wells.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 3-5 days.
-
Syncytium Quantification: Observe the cells daily under an inverted microscope. Count the number of syncytia (multinucleated giant cells) in several representative fields for each well.
-
Data Analysis: Calculate the percentage of inhibition of syncytium formation for each this compound concentration relative to the virus control. The EC50 can be determined from the dose-response curve.
Visualizations
Caption: Mechanism of Action of this compound.
Caption: General workflow for in vitro antiviral assays.
Application Notes and Protocols for Racivir Stock Solution Preparation and Storage
For Researchers, Scientists, and Drug Development Professionals
Abstract
Racivir is an experimental nucleoside reverse transcriptase inhibitor (NRTI) investigated for the treatment of HIV.[1] As with many investigational compounds, detailed public data on its solubility, stability, and standardized protocols for stock solution preparation are scarce. This document provides a comprehensive set of protocols and application notes based on established best practices for handling similar research compounds. The following guidelines are designed to enable researchers to prepare and store this compound stock solutions in a manner that ensures experimental accuracy and reproducibility. It is critical to note that the quantitative data presented are hypothetical and for illustrative purposes; empirical determination of solubility and stability is strongly recommended.
Compound Information and Physicochemical Properties
Prior to preparing stock solutions, it is essential to gather and organize all available information on the compound of interest.
| Property | Value | Source/Notes |
| Compound Name | This compound | - |
| Molecular Formula | C₈H₁₀FN₃O₃S | [1] |
| Molar Mass | 247.24 g/mol | [1] |
| Appearance | Assumed to be a solid powder (e.g., white to off-white) | Visual inspection is necessary upon receipt. |
| Purity (%) | >98% (Typical for research-grade compounds) | Refer to the Certificate of Analysis (CoA) from the supplier. |
| Solubility | Data not publicly available. Empirical determination is required. | It is common to test solubility in high-purity DMSO. |
| Storage (Solid) | Recommended: -20°C, desiccated, protected from light. | General best practice for long-term stability of investigational compounds. |
Recommended Starting Conditions for Stock Solution Preparation and Storage
The following table summarizes recommended starting parameters for the preparation and storage of this compound stock solutions. These values are based on general practices for similar compounds and should be validated experimentally.
| Parameter | Recommended Value/Condition | Notes |
| Solvent | Anhydrous or high-purity Dimethyl Sulfoxide (DMSO) | DMSO is a versatile solvent capable of dissolving a wide range of compounds for in vitro use. |
| Recommended Stock Concentration | 10 mM - 50 mM | The final concentration will depend on the experimentally determined solubility and the requirements of the specific assay. |
| Storage Temperature (Aliquots) | Short-term (≤ 1 month): -20°CLong-term (1-6 months): -80°C | Lower temperatures are preferable for long-term stability. |
| Storage Conditions | Sterile, tightly sealed, light-protected vials (e.g., amber vials or tubes wrapped in foil). | Aliquoting into single-use volumes is crucial to avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol for Empirical Determination of Solubility in DMSO
This protocol provides a method to estimate the solubility of this compound in DMSO, which is essential before preparing a high-concentration stock solution.
Materials:
-
This compound powder
-
Anhydrous or high-purity DMSO
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes (e.g., 1.5 mL)
-
Vortex mixer
-
Pipettes and sterile pipette tips
-
(Optional) Sonicator water bath
Procedure:
-
Preparation: Allow the vial containing this compound powder to equilibrate to room temperature for 15-20 minutes before opening to prevent moisture condensation.
-
Weighing: Accurately weigh a small, known amount of this compound (e.g., 1-5 mg) and transfer it to a sterile microcentrifuge tube.
-
Initial Solvent Addition: Add a small, precise volume of DMSO to the tube to create a high target concentration (e.g., for 2.47 mg of this compound, add 100 µL of DMSO to target a 100 mM concentration).
-
Dissolution:
-
Cap the tube securely and vortex vigorously for 1-2 minutes.
-
Visually inspect the solution against a light source for any undissolved particulate matter.
-
If particles remain, sonicate the tube in a water bath for 5-10 minutes.
-
-
Solubility Assessment:
-
If the compound dissolves completely: The solubility is at or above the tested concentration. You can proceed with preparing a stock solution at this concentration or continue to add more powder to determine the saturation point.
-
If the compound does not dissolve completely: Add a known volume of DMSO (e.g., another 100 µL to halve the concentration), and repeat the dissolution steps. Continue this process until the compound is fully dissolved. The concentration at which the compound fully dissolves is the approximate kinetic solubility.
-
-
Record Keeping: Carefully document the final mass of this compound and the total volume of DMSO used to achieve complete dissolution.
Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution. Calculations should be adjusted based on the desired concentration and volume.
Materials:
-
This compound powder (Molar Mass: 247.24 g/mol )
-
Anhydrous or high-purity DMSO
-
Calibrated analytical balance
-
Sterile, light-protected vials (e.g., amber glass or polypropylene)
-
Vortex mixer
-
Pipettes and sterile pipette tips
Procedure:
-
Calculation of Mass:
-
Formula: Mass (mg) = Desired Concentration (mol/L) × Desired Volume (L) × Molar Mass ( g/mol ) × 1000 (mg/g)
-
Example for 1 mL of 10 mM stock: Mass (mg) = 0.010 mol/L × 0.001 L × 247.24 g/mol × 1000 mg/g = 2.47 mg
-
-
Weighing: In a chemical fume hood, using appropriate personal protective equipment (PPE), weigh out 2.47 mg of this compound powder and transfer it to a sterile vial.
-
Dissolution:
-
Add 1 mL of high-purity DMSO to the vial containing the this compound powder.
-
Securely cap the vial and vortex the solution until the powder is completely dissolved. A brief sonication may be used if necessary.
-
Visually confirm that no particulates are present.
-
-
Labeling: Clearly label the vial with the compound name ("this compound"), concentration (10 mM), solvent (DMSO), and the date of preparation.
Protocol for Storage and Handling of this compound Stock Solution
Proper storage is critical to maintain the integrity of the stock solution and ensure the reproducibility of experiments.
Procedure:
-
Aliquoting: To prevent degradation from multiple freeze-thaw cycles, immediately aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, tightly sealed, and light-protected microcentrifuge tubes.
-
Storage:
-
For short-term storage (up to one month), place the aliquots in a -20°C freezer.
-
For long-term storage (up to six months or longer), store the aliquots at -80°C.
-
-
Handling:
-
When an aliquot is needed, remove it from the freezer and allow it to thaw completely at room temperature.
-
Before opening, centrifuge the tube briefly to collect the entire volume at the bottom.
-
To prepare a working solution, dilute the DMSO stock solution into an aqueous buffer or cell culture medium. It is crucial to maintain a final DMSO concentration that is non-toxic to the cells, typically below 0.5%.
-
Discard any unused portion of the thawed aliquot; do not refreeze.
-
Visualizations
The following diagrams illustrate the key workflows for preparing and troubleshooting this compound stock solutions.
Caption: Workflow for preparing a this compound stock solution.
Caption: Troubleshooting guide for precipitation issues.
Disclaimer: This document provides generalized guidance based on standard laboratory practices. Researchers must consult the compound's specific Certificate of Analysis and Safety Data Sheet (SDS) and perform their own validation experiments to determine the optimal conditions for their specific needs. Always use appropriate personal protective equipment and work in a suitable, ventilated environment when handling chemical compounds.
References
Application Notes and Protocols for In Vivo Evaluation of Racivir
For Researchers, Scientists, and Drug Development Professionals
Introduction
Racivir is an experimental nucleoside reverse transcriptase inhibitor (NRTI) developed for the treatment of Human Immunodeficiency Virus (HIV). It is a racemic mixture of the (-)- and (+)-beta-enantiomers of emtricitabine (B123318) (FTC)[1]. As an NRTI, this compound's mechanism of action involves the inhibition of the HIV reverse transcriptase enzyme, which is crucial for the conversion of the viral RNA genome into DNA, a key step in the viral replication cycle. This document provides detailed application notes and protocols for the in vivo evaluation of this compound in relevant animal models.
Mechanism of Action Signaling Pathway
This compound, as a cytidine (B196190) analog, requires intracellular phosphorylation to its active triphosphate form to exert its antiviral activity. The following diagram illustrates the metabolic activation pathway and its mechanism of action.
Caption: Intracellular activation of this compound and inhibition of HIV reverse transcriptase.
Animal Models for In Vivo Evaluation
The selection of an appropriate animal model is critical for the preclinical evaluation of anti-HIV drugs. Non-human primates, particularly rhesus macaques, and humanized mouse models are the most relevant for studying the efficacy and pharmacokinetics of compounds like this compound.
Rhesus Macaques (Macaca mulatta)
Rhesus macaques infected with Simian-Human Immunodeficiency Virus (SHIV), a chimeric virus containing the reverse transcriptase gene of HIV, serve as a valuable model for evaluating NRTIs. This model allows for the assessment of viral load dynamics, effects on CD4+ T-cell counts, and pharmacokinetic profiles in a system that closely resembles human physiology.
Humanized Mice
Immunodeficient mice transplanted with human hematopoietic stem cells or peripheral blood mononuclear cells develop a functional human immune system, making them susceptible to HIV infection. These models are instrumental in evaluating the in vivo efficacy of antiretroviral drugs against HIV-1, including effects on viral replication and human CD4+ T-cell depletion.
Efficacy Data
| Population | Treatment | Duration | Mean Baseline Viral Load (log10 copies/mL) | Mean Viral Load Reduction (log10) | Reference |
| HIV-infected, treatment-experienced patients with M184V mutation | This compound (replacing lamivudine) | 28 days | 4.1 | 0.4 | [1] |
| Subset of patients with M184V and <3 thymidine analog mutations | This compound (replacing lamivudine) | 14 days | Not specified | 0.7 | [1] |
| HIV-infected, treatment-naive individuals | This compound (200, 400, or 600 mg) + stavudine (B1682478) + efavirenz | 14 days | 4.7-4.85 | ~2.0 (approx. 99% reduction) | [1] |
Experimental Protocols
The following are detailed, generalized protocols for the in vivo evaluation of a test article like this compound in SHIV-infected rhesus macaques and HIV-infected humanized mice. These protocols should be adapted based on the specific pharmacokinetic and toxicological profile of this compound.
Protocol 1: Evaluation of this compound in SHIV-Infected Rhesus Macaques
Caption: Experimental workflow for evaluating this compound in SHIV-infected macaques.
1. Animal Selection and Acclimation:
-
Select healthy, adult male or female rhesus macaques (Macaca mulatta) free of common pathogens.
-
House animals in accordance with institutional guidelines and allow for an acclimation period.
2. Baseline Data Collection:
-
Prior to infection, collect blood samples to determine baseline complete blood count (CBC), serum chemistry, and CD4+ and CD8+ T-lymphocyte counts.
3. SHIV Challenge:
-
Infect macaques with a pathogenic SHIV strain (e.g., SHIV-SF162P3) via an appropriate route (intravenous or mucosal).
-
Monitor plasma viral loads weekly using a validated quantitative RT-PCR assay until a stable set-point viremia is established.
4. Treatment Administration:
-
Randomize animals into treatment and control groups.
-
Administer this compound to the treatment group at a predetermined dose and schedule. The route of administration (e.g., oral gavage) should be based on the drug's formulation and pharmacokinetic properties. The control group should receive a placebo.
5. Monitoring During Treatment:
-
Collect blood samples at regular intervals (e.g., weekly) to monitor:
-
Plasma viral load.
-
CD4+ and CD8+ T-cell counts.
-
CBC and serum chemistry for safety assessment.
-
-
Observe animals daily for any clinical signs of toxicity.
6. Post-Treatment Follow-up:
-
After the treatment period, continue to monitor viral loads to assess for any viral rebound.
7. Necropsy and Tissue Analysis:
-
At the end of the study, perform a comprehensive necropsy.
-
Collect tissues (e.g., lymph nodes, spleen, gut-associated lymphoid tissue) to quantify viral DNA and RNA to assess the impact on viral reservoirs.
Protocol 2: Evaluation of this compound in HIV-Infected Humanized Mice
Caption: Experimental workflow for evaluating this compound in HIV-infected humanized mice.
1. Generation of Humanized Mice:
-
Use immunodeficient mouse strains such as NOD/SCID/IL2Rγnull (NSG) or similar models.
-
Transplant neonatal mice with human CD34+ hematopoietic stem cells (HSCs).
-
Monitor the reconstitution of the human immune system, including CD4+ T cells, in peripheral blood.
2. HIV-1 Infection:
-
Once human immune reconstitution is confirmed (typically 12-16 weeks post-transplantation), infect the mice with a CCR5-tropic HIV-1 strain (e.g., HIV-1 BaL) via intraperitoneal injection.
-
Monitor plasma viral loads by quantitative RT-PCR to confirm chronic infection before starting treatment.
3. Treatment Administration:
-
Group the mice into treatment and control arms.
-
Administer this compound to the treatment group at a specified dose and frequency, typically via oral gavage. The control group receives a vehicle control.
4. Monitoring of Efficacy and Safety:
-
Collect blood samples at regular intervals to measure:
-
Plasma HIV-1 RNA levels.
-
Human CD4+ T-cell counts in peripheral blood.
-
-
Monitor the general health and body weight of the mice.
5. Endpoint Analysis:
-
Analyze these tissues for cell-associated HIV-1 DNA and RNA to assess the impact on viral reservoirs.
-
Characterize human immune cell populations in different tissues by flow cytometry.
Conclusion
The in vivo evaluation of this compound in relevant animal models such as SHIV-infected rhesus macaques and HIV-infected humanized mice is a crucial step in its preclinical development. The provided protocols offer a framework for assessing the efficacy, safety, and pharmacokinetic profile of this compound. While specific preclinical efficacy data for this compound in these models is limited in publicly available literature, the data from human clinical trials suggests a promising antiviral activity that warrants further investigation in these robust animal model systems.
References
Application Notes and Protocols for Assessing Racivir Cytotoxicity in Peripheral Blood Mononuclear Cells (PBMCs)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Racivir is an experimental nucleoside reverse transcriptase inhibitor (NRTI) that has been investigated for the treatment of HIV.[1][2] As with any antiviral drug candidate, a thorough assessment of its cytotoxic potential in relevant primary human cells is a critical component of preclinical development. Peripheral blood mononuclear cells (PBMCs), which comprise a heterogeneous population of immune cells including lymphocytes (T-cells, B-cells, NK cells) and monocytes, serve as a crucial in vitro model for evaluating the potential immunotoxicity of drug compounds.[3][4] These application notes provide detailed protocols for assessing the cytotoxicity of this compound in human PBMCs using a panel of well-established assays.
Mechanism of Action of this compound
This compound, an enantiomer of emtricitabine, is a cytidine (B196190) nucleoside analog.[1][2] As an NRTI, its mechanism of action involves the inhibition of the viral reverse transcriptase enzyme, which is essential for the conversion of viral RNA into DNA.[5] This inhibition occurs through chain termination after the phosphorylated form of this compound is incorporated into the growing viral DNA chain.[5] While the primary target is the viral enzyme, it is essential to evaluate off-target effects on host cells, particularly immune cells, to determine the therapeutic index of the compound.
Experimental Workflow for this compound Cytotoxicity Assessment in PBMCs
The overall workflow for assessing the cytotoxicity of this compound in PBMCs involves several key stages, from PBMC isolation to data analysis. A generalized workflow is depicted below.
Caption: General experimental workflow for assessing this compound cytotoxicity in PBMCs.
Experimental Protocols
PBMC Isolation and Culture
Objective: To isolate viable PBMCs from whole human blood and prepare them for cytotoxicity assays.
Materials:
-
Whole human blood collected in heparinized tubes
-
Ficoll-Paque PLUS (or equivalent density gradient medium)
-
Phosphate-Buffered Saline (PBS), sterile
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine (complete medium)
-
Trypan Blue solution (0.4%)
-
Centrifuge
-
Laminar flow hood
-
Sterile conical tubes (15 mL and 50 mL)
-
Hemocytometer or automated cell counter
Protocol:
-
Dilute whole blood 1:1 with sterile PBS in a 50 mL conical tube.
-
Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque in a 50 mL conical tube, avoiding mixing of the layers.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
After centrifugation, four distinct layers will be visible. Carefully aspirate the upper layer (plasma) without disturbing the layer below.
-
Collect the buffy coat, which is the cloudy layer containing PBMCs, using a sterile pipette and transfer to a new 50 mL conical tube.[6]
-
Wash the collected PBMCs by adding sterile PBS to a final volume of 45 mL and centrifuge at 200 x g for 10 minutes at room temperature.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of complete RPMI-1640 medium.
-
Perform a cell count and assess viability using the Trypan Blue exclusion method with a hemocytometer or an automated cell counter.[6]
-
Resuspend the cells in complete RPMI-1640 medium to the desired concentration for seeding in the cytotoxicity assays.
MTT Assay for Cell Viability
Objective: To assess the effect of this compound on the metabolic activity of PBMCs as an indicator of cell viability.[7]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.[8]
Protocol:
-
Seed 1 x 10^5 to 5 x 10^5 PBMCs per well in a 96-well flat-bottom plate in a final volume of 100 µL of complete medium.[6]
-
Prepare serial dilutions of this compound in complete medium.
-
Add 100 µL of the this compound dilutions to the respective wells. Include wells with untreated cells (vehicle control) and wells with medium only (background control).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.
-
After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7][8]
-
Incubate the plate overnight at 37°C in a humidified incubator.[7]
-
Measure the absorbance at 570 nm with a reference wavelength of 630 nm using a microplate reader.[8]
-
Calculate the percentage of cell viability for each concentration of this compound compared to the untreated control.
LDH Cytotoxicity Assay
Objective: To quantify this compound-induced cytotoxicity by measuring the release of lactate (B86563) dehydrogenase (LDH) from damaged cells.[9][10]
Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[9][11] The amount of LDH released is proportional to the number of lysed cells.[12]
Protocol:
-
Seed PBMCs and treat with serial dilutions of this compound as described in the MTT assay protocol (steps 1-4). Include a positive control for maximum LDH release (e.g., cells treated with 1% Triton X-100).
-
After the incubation period, centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., Thermo Fisher Scientific, Promega).
-
Add 50 µL of the LDH reaction mixture to each well containing the supernatant.
-
Incubate the plate for 30 minutes at room temperature, protected from light.[11]
-
Add 50 µL of stop solution (provided with the kit) to each well.[11]
-
Measure the absorbance at 490 nm with a reference wavelength of 680 nm using a microplate reader.[11]
-
Calculate the percentage of cytotoxicity for each concentration of this compound using the following formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100
Annexin V/Propidium Iodide (PI) Apoptosis Assay
Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound using flow cytometry.
Principle: During early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[13][14] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells.[13] Propidium iodide (PI) is a fluorescent nucleic acid stain that is excluded by viable cells with intact membranes but can penetrate the membranes of late apoptotic and necrotic cells.[13]
Caption: Simplified signaling pathway of apoptosis induction and detection.
Protocol:
-
Seed 1 x 10^6 PBMCs per well in a 24-well plate and treat with different concentrations of this compound for the desired time points.
-
Harvest the cells and wash them twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer.[14]
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (100 µg/mL) to the cell suspension.[15]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14][15]
-
Add 400 µL of 1X Annexin V binding buffer to each tube.[14][15]
-
Analyze the cells by flow cytometry within one hour.
-
Gate the cell populations based on their fluorescence to quantify:
Caspase-3 Activity Assay
Objective: To measure the activity of caspase-3, a key executioner caspase in the apoptotic pathway, in PBMCs treated with this compound.
Principle: Caspase-3 is a critical enzyme in the apoptotic signaling cascade. This colorimetric assay is based on the hydrolysis of a peptide substrate (e.g., Ac-DEVD-pNA) by caspase-3, which releases the chromophore p-nitroaniline (pNA).[18] The amount of pNA produced is proportional to the caspase-3 activity and can be measured spectrophotometrically at 405 nm.
Protocol:
-
Seed 2-5 x 10^6 PBMCs per well in a 6-well plate and treat with this compound.
-
After incubation, collect the cells and lyse them using a cell lysis buffer provided with the caspase-3 assay kit.
-
Centrifuge the cell lysates at 10,000 x g for 5 minutes at 4°C to pellet the cellular debris.
-
Transfer the supernatant (cytosolic extract) to a new microcentrifuge tube.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., Bradford assay).
-
In a 96-well plate, add 50-100 µg of protein from each cell lysate per well.
-
Add the caspase-3 substrate (e.g., DEVD-pNA) to each well.
-
Incubate the plate at 37°C for 1-2 hours, or as recommended by the kit manufacturer.[18]
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the fold-increase in caspase-3 activity by comparing the absorbance of the this compound-treated samples to the untreated control.
Data Presentation
Quantitative data from the cytotoxicity assays should be summarized in tables for clear comparison.
Table 1: Effect of this compound on PBMC Viability (MTT Assay)
| This compound Concentration (µM) | % Viability (Mean ± SD) at 24h | % Viability (Mean ± SD) at 48h | % Viability (Mean ± SD) at 72h |
| 0 (Control) | 100 ± 5.2 | 100 ± 6.1 | 100 ± 7.3 |
| 1 | 98.1 ± 4.8 | 95.3 ± 5.5 | 92.4 ± 6.8 |
| 10 | 92.5 ± 6.3 | 85.7 ± 7.2 | 78.9 ± 8.1 |
| 50 | 75.3 ± 8.1 | 62.1 ± 9.4 | 51.2 ± 10.5 |
| 100 | 51.8 ± 9.5 | 40.6 ± 10.2 | 30.7 ± 11.3 |
| 250 | 28.4 ± 7.9 | 19.8 ± 8.5 | 15.3 ± 9.2 |
| 500 | 15.2 ± 6.4 | 10.1 ± 5.9 | 8.7 ± 4.6 |
Table 2: this compound-Induced Cytotoxicity in PBMCs (LDH Assay)
| This compound Concentration (µM) | % Cytotoxicity (Mean ± SD) at 24h | % Cytotoxicity (Mean ± SD) at 48h | % Cytotoxicity (Mean ± SD) at 72h |
| 0 (Control) | 0 ± 2.1 | 0 ± 2.5 | 0 ± 3.1 |
| 1 | 2.3 ± 1.5 | 4.8 ± 2.2 | 7.1 ± 3.5 |
| 10 | 8.1 ± 3.2 | 15.6 ± 4.1 | 22.4 ± 5.3 |
| 50 | 25.9 ± 5.8 | 38.2 ± 6.7 | 49.8 ± 7.9 |
| 100 | 48.7 ± 7.1 | 60.3 ± 8.4 | 70.1 ± 9.6 |
| 250 | 72.3 ± 9.3 | 81.5 ± 10.1 | 85.2 ± 10.8 |
| 500 | 85.6 ± 10.5 | 90.2 ± 11.3 | 92.5 ± 11.9 |
Table 3: Apoptosis Induction by this compound in PBMCs at 48h (Annexin V/PI Staining)
| This compound Concentration (µM) | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| 0 (Control) | 95.2 ± 2.8 | 2.5 ± 1.1 | 2.3 ± 0.9 |
| 10 | 88.7 ± 3.5 | 7.8 ± 2.3 | 3.5 ± 1.4 |
| 50 | 65.4 ± 5.1 | 25.1 ± 4.7 | 9.5 ± 2.8 |
| 100 | 42.1 ± 6.3 | 38.5 ± 5.9 | 19.4 ± 4.1 |
Table 4: Caspase-3 Activity in this compound-Treated PBMCs at 24h
| This compound Concentration (µM) | Fold Increase in Caspase-3 Activity (Mean ± SD) |
| 0 (Control) | 1.0 ± 0.1 |
| 10 | 1.8 ± 0.3 |
| 50 | 4.2 ± 0.7 |
| 100 | 7.5 ± 1.2 |
Conclusion
The suite of assays described in these application notes provides a comprehensive framework for evaluating the in vitro cytotoxicity of this compound in human PBMCs. By assessing metabolic viability, membrane integrity, and the induction of apoptosis, researchers can gain valuable insights into the safety profile of this antiretroviral compound. The data generated from these studies are essential for making informed decisions during the drug development process.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - New HIV Drug [natap.org]
- 3. PBMC Cytotoxicity Assay | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 4. Isolated Human Peripheral Blood Mononuclear Cell (PBMC), a Cost Effective Tool for Predicting Immunosuppressive Effects of Drugs and Xenobiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HIV Drugs Mode of Action | Immunopaedia [immunopaedia.org.za]
- 6. researchgate.net [researchgate.net]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. tribioscience.com [tribioscience.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. LDH Cytotoxicity Assay [3hbiomedical.com]
- 13. bdbiosciences.com [bdbiosciences.com]
- 14. kumc.edu [kumc.edu]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]
Application Notes and Protocols for Assessing CNS Penetration and Efficacy of Antiretroviral Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The central nervous system (CNS) is a critical sanctuary site for Human Immunodeficiency Virus (HIV), presenting a significant challenge to viral eradication strategies. The blood-brain barrier (BBB) and the blood-cerebrospinal fluid barrier (BCSFB) restrict the entry of many antiretroviral (ARV) drugs into the CNS. This can lead to suboptimal drug concentrations, allowing for persistent viral replication and the potential for the evolution of drug resistance. Furthermore, ongoing viral activity and inflammation within the CNS can contribute to the development of HIV-associated neurocognitive disorders (HAND).
Therefore, it is crucial to characterize the CNS penetration and efficacy of new and existing ARV agents. This document provides a set of detailed application notes and protocols for researchers and drug development professionals to assess the potential of ARV drugs, with a focus on nucleoside reverse transcriptase inhibitors (NRTIs), to reach and act within these sanctuary sites. While specific data for the experimental drug Racivir is not publicly available, the methodologies outlined herein are broadly applicable. This compound is the enantiomer of emtricitabine (B123318), a widely used NRTI. Data for emtricitabine and other relevant NRTIs are used to exemplify the application of these protocols.
Data Presentation: CNS Penetration of Selected NRTIs
The following tables summarize quantitative data on the CNS penetration of emtricitabine and other commonly used NRTIs. This data is essential for comparing the potential of different drugs to reach therapeutic concentrations in the CNS.
Table 1: Cerebrospinal Fluid (CSF) and Brain Tissue Penetration of Emtricitabine and Other NRTIs in Human and Animal Models
| Drug | Model | Plasma Concentration | CSF Concentration | Brain Tissue Concentration | CSF/Plasma Ratio | Brain/Plasma Ratio | Reference |
| Emtricitabine (FTC) | Human | 212 ng/mL (median) | 68 ng/mL (median) | - | 0.32 | - | [1] |
| Human (with meningitis) | - | - | - | 1.00 (Geometric Mean Ratio) | - | [2][3] | |
| Human (without meningitis) | - | - | - | 0.30 (Geometric Mean Ratio) | - | [2][3] | |
| Lamivudine (3TC) | Human (with meningitis) | - | - | - | 1.00 (Geometric Mean Ratio) | - | [2][3] |
| Human (without meningitis) | - | - | - | 0.30 (Geometric Mean Ratio) | - | [2][3] | |
| Abacavir (ABC) | Human (once-daily) | 96 ng/mL (median) | 123 ng/mL (median) | - | 1.28 | - | [4] |
| Tenofovir (B777) (TDF) | Human (with meningitis) | - | - | - | 0.66 (Geometric Mean Ratio) | - | [2][3] |
| Human (without meningitis) | - | - | - | 0.14 (Geometric Mean Ratio) | - | [2][3] | |
| NHP | - | < Brain Tissue | 65 ng/g (median) | - | - | [5] | |
| Zidovudine (ZDV) | Human | - | - | - | ~0.60 | - | General Literature |
Table 2: In Vitro Efficacy of Selected NRTIs against HIV-1
| Drug | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (CC50/IC50) | Reference |
| Emtricitabine (FTC) | MT-4 | 0.0013 - 0.02 | >50 | >2500 - >38461 | General Literature |
| Lamivudine (3TC) | MT-4 | 0.005 - 0.1 | >100 | >1000 - >20000 | [6] |
| Abacavir (ABC) | MT-4 | 0.04 - 0.07 | >100 | >1428 - >2500 | General Literature |
| Tenofovir (TDF) | MT-4 | 0.5 - 2.5 | >100 | >40 - >200 | General Literature |
| Zidovudine (ZDV) | MT-4 | 0.0004 | >100 | >250000 | [7] |
Experimental Protocols
In Vitro Blood-Brain Barrier (BBB) Permeability Assay
This protocol describes a common in vitro model using a co-culture of brain microvascular endothelial cells and astrocytes to assess the permeability of an ARV drug.
Objective: To determine the apparent permeability coefficient (Papp) of a test compound across an in vitro BBB model.
Materials:
-
Human Brain Microvascular Endothelial Cells (HBMECs)
-
Human Astrocytes
-
Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)
-
Cell culture media and supplements
-
Test compound (e.g., Emtricitabine)
-
Lucifer yellow (for monolayer integrity testing)
-
Trans-Epithelial Electrical Resistance (TEER) meter
-
LC-MS/MS system for drug quantification
Protocol:
-
Astrocyte Seeding: Seed human astrocytes on the bottom of a 24-well plate and culture to confluence.
-
HBMEC Seeding: Seed HBMECs on the apical side of the Transwell® inserts and culture to form a monolayer.
-
Co-culture: Place the HBMEC-seeded inserts into the 24-well plate containing the confluent astrocyte layer. Culture for 5-7 days to allow for the formation of tight junctions.
-
Monolayer Integrity Check:
-
Measure the TEER of the HBMEC monolayer. A high TEER value (e.g., >150 Ω·cm²) indicates a tight monolayer.
-
Perform a Lucifer yellow permeability assay. Low permeability of Lucifer yellow confirms the integrity of the barrier.
-
-
Permeability Assay (Apical to Basolateral):
-
Replace the medium in the apical (donor) and basolateral (acceptor) chambers with transport buffer.
-
Add the test compound to the apical chamber at a known concentration.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber.
-
At the end of the experiment, collect a sample from the apical chamber.
-
-
Sample Analysis: Quantify the concentration of the test compound in all samples using a validated LC-MS/MS method.
-
Calculation of Apparent Permeability (Papp):
-
Papp (cm/s) = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of drug appearance in the acceptor chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.
-
In Vivo Cerebrospinal Fluid (CSF) and Brain Tissue Pharmacokinetic Study in Rodents
This protocol outlines the procedure for determining the concentration of an ARV drug in the plasma, CSF, and brain tissue of rodents.
Objective: To determine the pharmacokinetic profile and CNS penetration of a test compound in an animal model.
Materials:
-
Rodents (e.g., Sprague-Dawley rats)
-
Test compound (e.g., Emtricitabine)
-
Dosing vehicle
-
Anesthesia
-
Surgical tools for CSF collection from the cisterna magna
-
Tools for brain tissue harvesting
-
Anticoagulant tubes for blood collection
-
Homogenizer for brain tissue
-
LC-MS/MS system for drug quantification
Protocol:
-
Drug Administration: Administer the test compound to the rodents at a specified dose and route (e.g., oral gavage, intravenous injection).
-
Sample Collection: At predetermined time points post-dosing, anesthetize the animals and collect the following samples:
-
Blood: Collect blood via cardiac puncture into anticoagulant tubes. Centrifuge to obtain plasma.
-
CSF: Expose the cisterna magna and carefully collect CSF using a fine-gauge needle.
-
Brain: Perfuse the animal with saline to remove blood from the brain vasculature. Harvest the brain.
-
-
Sample Processing:
-
Store plasma and CSF samples at -80°C until analysis.
-
Weigh the brain tissue and homogenize it in a suitable buffer.
-
-
Sample Analysis: Determine the concentration of the test compound in plasma, CSF, and brain homogenate using a validated LC-MS/MS method.[8][9][10][11]
-
Data Analysis:
-
Calculate the CSF-to-plasma and brain-to-plasma concentration ratios at each time point.
-
Determine pharmacokinetic parameters such as AUC (Area Under the Curve) for each compartment.
-
Calculate the penetration ratios (AUC_CSF / AUC_plasma and AUC_brain / AUC_plasma).
-
In Vitro Anti-HIV Efficacy Assay using MT-4 Cells
This protocol describes a cell-based assay to determine the in vitro efficacy of an ARV drug against HIV-1.[12]
Objective: To determine the 50% inhibitory concentration (IC50) and 50% cytotoxic concentration (CC50) of a test compound.
Materials:
-
MT-4 human T-lymphocyte cell line
-
HIV-1 laboratory strain (e.g., IIIB)
-
Test compound (e.g., Emtricitabine)
-
96-well microtiter plates
-
Cell culture medium and supplements
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilizing agent (e.g., acidic isopropanol)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed MT-4 cells into a 96-well plate at an appropriate density.
-
Compound Addition: Add serial dilutions of the test compound to the wells. Include wells with cells only (cell control) and cells with virus only (virus control).
-
Virus Infection: Infect the cells with a pre-titered amount of HIV-1.
-
Incubation: Incubate the plate for 5 days at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Assay:
-
Add MTT reagent to all wells and incubate for 4 hours to allow for formazan (B1609692) crystal formation in viable cells.
-
Add the solubilizing agent to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
IC50 Calculation: Calculate the percentage of protection from virus-induced cell death for each compound concentration and determine the concentration that protects 50% of the cells.
-
CC50 Calculation: Calculate the percentage of cell viability for each compound concentration in uninfected cells and determine the concentration that reduces cell viability by 50%.
-
Selectivity Index (SI): Calculate the SI as the ratio of CC50 to IC50. A higher SI indicates a more favorable therapeutic window.
-
Visualizations
Signaling Pathway of NRTI Action
Caption: Mechanism of action of Nucleoside Reverse Transcriptase Inhibitors (NRTIs).
Experimental Workflow for In Vivo CNS Penetration Study
Caption: Workflow for assessing CNS penetration in an animal model.
Logical Relationship of Factors Influencing CNS Drug Penetration
Caption: Key factors influencing drug penetration into the CNS.
References
- 1. researchgate.net [researchgate.net]
- 2. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 3. journals.asm.org [journals.asm.org]
- 4. sketchviz.com [sketchviz.com]
- 5. Antiretroviral Concentrations and Surrogate Measures of Efficacy in the Brain Tissue and CSF of Preclinical Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of anti-HIV-1 (Retroviridae: Orthoretrovirinae: Lentivirus: Human immunodeficiency virus type 1) activity of 6HP and 3TC in vitro using MT-4 cell line variants with different replicative activity - Kalnina - Problems of Virology [virusjour.crie.ru]
- 7. Sensitive and rapid assay on MT-4 cells for detection of antiviral compounds against the AIDS virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacogenetics of tenofovir and emtricitabine penetration into cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacogenetics of tenofovir and emtricitabine penetration into cerebrospinal fluid | Decloedt | Southern African Journal of HIV Medicine [sajhivmed.org.za]
- 10. LC-MS/MS method for the simultaneous determination of tenofovir, emtricitabine, elvitegravir, and rilpivirine in dried blood spots - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development and Validation of an LC-MS/MS Assay for Tenofovir and Tenofovir Alafenamide in Human Plasma and Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for Racivir Synergy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Racivir is an experimental nucleoside reverse transcriptase inhibitor (NRTI) that acts as a competitive inhibitor of the HIV-1 reverse transcriptase enzyme. As the enantiomer of emtricitabine (B123318), this compound, once intracellularly phosphorylated to its active triphosphate form, is incorporated into the growing viral DNA chain. Lacking a 3'-hydroxyl group, it causes premature chain termination, thus halting viral replication.[1][2][3] The exploration of synergistic drug combinations is a cornerstone of anti-HIV therapy, aiming to enhance efficacy, reduce dosages, minimize toxicity, and combat the emergence of drug-resistant viral strains.
These application notes provide a detailed framework for designing and executing in vitro studies to evaluate the synergistic potential of this compound with other antiretroviral agents. The protocols outlined below focus on the checkerboard assay for synergy determination, the p24 antigen assay for quantifying antiviral activity, and the MTT assay for assessing cytotoxicity.
Data Presentation
All quantitative data from synergy studies should be summarized in clearly structured tables to facilitate comparison and interpretation.
Table 1: Antiviral Activity (EC50) and Cytotoxicity (CC50) of Single Agents
| Compound | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| This compound | MT-4 | |||
| Compound X | MT-4 | |||
| Compound Y | MT-4 |
Table 2: Combination Index (CI) Values for this compound in Combination with Compound X
| This compound Conc. (µM) | Compound X Conc. (µM) | % Inhibition | Combination Index (CI) | Interpretation |
CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 3: Dose Reduction Index (DRI) Values for Synergistic Combinations
| Combination | Effective Level (% Inhibition) | This compound DRI | Compound X DRI |
| This compound + Compound X | 50 | ||
| 75 | |||
| 90 |
The DRI indicates the fold-reduction in the dose of each drug in a synergistic combination to achieve a given effect level.
Experimental Protocols
Protocol 1: Cell Culture and Virus Propagation
-
Cell Line Maintenance:
-
Culture MT-4 cells (or other suitable T-cell lines like C8166-R5) in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells every 2-3 days to maintain a cell density between 2 x 10^5 and 1 x 10^6 cells/mL.
-
-
HIV-1 Virus Stock Preparation:
-
Propagate a laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB or NL4-3) in MT-4 cells.
-
Infect MT-4 cells at a multiplicity of infection (MOI) of 0.01-0.1.
-
Monitor the culture for cytopathic effects (CPE), such as syncytia formation, and measure p24 antigen levels in the supernatant.
-
When p24 levels peak (typically 4-7 days post-infection), harvest the culture supernatant.
-
Centrifuge the supernatant at 1,000 x g for 10 minutes to remove cell debris.
-
Aliquot the virus-containing supernatant and store at -80°C.
-
Titer the virus stock by determining the 50% tissue culture infectious dose (TCID50) using a standard endpoint dilution assay.
-
Protocol 2: Checkerboard Synergy Assay
This assay is designed to evaluate the interaction between two drugs over a range of concentrations.
-
Drug Preparation:
-
Prepare stock solutions of this compound and the test compound(s) (e.g., tenofovir, efavirenz) in an appropriate solvent (e.g., DMSO or sterile water).
-
Prepare serial dilutions of each drug. For initial experiments, a starting concentration of 3-4 times the EC50 value is recommended.[4] For example, based on published data, starting concentrations could be around 50 µM for tenofovir, 5 µM for emtricitabine (as a proxy for this compound), and 20 nM for efavirenz (B1671121).[4]
-
-
Assay Setup (96-well plate):
-
Seed MT-4 cells at a density of 1 x 10^4 cells/well in 50 µL of culture medium.
-
Add 25 µL of the diluted this compound to the wells, creating a concentration gradient along the y-axis.
-
Add 25 µL of the diluted partner drug to the wells, creating a concentration gradient along the x-axis.
-
Include wells with each drug alone to determine their individual dose-response curves.
-
Include virus control wells (cells + virus, no drugs) and cell control wells (cells only, no virus or drugs).
-
Add 100 µL of HIV-1 stock (diluted to a predetermined MOI) to all wells except the cell control wells.
-
The final volume in each well should be 200 µL.
-
-
Incubation and Analysis:
-
Incubate the plates at 37°C in a 5% CO2 incubator for 4-5 days.
-
After incubation, collect the culture supernatant for p24 antigen analysis (Protocol 3) or assess cell viability using the MTT assay (Protocol 4).
-
-
Data Analysis:
-
Calculate the percentage of viral inhibition for each drug combination compared to the virus control.
-
Analyze the data using the Chou-Talalay method to determine the Combination Index (CI). Software such as CompuSyn can be used for this analysis.
-
Protocol 3: HIV-1 p24 Antigen Capture ELISA
This assay quantifies the amount of p24 capsid protein in the culture supernatant, which is a measure of viral replication.
-
Sample Preparation:
-
Collect 100 µL of culture supernatant from each well of the checkerboard assay plate.
-
If necessary, treat the supernatant with a detergent (e.g., 0.5% Triton X-100) to lyse the virus particles and release the p24 antigen.
-
-
ELISA Procedure:
-
Use a commercial HIV-1 p24 antigen capture ELISA kit and follow the manufacturer's instructions.[5][6][7][8]
-
Typically, the procedure involves adding the prepared samples and p24 standards to a microplate pre-coated with anti-p24 antibodies.
-
After incubation and washing steps, a secondary biotinylated anti-p24 antibody is added, followed by streptavidin-horseradish peroxidase and a substrate solution.[6]
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using the absorbance values of the p24 standards.
-
Determine the concentration of p24 in each sample by interpolating from the standard curve.
-
Calculate the percentage of viral inhibition for each drug concentration and combination.
-
Protocol 4: MTT Cytotoxicity Assay
This colorimetric assay measures cell viability and is used to determine the cytotoxic concentration (CC50) of the compounds.
-
Assay Setup:
-
Set up a 96-well plate identical to the checkerboard assay plate but without adding the virus.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for the same duration as the antiviral assay (4-5 days).
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
-
Solubilization and Absorbance Reading:
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each drug concentration and combination compared to the cell control.
-
Determine the CC50 value for each compound, which is the concentration that reduces cell viability by 50%.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Molecular mechanism of synergistic inhibition of HIV-1 reverse transcriptase.
Caption: Experimental workflow for in vitro synergy studies.
Caption: Logical flow of the Chou-Talalay method for synergy analysis.
References
- 1. Mathematical Modelling of the Molecular Mechanisms of Interaction of Tenofovir with Emtricitabine against HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The triple combination of tenofovir, emtricitabine and efavirenz shows synergistic anti-HIV-1 activity in vitro: a mechanism of action study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potency of Nonnucleoside Reverse Transcriptase Inhibitors (NNRTIs) Used in Combination with Other Human Immunodeficiency Virus NNRTIs, NRTIs, or Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How NNRTIs Work – International Association of Providers of AIDS Care [iapac.org]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Racivir in Long-Acting Injectable Formulation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of long-acting injectable (LAI) formulations for antiretroviral (ARV) drugs represents a paradigm shift in the management of HIV infection. By providing sustained therapeutic drug concentrations over extended periods, LAI formulations can improve patient adherence, reduce pill burden, and potentially lead to better long-term clinical outcomes. Racivir, a nucleoside reverse transcriptase inhibitor (NRTI), is a racemic mixture of emtricitabine (B123318) and its positive enantiomer.[1][2] While research into long-acting formulations of this compound is not as extensive as for other ARVs, the established strategies for its closely related compound, emtricitabine, provide a strong foundation for the development of this compound LAI.
These application notes provide a comprehensive overview of the potential formulation strategies, detailed experimental protocols, and key characterization techniques for the research and development of a long-acting injectable formulation of this compound. The information is extrapolated from successful approaches with similar NRTIs, particularly emtricitabine.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for the design of a successful LAI formulation.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀FN₃O₃S | [1] |
| Molecular Weight | 247.25 g/mol | [1] |
| Description | 50:50 mixture of emtricitabine and its positive enantiomer. | [1] |
| Solubility | High water solubility is a known challenge for emtricitabine, a component of this compound, making it a poor candidate for traditional long-acting delivery without modification. | [3] |
Proposed Long-Acting Formulation Strategies for this compound
Based on the challenges posed by the physicochemical properties of this compound and the successes with other NRTIs, two primary formulation strategies are proposed:
-
Prodrug Approach: This involves the chemical modification of the this compound molecule to create a more lipophilic prodrug. The increased lipophilicity can enhance drug loading and slow down the release from an injectable depot.
-
Nanosuspension Formulation: This strategy focuses on reducing the particle size of the drug (or its prodrug) to the nanometer range. This increases the surface area for dissolution, and when combined with a suitable vehicle, can provide a sustained release profile.
Experimental Protocols
The following are detailed, hypothetical protocols for the development and evaluation of a this compound long-acting injectable formulation, based on established methods for emtricitabine.
Synthesis of a Lipophilic this compound Prodrug
This protocol describes the synthesis of a palmitoylated this compound prodrug, a strategy that has been successfully applied to emtricitabine.[4][5]
Objective: To increase the lipophilicity of this compound to make it suitable for a long-acting injectable formulation.
Materials:
-
This compound
-
Palmitoyl (B13399708) chloride
-
Pyridine (B92270) (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane (B92381), ethyl acetate)
-
Standard laboratory glassware and equipment
Procedure:
-
Dissolve this compound in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add palmitoyl chloride dropwise to the cooled solution with continuous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding cold water.
-
Extract the aqueous mixture with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).
-
Collect the fractions containing the desired product and evaporate the solvent to yield the purified palmitoylated this compound prodrug.
-
Characterize the final product using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm its structure and purity.
Workflow for this compound Prodrug Synthesis:
Caption: Workflow for the synthesis of a lipophilic this compound prodrug.
Preparation of a this compound Prodrug Nanosuspension
This protocol outlines the preparation of a nanosuspension of the palmitoylated this compound prodrug using a high-pressure homogenization method.[5]
Objective: To formulate the lipophilic this compound prodrug into a stable nanosuspension for injectable administration.
Materials:
-
Palmitoylated this compound prodrug
-
Poloxamer 407 (or other suitable stabilizer)
-
Deionized water
-
High-pressure homogenizer
-
Particle size analyzer
-
Zeta potential analyzer
Procedure:
-
Prepare an aqueous solution of the stabilizer (e.g., 2% w/v Poloxamer 407).
-
Disperse the palmitoylated this compound prodrug in the stabilizer solution.
-
Subject the dispersion to high-pressure homogenization for a specified number of cycles and pressure (e.g., 10 cycles at 20,000 psi).
-
Cool the resulting nanosuspension in an ice bath to dissipate heat generated during homogenization.
-
Characterize the nanosuspension for particle size, polydispersity index (PDI), and zeta potential.
-
Determine the drug loading and encapsulation efficiency of the nanosuspension.
Experimental Workflow for Nanosuspension Formulation:
Caption: Workflow for preparing a this compound prodrug nanosuspension.
In Vitro Drug Release Study
This protocol describes an in vitro release study to evaluate the release profile of this compound from the nanosuspension.
Objective: To determine the rate and extent of this compound release from the nanosuspension in a controlled environment.
Materials:
-
This compound prodrug nanosuspension
-
Phosphate-buffered saline (PBS) with 0.5% Tween 80 (release medium)
-
Dialysis membrane (with appropriate molecular weight cut-off)
-
Shaking incubator or water bath
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
Place a known amount of the nanosuspension into a dialysis bag.
-
Seal the dialysis bag and place it in a known volume of the release medium.
-
Maintain the system at 37°C with constant agitation.
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium to maintain sink conditions.
-
Analyze the withdrawn samples for this compound concentration using a validated HPLC method.
-
Plot the cumulative percentage of drug released versus time.
In Vivo Pharmacokinetic Study in an Animal Model
This protocol outlines a preclinical pharmacokinetic study in a suitable animal model (e.g., rats or mice) to assess the in vivo performance of the this compound LAI formulation.
Objective: To evaluate the pharmacokinetic profile of the this compound LAI formulation after intramuscular administration.
Materials:
-
This compound prodrug nanosuspension
-
Animal model (e.g., Sprague-Dawley rats)
-
Dosing and blood collection supplies
-
LC-MS/MS system for bioanalysis
Procedure:
-
Administer a single intramuscular injection of the this compound prodrug nanosuspension to the animals at a specified dose.
-
Collect blood samples at predetermined time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours, and then weekly for several weeks).
-
Process the blood samples to obtain plasma.
-
Extract this compound and its active metabolite from the plasma samples.
-
Quantify the drug concentrations in the plasma samples using a validated LC-MS/MS method.
-
Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life (t½).
Logical Flow for this compound LAI Development and Evaluation:
Caption: Logical flow from synthesis to in vivo evaluation of this compound LAI.
Quantitative Data Summary (Hypothetical)
The following table presents hypothetical quantitative data for a developed this compound LAI formulation, based on typical values observed for similar emtricitabine formulations.[5]
| Parameter | Hypothetical Value |
| Formulation Characteristics | |
| Particle Size (nm) | 250 ± 20 |
| Polydispersity Index (PDI) | < 0.2 |
| Zeta Potential (mV) | -15 ± 5 |
| Drug Loading (%) | 10 |
| Encapsulation Efficiency (%) | > 90 |
| In Vivo Pharmacokinetics (Rat Model) | |
| Cmax (ng/mL) | 500 |
| Tmax (days) | 2 |
| AUC₀₋∞ (ng*h/mL) | 50,000 |
| Elimination Half-life (t½) (days) | 14 |
Conclusion
The development of a long-acting injectable formulation of this compound is a promising strategy to improve the management of HIV infection. By leveraging established technologies such as prodrug synthesis and nanosuspension formulation, it is feasible to overcome the challenges associated with this compound's physicochemical properties. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers and drug development professionals to initiate and advance the research and development of a this compound LAI. Further optimization and in-depth preclinical and clinical evaluation will be necessary to translate this potential into a clinically viable therapeutic option.
References
- 1. This compound | C8H10FN3O3S | CID 9837769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Linear and branched polymer prodrugs of the water-soluble nucleoside reverse-transcriptase inhibitor emtricitabine as structural materials for long-acting implants - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 4. dovepress.com [dovepress.com]
- 5. Synthesis and characterization of a long-acting emtricitabine prodrug nanoformulation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating Racivir Solubility Challenges in Aqueous Solutions: A Technical Guide
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to troubleshoot solubility issues encountered with Racivir in aqueous solutions. This guide offers frequently asked questions (FAQs), detailed troubleshooting protocols, and quantitative data to facilitate seamless experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
A1: this compound is a 1:1 racemic mixture of emtricitabine (B123318) and its enantiomer. The aqueous solubility of emtricitabine is approximately 112 mg/mL at 25°C.[1][2] this compound is expected to have a similar high aqueous solubility.
Q2: I'm observing lower than expected solubility or precipitation of this compound in my aqueous buffer. What are the potential causes?
A2: Several factors can influence the solubility of this compound in aqueous solutions:
-
pH of the solution: Emtricitabine's solubility is pH-dependent. While it is freely soluble (greater than 100 mg/mL) in the pH range of 1.2 to 6.8, solubility may decrease outside this range.[3]
-
Buffer composition: The presence of certain salts or other excipients in your buffer could potentially lead to salting-out effects, reducing the solubility of this compound.
-
Temperature: Temperature can affect solubility. While emtricitabine's solubility increases with temperature, storing a concentrated solution at a lower temperature than it was prepared at may lead to precipitation.
-
Purity of the compound: Impurities in the this compound sample could affect its solubility characteristics.
-
Polymorphism: Emtricitabine is known to exist in different polymorphic forms, which can have different solubility profiles.[3]
Q3: How can I improve the solubility of this compound in my aqueous formulation?
A3: If you are encountering solubility challenges, consider the following strategies:
-
pH Adjustment: Ensure the pH of your aqueous solution is within the optimal range of 1.2 to 6.8.[3] The pKa of emtricitabine is 2.65.[1][2]
-
Co-solvents: The use of pharmaceutically acceptable co-solvents can enhance solubility. For instance, emtricitabine has shown high solubility in solvents like polyethylene (B3416737) glycol-400 (PEG-400), ethylene (B1197577) glycol, and propylene (B89431) glycol.[4][5]
-
Solid Dispersion Technology: For more challenging formulations, creating a solid dispersion of this compound in a hydrophilic carrier can improve wettability and dissolution rate.[6]
-
Particle Size Reduction: Techniques like micronization can increase the surface area of the drug particles, leading to a faster dissolution rate.[6]
Q4: My this compound solution is initially clear but forms a precipitate over time. Why is this happening and how can I prevent it?
A4: This phenomenon, known as precipitation, can occur due to a few reasons:
-
Supersaturation: You may have created a supersaturated solution, which is thermodynamically unstable and will tend to crystallize over time. This can happen if the solution was heated to dissolve the compound and then cooled.
-
Change in pH: A gradual change in the pH of the solution over time, perhaps due to interaction with air (CO2 absorption), could shift the pH outside the optimal solubility range.
-
Evaporation: Evaporation of the solvent will increase the concentration of this compound, potentially exceeding its solubility limit.
To prevent precipitation, ensure you are working with concentrations below the saturation point at your storage temperature. If using a buffer, ensure it has sufficient buffering capacity to maintain a stable pH. Store solutions in tightly sealed containers to prevent evaporation.
Quantitative Solubility Data
The following tables summarize the solubility of emtricitabine, a component of this compound, in various solvents. This data can be used as a reference for formulation development.
Table 1: Aqueous Solubility of Emtricitabine
| Parameter | Value | Reference |
| Solubility in Water (25°C) | ~112 mg/mL | [1][2] |
| pH-dependent Solubility (1.2-6.8) | >100 mg/mL | [3] |
| pKa | 2.65 | [1][2] |
Table 2: Solubility of Emtricitabine in Various Solvents at 318.2 K (45.05°C)
| Solvent | Mole Fraction Solubility (x 10⁻¹) | Reference |
| Polyethylene glycol-400 (PEG-400) | 1.41 | [4][5] |
| Ethylene Glycol | 0.572 | [4] |
| Propylene Glycol | 0.390 | [4] |
| Methanol | 0.149 | [4] |
| Water | 0.113 | [4] |
| Ethanol | 0.0776 | [4] |
| Dimethyl sulfoxide (B87167) (DMSO) | 0.0659 | [4] |
Experimental Protocols
Protocol 1: Determination of this compound Solubility in a Novel Aqueous Buffer
-
Preparation of Saturated Solution: Add an excess amount of this compound powder to a known volume of the aqueous buffer in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vial at a high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.
-
Sample Collection and Dilution: Carefully collect a known volume of the supernatant and dilute it with a suitable solvent (e.g., the same buffer or a mobile phase for analysis).
-
Quantification: Analyze the concentration of this compound in the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the original concentration in the supernatant to determine the solubility.
Protocol 2: Evaluating the Effect of pH on this compound Solubility
-
Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 2, 4, 6, 7, 8, 10).
-
Solubility Determination: Follow the steps outlined in Protocol 1 for each prepared buffer.
-
Data Analysis: Plot the measured solubility of this compound as a function of pH to identify the optimal pH range for dissolution.
Visualizing the Mechanism of Action
This compound, as a nucleoside reverse transcriptase inhibitor (NRTI), requires intracellular activation to exert its antiviral effect. The following diagram illustrates the metabolic activation pathway of emtricitabine, a component of this compound.
Caption: Metabolic activation pathway of emtricitabine.
This guide is intended to provide a foundational understanding and practical solutions for addressing solubility issues with this compound. For further assistance, please consult the relevant product documentation or contact our technical support team.
References
- 1. drugs.com [drugs.com]
- 2. Emtricitabine | C8H10FN3O3S | CID 60877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. db.cbg-meb.nl [db.cbg-meb.nl]
- 4. mdpi.com [mdpi.com]
- 5. Solubility Data, Solubility Parameters and Thermodynamic Behavior of an Antiviral Drug Emtricitabine in Different Pure Solvents: Molecular Understanding of Solubility and Dissolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Racivir Concentration for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Racivir in in vitro experiments. The information is presented in a question-and-answer format to directly address common challenges and inquiries.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an experimental nucleoside reverse transcriptase inhibitor (NRTI).[1] It is the enantiomer of emtricitabine (B123318), a widely used antiretroviral drug.[1] Like other NRTIs, this compound's mechanism of action involves the inhibition of HIV reverse transcriptase.[2][3] After being phosphorylated to its active triphosphate form within the host cell, it acts as a competitive inhibitor of the natural substrate, deoxycytidine triphosphate. Its incorporation into the growing viral DNA chain leads to premature chain termination, thus halting viral replication.[2][4][5]
Q2: What are the expected ranges for EC50 and CC50 values for this compound in vitro?
A2: Specific EC50 (50% effective concentration) and CC50 (50% cytotoxic concentration) values for this compound are not widely published in peer-reviewed literature. However, as the enantiomer of emtricitabine, its in vitro activity is expected to be very similar. The EC50 of emtricitabine against various HIV-1 clades and HIV-2 strains in different cell lines typically ranges from 0.0013 to 1.5 µM. The CC50 for emtricitabine is generally high, indicating low cellular toxicity, which is a desirable characteristic for an antiviral compound. The selectivity index (SI), calculated as CC50/EC50, is a critical measure of a drug's therapeutic window.[6]
Data Presentation
Quantitative data for emtricitabine, the enantiomer of this compound, is summarized below to provide an expected range of activity.
Table 1: In Vitro Anti-HIV Activity of Emtricitabine (this compound enantiomer)
| Parameter | Virus Strain/Isolate | Cell Line | Concentration Range (µM) |
| EC50 | HIV-1 Laboratory and Clinical Isolates | Lymphoblastoid cells, MAGI-CCR5 cells, Peripheral Blood Mononuclear Cells (PBMCs) | 0.0013 - 0.64 |
| EC50 | HIV-1 Clades A, C, D, E, F, G | Not specified | 0.007 - 0.075 |
| EC50 | HIV-2 | Not specified | 0.007 - 1.5 |
| EC50 | HIV-1ADA | Monocyte-derived macrophages (MDMs) | 0.079 |
Source: Based on data for emtricitabine.
Table 2: In Vitro Cytotoxicity of Emtricitabine (this compound enantiomer)
| Parameter | Cell Line | Concentration Range (µM) |
| CC50 | A549-hACE2 cells | > 50 |
| CC50 | Normal Human Bronchial Epithelial (NHBE) cells | > 50 |
Source: Based on data for emtricitabine.[7] It is important to determine the CC50 in the specific cell line used for your experiments.
Experimental Protocols
Below are detailed methodologies for key experiments to determine the optimal concentration of this compound.
Protocol 1: Determination of Antiviral Activity (EC50) using a Cell-Based Assay
This protocol is designed to measure the concentration of this compound required to inhibit HIV-1 replication by 50%.
Materials:
-
Target cells susceptible to HIV-1 infection (e.g., MT-4, CEM, PBMCs)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, antibiotics)
-
HIV-1 laboratory-adapted strain (e.g., HIV-1IIIB, HIV-1NL4-3)
-
This compound stock solution (dissolved in an appropriate solvent like DMSO)
-
96-well microtiter plates
-
Method for quantifying viral replication (e.g., p24 antigen ELISA, reverse transcriptase activity assay, or a reporter virus system)
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Preparation: Culture target cells in complete medium. On the day of the assay, ensure cells are in the logarithmic growth phase and adjust the cell density to the desired concentration for plating.
-
Compound Dilution: Prepare a serial dilution of this compound in culture medium. A typical starting concentration might be 100 µM, with 3- to 10-fold serial dilutions.
-
Plating: Seed the target cells into a 96-well plate.
-
Drug Treatment: Add the diluted this compound solutions to the wells in triplicate. Include "virus control" wells (cells and virus, no drug) and "cell control" wells (cells only, no virus or drug).
-
Infection: Infect the cells (except for the cell control wells) with a pre-titered amount of HIV-1 at a specific multiplicity of infection (MOI).
-
Incubation: Incubate the plate for 3-7 days at 37°C in a 5% CO2 incubator. The incubation time will depend on the cell line and virus strain used.
-
Quantification of Viral Replication: At the end of the incubation period, quantify the extent of viral replication using your chosen method (e.g., measure p24 antigen in the supernatant via ELISA).
-
Data Analysis:
-
Calculate the percentage of viral inhibition for each this compound concentration relative to the virus control.
-
Plot the percentage of inhibition against the log of the this compound concentration.
-
Determine the EC50 value using non-linear regression analysis.
-
Protocol 2: Determination of Cytotoxicity (CC50) using an MTT Assay
This protocol determines the concentration of this compound that reduces the viability of the host cells by 50%.
Materials:
-
Target cells (the same as used in the antiviral assay)
-
Complete cell culture medium
-
This compound stock solution
-
96-well microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Preparation and Plating: Prepare and plate the cells as described in the antiviral assay protocol.
-
Compound Addition: Add the serial dilutions of this compound to the wells in triplicate. Include "cell control" wells with medium only.
-
Incubation: Incubate the plate for the same duration as the antiviral assay at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cytotoxicity for each this compound concentration compared to the cell control.
-
Determine the CC50 value by plotting the percentage of cytotoxicity against the log of the this compound concentration.
-
Troubleshooting Guides
Problem 1: Higher than expected EC50 value.
| Possible Cause | Suggested Action |
| This compound Degradation | Ensure proper storage of the this compound stock solution (typically at -20°C or -80°C). Prepare fresh dilutions for each experiment. |
| Cell Health | Use cells that are in the logarithmic growth phase and have high viability. Check for mycoplasma contamination. |
| Virus Titer | The multiplicity of infection (MOI) may be too high. Re-titer the virus stock and use a consistent MOI across experiments. |
| Assay Readout | If using an enzymatic assay (e.g., p24 ELISA), ensure the standard curve is accurate and samples are within the linear range. |
Problem 2: High variability between replicate wells.
| Possible Cause | Suggested Action |
| Pipetting Inaccuracy | Calibrate pipettes regularly. Use a multichannel pipette for adding cells, virus, and compounds to minimize well-to-well variation. |
| Uneven Cell Seeding | Ensure the cell suspension is homogenous before and during plating. |
| Edge Effects | To minimize evaporation and temperature gradients, avoid using the outer wells of the 96-well plate or fill them with sterile medium or PBS. |
Problem 3: Observed cytotoxicity at effective antiviral concentrations.
| Possible Cause | Suggested Action |
| High DMSO Concentration | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to the cells (typically ≤ 0.5%). Run a vehicle control with the same solvent concentration. |
| Compound Precipitation | At high concentrations, this compound may precipitate out of solution. Visually inspect the wells for any precipitate. If necessary, adjust the solvent or the highest concentration tested. |
| Cell Line Sensitivity | Some cell lines may be more sensitive to the compound. If possible, test the cytotoxicity in a different cell line. |
Problem 4: Emergence of drug resistance in long-term cultures.
| Possible Cause | Suggested Action |
| Suboptimal Drug Concentration | Maintaining a constant, but suboptimal, drug pressure can select for resistant viral variants. |
| Viral Mutation Rate | HIV has a high mutation rate, and resistance to NRTIs is common. The M184V mutation in the reverse transcriptase gene is a known resistance mutation for emtricitabine and is likely to confer resistance to this compound. |
| In Vitro Resistance Selection | To study resistance, you can perform in vitro resistance selection experiments by passaging the virus in the presence of gradually increasing concentrations of this compound.[8] Periodically sequence the reverse transcriptase gene of the viral population to identify emerging resistance mutations. |
Visualizations
Caption: HIV Reverse Transcription and NRTI Inhibition.
Caption: General Workflow for In Vitro this compound Evaluation.
Caption: Troubleshooting Logic for In Vitro Assays.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. HIV Drugs Mode of Action | Immunopaedia [immunopaedia.org.za]
- 3. Reverse-transcriptase inhibitor - Wikipedia [en.wikipedia.org]
- 4. Reverse Transcriptase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Mechanism of Inhibition of HIV-1 Reverse Transcriptase by 4′-Ethynyl-2-fluoro-2′-deoxyadenosine Triphosphate, a Translocation-defective Reverse Transcriptase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 7. The Nucleoside/Nucleotide Analogs Tenofovir and Emtricitabine Are Inactive against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HIV Resistance Assays - Clinical Guidelines Program [hivguidelines.org]
Racivir Degradation: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the degradation pathways and byproducts of Racivir (Emtricitabine). The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Under what conditions is this compound (Emtricitabine) most likely to degrade?
A1: this compound (Emtricitabine) is most susceptible to degradation under acidic, alkaline, and oxidative stress conditions.[1][2] It is relatively stable under neutral pH and photolytic conditions, although some studies have shown susceptibility to thermal stress and significant degradation under prolonged light exposure.[3][4]
Q2: What are the major degradation products of this compound (Emtricitabine)?
A2: The primary degradation products depend on the stress condition:
-
Acidic Hydrolysis: The major degradation products are 5-fluorocytosine (B48100) (RS-1) and a desamino impurity (RS-4).[1]
-
Alkaline Hydrolysis: The main degradation product is the desamino impurity (RS-4).[2]
-
Oxidative Stress: The major byproduct is Emtricitabine S-oxide (RS-2).[2]
-
Thermal Stress: Degradation can lead to the formation of 5-fluorocytosine, 5-fluorouracil, and 2′,3′-dideoxy-5-fluoro-3′-thiauridine.
Q3: I am observing unexpected peaks in my HPLC analysis of a this compound sample. What could be the cause?
A3: Unexpected peaks in your chromatogram could be due to the degradation of this compound. The retention times of these peaks will vary depending on the specific degradation product and the HPLC method used. Refer to the degradation pathways and byproduct structures in this guide to tentatively identify the impurities. It is also advisable to run a forced degradation study on a reference standard to confirm the identity of the degradation peaks.
Q4: How can I minimize the degradation of this compound during my experiments?
A4: To minimize degradation, it is crucial to control the experimental conditions. Avoid exposure to strong acids, bases, and oxidizing agents. If your protocol requires such conditions, minimize the exposure time and temperature. For storage, keep this compound in a well-closed container, protected from light and moisture, at a controlled room temperature or as recommended by the manufacturer.
Q5: Are there validated analytical methods available for studying this compound degradation?
A5: Yes, several stability-indicating HPLC methods have been developed and validated for the analysis of Emtricitabine and its degradation products. These methods typically use a C18 column with a mobile phase consisting of a buffer (e.g., ammonium (B1175870) formate (B1220265) or potassium dihydrogen phosphate) and an organic modifier like methanol (B129727) or acetonitrile.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low assay value for this compound | Degradation of the active pharmaceutical ingredient (API). | Review sample handling and storage procedures. Ensure that the sample has not been exposed to harsh pH, oxidative conditions, or high temperatures. Analyze for the presence of known degradation products. |
| Appearance of unknown peaks in chromatogram | Formation of degradation byproducts. | Conduct a forced degradation study on a reference standard under acidic, alkaline, oxidative, thermal, and photolytic conditions to identify the retention times of the degradation products. |
| Inconsistent results in stability studies | Variability in stress conditions or analytical method. | Ensure that stress conditions (temperature, pH, concentration of stressor) are precisely controlled. Verify the robustness of the analytical method by assessing parameters like flow rate, mobile phase composition, and column temperature. |
| Precipitation in sample solution | Formation of insoluble degradation products or excipient interaction. | Characterize the precipitate. If it is a degradation product, the degradation pathway should be investigated. If it is an excipient interaction, reformulation may be necessary. |
Quantitative Data on this compound (Emtricitabine) Degradation
The following table summarizes the extent of this compound (Emtricitabine) degradation under various forced degradation conditions as reported in the literature.
| Stress Condition | Concentration of Stressor | Temperature | Duration | % Degradation | Major Degradation Products | Reference |
| Acidic Hydrolysis | 1 M HCl | Boiling Water Bath | 60 min | 30% | 5-fluorocytosine (RS-1), Desamino impurity (RS-4) | [1] |
| Alkaline Hydrolysis | 1 M NaOH | Boiling Water Bath | 60 min | 25% | Desamino impurity (RS-4) | [2] |
| Oxidative Stress | 30% H₂O₂ | Room Temperature | 15 min | 40% | Emtricitabine S-oxide (RS-2) | [2] |
| Oxidative Stress | 30% H₂O₂ | Room Temperature | 60 min | 80% | Emtricitabine S-oxide (RS-2) | [2] |
| Photolytic Degradation | Sunlight Exposure | - | 6 hours | 56% | Not specified | |
| Thermal Degradation | Dry Heat | 80°C | 7 days | Stable | - | [1] |
| Thermal Degradation | - | >200°C | - | Decomposes | 5-fluorocytosine, 5-fluorouracil, etc. |
Experimental Protocols
Forced Degradation Studies
A typical forced degradation study for this compound (Emtricitabine) involves the following steps:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water).
-
Application of Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl and heat in a water bath at 80°C for a specified time (e.g., 60 minutes).
-
Alkaline Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH and heat in a water bath at 80°C for a specified time (e.g., 60 minutes).
-
Oxidative Degradation: Mix the stock solution with 30% hydrogen peroxide and keep at room temperature for a specified time (e.g., 60 minutes).
-
Thermal Degradation: Store a solid sample of this compound in an oven at a high temperature (e.g., 80°C) for an extended period (e.g., 7 days).
-
Photolytic Degradation: Expose a solution of this compound to UV light (e.g., in a photostability chamber) for a defined duration.
-
-
Neutralization and Dilution: After exposure to acidic or alkaline conditions, neutralize the samples. Dilute all stressed samples to a suitable concentration for analysis.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.
HPLC Method for Analysis of this compound and its Degradation Products
-
Column: C18 HiQSil column
-
Mobile Phase: A gradient elution using a mixture of ammonium formate buffer (pH 4.2) and methanol.
-
Detection: UV detection at 280 nm.
(Note: This is an example protocol. Specific parameters may need to be optimized for your instrumentation and experimental needs.)
Degradation Pathways and Byproducts
The following diagrams illustrate the degradation pathways of this compound (Emtricitabine) under different stress conditions.
Figure 1: Acidic Degradation Pathway of this compound.
Figure 2: Alkaline Degradation Pathway of this compound.
Figure 3: Oxidative Degradation Pathway of this compound.
Figure 4: Thermal Degradation Pathway of this compound.
Figure 5: Experimental Workflow for Forced Degradation Studies.
References
Technical Support Center: Overcoming Racivir Resistance in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming Racivir resistance in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an experimental nucleoside reverse transcriptase inhibitor (NRTI).[1] As a cytidine (B196190) analog, its mechanism of action is to inhibit the HIV-1 reverse transcriptase enzyme, which is crucial for the conversion of the viral RNA genome into DNA.[2][3] By incorporating into the growing viral DNA chain, it causes premature chain termination, thus halting viral replication.[3] this compound is the enantiomer of emtricitabine (B123318), a widely used NRTI.[1]
Q2: What is the primary mechanism of resistance to this compound in cell culture?
A2: The primary mechanism of resistance to this compound, similar to other cytidine analog NRTIs like lamivudine (B182088) (3TC) and emtricitabine (FTC), is the selection of the M184V or M184I mutation in the reverse transcriptase gene of HIV-1.[4][5] The M184V mutation is the most common and confers a high level of resistance to lamivudine and emtricitabine.[4]
Q3: How does the M184V mutation confer resistance to this compound?
A3: The M184V mutation in the reverse transcriptase enzyme reduces the binding affinity of the enzyme for this compound's active triphosphate form. This decreased affinity makes it more difficult for the drug to be incorporated into the viral DNA, thus allowing viral replication to proceed even in the presence of the drug.[4]
Q4: Does the M184V mutation affect the virus's replication capacity?
A4: Yes, the M184V mutation is associated with a decrease in the replication capacity, or "fitness," of the virus in cell culture compared to the wild-type virus.[4][5] This reduced fitness may be a factor to consider when designing experiments.
Troubleshooting Guides
Problem 1: Difficulty in selecting for this compound-resistant HIV-1 in cell culture.
Possible Cause & Solution:
-
Inappropriate Starting Drug Concentration: Starting with a this compound concentration that is too high can be toxic to the cells or completely inhibit viral replication, preventing the emergence of resistant variants. Conversely, a concentration that is too low may not apply sufficient selective pressure.
-
Recommendation: Begin the selection process with a this compound concentration equivalent to the 50% inhibitory concentration (IC50) for the wild-type virus. Gradually increase the drug concentration in subsequent passages as the virus adapts.
-
-
Low Viral Titer or Diversity: A low initial viral titer or a lack of genetic diversity in the viral population can reduce the probability of pre-existing resistant variants.
-
Recommendation: Initiate the selection with a high-titer, genetically diverse viral stock.
-
-
Insufficient Passage Number: The development of resistance is a gradual process that requires multiple passages of the virus in the presence of the drug.
-
Recommendation: Be patient and continue passaging the virus, monitoring for signs of viral replication at each step. It can take several weeks to months to select for high-level resistance.[6]
-
Problem 2: High variability in IC50 values in phenotypic assays.
Possible Cause & Solution:
-
Inconsistent Cell Seeding Density: Variations in the number of cells per well can significantly impact the outcome of the assay.
-
Recommendation: Ensure accurate and consistent cell counting and seeding. Use a multichannel pipette for seeding to minimize well-to-well variability.
-
-
Pipetting Errors: Inaccurate pipetting of the drug dilutions or viral inoculum will lead to inconsistent results.
-
Recommendation: Calibrate pipettes regularly and use fresh tips for each dilution. Prepare master mixes of reagents where possible.
-
-
Cell Health: Unhealthy or contaminated cells will not support consistent viral replication, leading to unreliable results.
-
Recommendation: Regularly monitor cell cultures for viability and morphology. Test for mycoplasma contamination.
-
Problem 3: this compound-resistant virus shows reduced replication capacity, making it difficult to produce high-titer stocks.
Possible Cause & Solution:
-
Fitness Cost of Resistance Mutations: The M184V mutation is known to reduce the replicative fitness of HIV-1.[4][5]
-
Recommendation: To generate higher titer stocks of the resistant virus, you may need to infect a larger number of cells or concentrate the virus from the culture supernatant using methods like ultracentrifugation. It is also important to passage the virus in the presence of this compound to maintain the selective pressure for the resistance mutation.
-
Experimental Protocols
Protocol 1: In Vitro Selection of this compound-Resistant HIV-1
This protocol describes a general method for selecting this compound-resistant HIV-1 in cell culture through dose escalation.
Materials:
-
HIV-1 permissive cell line (e.g., MT-2, C8166, or peripheral blood mononuclear cells [PBMCs])
-
Wild-type HIV-1 stock of known titer
-
This compound stock solution of known concentration
-
Complete cell culture medium
-
96-well and 24-well cell culture plates
-
HIV-1 p24 antigen ELISA kit
Procedure:
-
Determine the IC50 of this compound for Wild-Type HIV-1: Perform a standard phenotypic drug susceptibility assay (see Protocol 2) to determine the baseline IC50 of this compound for your wild-type HIV-1 stock in your chosen cell line.
-
Initiate Selection Culture:
-
Seed HIV-1 permissive cells in a 24-well plate.
-
Infect the cells with the wild-type HIV-1 stock at a multiplicity of infection (MOI) of 0.01 to 0.1.
-
Add this compound at a starting concentration equal to the IC50 determined in step 1.
-
Include a control culture with no drug.
-
-
Monitor Viral Replication:
-
Culture the cells for 3-4 days.
-
Monitor the culture for signs of viral replication by observing for cytopathic effects (CPE) if using a suitable cell line, or by measuring the p24 antigen concentration in the culture supernatant using an ELISA.
-
-
Passage the Virus:
-
When viral replication is detected in the this compound-treated culture (e.g., p24 levels are rising), harvest the cell-free supernatant.
-
Use this supernatant to infect fresh cells.
-
-
Dose Escalation:
-
In the new culture, increase the concentration of this compound by 2- to 3-fold.
-
Continue to monitor viral replication.
-
-
Repeat Passaging and Escalation: Repeat steps 4 and 5, gradually increasing the this compound concentration. If viral replication stalls, maintain the culture at the current drug concentration for a longer period or reduce the concentration slightly to allow the virus to recover.
-
Characterize Resistant Virus: Once the virus can consistently replicate in the presence of a high concentration of this compound (e.g., >100-fold the initial IC50), perform genotypic analysis to confirm the presence of mutations in the reverse transcriptase gene (e.g., M184V) and a phenotypic assay to determine the new IC50.
Protocol 2: Phenotypic Drug Susceptibility Assay using p24 ELISA
This protocol determines the concentration of an antiretroviral drug that inhibits 50% of viral replication (IC50).[7][8]
Materials:
-
HIV-1 permissive cells
-
Wild-type or resistant HIV-1 stock
-
Antiretroviral drug stock solution (e.g., this compound)
-
96-well cell culture plates
-
HIV-1 p24 antigen ELISA kit
Procedure:
-
Prepare Drug Dilutions: Prepare a serial dilution of the antiretroviral drug in cell culture medium. The concentration range should span from well below to well above the expected IC50.
-
Cell Seeding: Seed the HIV-1 permissive cells into a 96-well plate at an optimal density.
-
Infection and Treatment:
-
Add the prepared drug dilutions to the wells in triplicate.
-
Include control wells with no drug (virus control) and wells with cells only (cell control).
-
Infect the cells (except for the cell control wells) with the HIV-1 stock at a low MOI.
-
-
Incubation: Incubate the plate for 3-7 days, depending on the replication kinetics of the virus and cell line.
-
Quantify Viral Replication:
-
After the incubation period, carefully collect the culture supernatants.
-
Measure the p24 antigen concentration in each supernatant using a p24 ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of viral inhibition for each drug concentration relative to the virus control (no drug).
-
Plot the percentage of inhibition against the logarithm of the drug concentration.
-
Use non-linear regression analysis to determine the IC50 value.
-
Data Presentation
Table 1: Hypothetical IC50 Values of NRTIs Against Wild-Type and M184V Mutant HIV-1
Note: Specific IC50 data for this compound is not publicly available. The following table presents hypothetical data based on the known effects of the M184V mutation on similar NRTIs like lamivudine and emtricitabine to illustrate the expected trend.
| Antiretroviral Drug | Wild-Type HIV-1 IC50 (nM) | M184V Mutant HIV-1 IC50 (nM) | Fold Change in Resistance |
| This compound (Hypothetical) | 5 | >1000 | >200 |
| Lamivudine | 4 | >1000 | >250 |
| Emtricitabine | 2 | >1000 | >500 |
| Zidovudine (B1683550) (AZT) | 20 | 5 | 0.25 (Hypersusceptible) |
| Tenofovir | 30 | 15 | 0.5 (Hypersusceptible) |
The M184V mutation is known to increase the susceptibility of HIV-1 to zidovudine and tenofovir, a phenomenon known as hypersusceptibility.[9][10]
Overcoming this compound Resistance: Combination Therapy
A key strategy to overcome drug resistance is the use of combination therapy.[9] By using drugs with different resistance profiles, it is possible to suppress the replication of viruses that are resistant to a single agent.
Q5: What combination therapies could be effective against this compound-resistant HIV-1 in cell culture?
A5: Given that this compound resistance is primarily driven by the M184V mutation, combining this compound with drugs that are unaffected or to which M184V confers hypersusceptibility would be a rational approach.
-
This compound + Zidovudine (AZT): The M184V mutation resensitizes the virus to AZT.[9] A combination of this compound and AZT could therefore be synergistic, with AZT inhibiting the this compound-resistant virus.
-
This compound + Tenofovir: Similar to AZT, the M184V mutation increases the susceptibility of HIV-1 to tenofovir.[10] This combination would likely be effective in suppressing the M184V mutant.
-
This compound + a Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI): NNRTIs (e.g., efavirenz, nevirapine) bind to a different site on the reverse transcriptase enzyme and have a different resistance profile. Combining this compound with an NNRTI could suppress a broader range of viral variants.
-
This compound + a Protease Inhibitor (PI) or Integrase Inhibitor (INI): PIs and INIs target different stages of the HIV-1 life cycle. Combining this compound with a drug from a different class would provide two independent mechanisms of inhibition, making it much more difficult for the virus to develop resistance to both drugs simultaneously.
Visualizations
Caption: HIV-1 reverse transcription and the mechanism of action of this compound.
Caption: Workflow for in vitro selection and characterization of this compound-resistant HIV-1.
Caption: Logic of combination therapy to overcome this compound resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. Initiation of HIV Reverse Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug Effectiveness Explained: The Mathematics of Antiviral Agents for HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Impact of the M184V Mutation in Human Immunodeficiency Virus Type 1 Reverse Transcriptase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diminished transmission of drug resistant HIV-1 variants with reduced replication capacity in a human transmission model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Reverse transcription of hiv 1 .. | PPTX [slideshare.net]
- 8. A Novel Method for Determining the Inhibitory Potential of Anti-HIV Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Tenofovir Resistance and Resensitization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Racivir-Induced Mitochondrial Toxicity In Vitro
Welcome to the technical support center for researchers investigating Racivir-induced mitochondrial toxicity. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist you in your in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced mitochondrial toxicity?
As a nucleoside reverse transcriptase inhibitor (NRTI), this compound is presumed to exert mitochondrial toxicity primarily through the inhibition of mitochondrial DNA polymerase gamma (Pol-γ).[1][2] This inhibition can lead to impaired mitochondrial DNA (mtDNA) replication and subsequent depletion of mtDNA, resulting in a decline in the synthesis of essential mitochondrial proteins and overall mitochondrial dysfunction.[1][2] Other contributing factors may include increased production of reactive oxygen species (ROS) and alterations in the mitochondrial membrane potential.[3][4]
Q2: Which cell lines are recommended for studying this compound-induced mitochondrial toxicity?
Human hepatoma cells, such as HepG2, are frequently used models for assessing drug-induced mitochondrial toxicity.[5][6] It is crucial to culture these cells in a galactose-based medium instead of a high-glucose medium. This "metabolic switch" forces cells to rely on oxidative phosphorylation for energy production, thereby unmasking potential mitochondrial toxicants that might otherwise be missed if the cells are primarily using glycolysis.[7][8] Primary human hepatocytes or cardiomyocytes can also provide more physiologically relevant models.[9][10]
Q3: What are the key indicators of mitochondrial toxicity to measure in vitro?
Key parameters to assess include:
-
Mitochondrial Membrane Potential (ΔΨm): A decrease in ΔΨm is an early indicator of mitochondrial dysfunction.
-
Oxygen Consumption Rate (OCR): Direct measurement of mitochondrial respiration.
-
Extracellular Acidification Rate (ECAR): An indicator of the rate of glycolysis.
-
ATP Levels: Reduced ATP production is a hallmark of impaired mitochondrial function.[11]
-
Reactive Oxygen Species (ROS) Production: Increased ROS is a common consequence of mitochondrial damage.[11]
-
Mitochondrial DNA (mtDNA) Content: Depletion of mtDNA is a specific indicator of Pol-γ inhibition by NRTIs.[12]
-
Lactate (B86563) Production: Increased lactate levels suggest a shift from oxidative phosphorylation to glycolysis.[12][13]
Q4: Are there any known compounds that can mitigate this compound-induced mitochondrial toxicity?
While specific studies on mitigating this compound's toxicity are not available, general strategies for combating drug-induced mitochondrial dysfunction may be effective. These include the use of antioxidants like N-acetylcysteine (NAC) or Coenzyme Q10 to counteract oxidative stress. Other approaches could involve providing precursors for mitochondrial biogenesis or compounds that support the electron transport chain.
Troubleshooting Guides
This section addresses common issues encountered during in vitro experiments to assess and mitigate this compound-induced mitochondrial toxicity.
| Problem | Possible Cause | Suggested Solution |
| No observable toxicity with this compound treatment in HepG2 cells. | Cells are cultured in high-glucose medium, masking mitochondrial effects through the Crabtree effect.[7][14] | Switch to a galactose-based medium for at least 24 hours before and during the experiment to force reliance on oxidative phosphorylation. |
| Insufficient drug concentration or treatment duration. | Perform a dose-response and time-course experiment to determine the optimal conditions for inducing toxicity. | |
| High variability in JC-1 assay results for mitochondrial membrane potential. | Uneven cell density in wells. | Ensure a homogenous single-cell suspension during plating and allow cells to adhere and distribute evenly before treatment. |
| Photobleaching of the JC-1 dye. | Minimize exposure of stained cells to light. Read the plate immediately after staining. | |
| Loss of JC-1 aggregates during wash steps. | Be gentle during wash steps. Consider using a no-wash protocol if available. | |
| Unexpected drop in Oxygen Consumption Rate (OCR) in control wells. | Poor cell health or contamination. | Regularly check cell morphology and test for mycoplasma contamination. Ensure optimal culture conditions. |
| Sensor plate issues (Seahorse XF Analyzer). | Calibrate the sensor plate properly before each experiment. Ensure the plate is not expired. | |
| Difficulty in detecting a significant increase in ROS production. | The chosen ROS probe is not optimal for the experimental conditions. | Test different ROS probes (e.g., DCFDA, MitoSOX Red) to find the most sensitive one for your cell type and experimental setup. |
| Transient nature of ROS. | Measure ROS production at multiple time points, including early ones, as the peak may be transient. |
Data Presentation
The following tables summarize hypothetical quantitative data from in vitro experiments on this compound-induced mitochondrial toxicity and the effects of a potential mitigating agent (Antioxidant X).
Table 1: Effect of this compound on Mitochondrial Function in HepG2 Cells (Galactose Medium)
| This compound Conc. (µM) | Cell Viability (%) | ΔΨm (Red/Green Ratio) | OCR (pmol/min) | ATP Levels (RLU) | ROS Production (RFU) |
| 0 (Control) | 100 ± 5 | 2.5 ± 0.3 | 150 ± 12 | 85000 ± 7000 | 1200 ± 150 |
| 10 | 92 ± 6 | 2.1 ± 0.4 | 125 ± 10 | 72000 ± 6500 | 1800 ± 200 |
| 50 | 75 ± 8 | 1.5 ± 0.2 | 90 ± 8 | 51000 ± 5000 | 3500 ± 300 |
| 100 | 58 ± 7 | 0.9 ± 0.1 | 60 ± 5 | 32000 ± 4000 | 6200 ± 550 |
Table 2: Mitigation of this compound-Induced Mitochondrial Toxicity by Antioxidant X
| Treatment | Cell Viability (%) | ΔΨm (Red/Green Ratio) | OCR (pmol/min) | ATP Levels (RLU) | ROS Production (RFU) |
| Control | 100 ± 5 | 2.6 ± 0.3 | 155 ± 15 | 87000 ± 7500 | 1100 ± 130 |
| This compound (50 µM) | 73 ± 6 | 1.4 ± 0.2 | 88 ± 9 | 49000 ± 5200 | 3700 ± 400 |
| Antioxidant X (10 µM) | 98 ± 4 | 2.5 ± 0.2 | 150 ± 13 | 85000 ± 7000 | 1050 ± 120 |
| This compound + Antioxidant X | 88 ± 7 | 2.0 ± 0.3 | 115 ± 11 | 68000 ± 6000 | 1900 ± 250 |
Experimental Protocols & Visualizations
Experimental Workflow: Assessing Mitigation of this compound Toxicity
References
- 1. Mechanisms of antiretroviral therapy-induced mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mitochondrial toxicity in HAART: an overview of in vitro evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Drug-induced mitochondrial toxicity: Risks of developing glucose handling impairments [frontiersin.org]
- 4. Drug induced mitochondrial dysfunction: Mechanisms and adverse clinical consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of in Vitro Mitochondrial Toxicity Assays and Physicochemical Properties for Prediction of Organ Toxicity Using 228 Pharmaceutical Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro mitochondrial toxicity of metacavir, a new nucleoside reverse transcriptase inhibitor for treatment of hepatitis B virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mitochondrial Toxicity | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 8. mdpi.com [mdpi.com]
- 9. insphero.com [insphero.com]
- 10. researchgate.net [researchgate.net]
- 11. bmglabtech.com [bmglabtech.com]
- 12. Assessment of Mitochondrial Toxicity in Human Cells Treated with Tenofovir: Comparison with Other Nucleoside Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. docs.abcam.com [docs.abcam.com]
- 14. merckmillipore.com [merckmillipore.com]
Technical Support Center: Oral Formulation of Racivir
Welcome to the technical support center for the oral formulation of Racivir. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common challenges encountered during the formulation of this experimental nucleoside reverse transcriptase inhibitor. The following sections provide answers to frequently asked questions and detailed troubleshooting guidance.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in developing an oral formulation for this compound?
A1: As an experimental drug, specific public data on this compound's formulation challenges is limited. However, based on its structural similarity to emtricitabine (B123318) and a computed XLogP3 value of -0.6, this compound is predicted to be a hydrophilic compound.[1] The primary challenges for oral delivery of a hydrophilic drug like this compound are typically low passive permeability across the gastrointestinal mucosa and potential for efflux by transporters. While aqueous solubility is not expected to be a major hurdle, achieving adequate absorption to ensure therapeutic plasma concentrations can be a significant challenge.
Q2: What are the key physicochemical properties of this compound that I should consider?
Table 1: Physicochemical Properties of this compound
| Property | Value | Implication for Oral Formulation |
| Molecular Weight | 247.25 g/mol [1] | Within the range for good oral absorption (Lipinski's Rule of Five). |
| XLogP3 (Computed) | -0.6[1] | Indicates hydrophilicity, which may lead to poor membrane permeability. |
| Hydrogen Bond Donors | 2[1] | Within the acceptable range for oral absorption. |
| Hydrogen Bond Acceptors | 5[1] | Within the acceptable range for oral absorption. |
| Aqueous Solubility | Data not available. Likely to be reasonably soluble based on its hydrophilic nature. | Solubility is not anticipated to be the primary barrier to oral absorption. |
| pKa | Data not available. | Will influence solubility and dissolution at different pH values in the gastrointestinal tract. |
Q3: Are there any known excipient incompatibilities with this compound?
A3: There are no publicly available drug-excipient compatibility studies specifically for this compound. However, for nucleoside reverse transcriptase inhibitors (NRTIs) in general, it is crucial to assess potential interactions with common excipients. For instance, reducing sugars like lactose (B1674315) can potentially interact with amine groups present in some active pharmaceutical ingredients (APIs), leading to the Maillard reaction. It is also important to evaluate the impact of excipients on the stability of the drug substance.[2]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound oral formulations.
Problem 1: Low and Variable Oral Bioavailability in Preclinical Animal Models
Possible Causes:
-
Low Membrane Permeability: Due to its hydrophilic nature (predicted low logP), this compound likely has low passive diffusion across the intestinal epithelium.
-
Efflux Transporter Activity: this compound may be a substrate for efflux transporters such as P-glycoprotein (P-gp), which actively pump the drug out of intestinal cells back into the lumen.
-
Presystemic Metabolism: Although less common for NRTIs, metabolism in the gut wall or liver could reduce the amount of active drug reaching systemic circulation.
Troubleshooting Workflow:
Figure 1: Troubleshooting workflow for low oral bioavailability of this compound.
Experimental Protocols:
-
Caco-2 Permeability Assay:
-
Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to form a differentiated monolayer.
-
Confirm monolayer integrity by measuring transepithelial electrical resistance (TEER).
-
For apparent permeability (Papp) determination, add this compound solution to the apical (A) side and measure its appearance on the basolateral (B) side over time.
-
For efflux ratio, perform the transport study in both A-to-B and B-to-A directions. An efflux ratio (Papp(B-A) / Papp(A-B)) significantly greater than 2 suggests the involvement of efflux transporters.
-
Problem 2: Formulation Instability During Storage or in Simulated Gastrointestinal Fluids
Possible Causes:
-
pH-dependent Degradation: The stability of this compound may be influenced by the pH of the formulation and the gastrointestinal tract.
-
Incompatibility with Excipients: Chemical interactions with excipients can lead to degradation of this compound.
-
Physical Instability: For amorphous formulations, crystallization over time can alter dissolution and bioavailability.
Troubleshooting Workflow:
Figure 2: Troubleshooting workflow for this compound formulation instability.
Experimental Protocols:
-
Drug-Excipient Compatibility Study:
-
Prepare binary mixtures of this compound and each excipient (e.g., in a 1:1 ratio).
-
Store the mixtures under accelerated stability conditions (e.g., 40°C/75% relative humidity) for a defined period (e.g., 2-4 weeks).
-
Analyze the samples at different time points using a stability-indicating analytical method (e.g., HPLC) to quantify the remaining this compound and detect any degradation products.
-
Physical changes (e.g., color, appearance) should also be noted.
-
-
Stability-Indicating HPLC Method for this compound (adapted from emtricitabine methods):
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., phosphate (B84403) buffer, pH 3.0-6.0) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[3]
-
Flow Rate: 1.0 mL/min
-
Detection: UV at approximately 280 nm.
-
Forced Degradation: To ensure the method is stability-indicating, this compound should be subjected to stress conditions (acid, base, oxidation, heat, and light) to generate degradation products, and the method should be able to resolve these from the parent drug peak.
-
Data Summary
The following table summarizes key quantitative data relevant to the oral formulation of this compound and its closely related enantiomer, emtricitabine.
Table 2: Formulation-Relevant Data for this compound and Emtricitabine
| Parameter | This compound | Emtricitabine | Reference |
| XLogP3 (Computed) | -0.6 | -0.4 | [1] |
| Aqueous Solubility | Data not available | 112 mg/mL | |
| Permeability (Caco-2, A-B) | Data not available | ~1-5 x 10⁻⁶ cm/s | |
| Efflux Ratio (Caco-2) | Data not available | >2 (suggests efflux) | |
| Storage (Oral Solution) | Data not available | Store refrigerated (2-8°C). Stable for 3 months at 25°C.[4] | [4] |
| Storage (Capsules) | Data not available | Store at 25°C (excursions permitted to 15-30°C).[4] | [4] |
Disclaimer: The information provided in this technical support center is for research and development purposes only. This compound is an experimental compound, and much of the information regarding its specific properties and formulation is not in the public domain. The guidance provided is based on general principles of pharmaceutical science and data from structurally related compounds. Researchers should conduct their own experiments to determine the optimal formulation and confirm the stability and performance of their specific this compound formulations.
References
Technical Support Center: Racivir Interference in Biochemical Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter interference from Racivir in common biochemical assays. This compound, a nucleoside reverse transcriptase inhibitor (NRTI), can potentially interact with various assay components, leading to inaccurate results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is an experimental nucleoside reverse transcriptase inhibitor (NRTI).[1] It is the enantiomer of emtricitabine, a widely used antiretroviral drug.[1] Like other NRTIs, this compound acts as a chain terminator during the reverse transcription of viral RNA into DNA, a crucial step in the replication of retroviruses like HIV.[2] For the drug to be active, it needs to be phosphorylated intracellularly.[2]
Q2: Can this compound interfere with my biochemical assays?
While specific data on this compound interference is limited, its classification as an NRTI suggests potential for interference in assays involving DNA synthesis or polymerase activity. NRTIs have been shown to have off-target effects, including the inhibition of mitochondrial DNA polymerase.[3][4][5] This could potentially affect cell-based assays that rely on mitochondrial function or assays that use polymerases susceptible to inhibition.
Q3: What types of assays are most likely to be affected by this compound?
Assays that could potentially be affected include:
-
Reverse Transcriptase (RT) Assays: Direct inhibition of the target enzyme is expected, but off-target effects on other polymerases used in the assay could also occur.
-
Polymerase Chain Reaction (PCR) and quantitative PCR (qPCR): NRTIs could potentially inhibit the thermostable DNA polymerases used in these assays.[6]
-
Cell-Based Assays: Assays measuring cell proliferation, cytotoxicity, or metabolic activity (e.g., MTT, XTT assays) might be affected due to the potential for mitochondrial toxicity.[3][4][7]
-
Enzyme-Linked Immunosorbent Assays (ELISA): While less likely to have direct enzymatic interference, high concentrations of any compound, including this compound, could potentially interfere with antibody-antigen binding or enzyme-substrate reactions through non-specific interactions.[8][9][10][11]
Q4: At what concentrations might this compound interference be observed?
The concentration at which interference may occur is assay-dependent and not well-documented for this compound. However, for other NRTIs like zidovudine (B1683550), cytotoxicity in mock-infected HeLa cells has been observed at concentrations greater than 270 μM.[12] It is crucial to determine the potential for interference at the specific concentrations of this compound used in your experiments.
Troubleshooting Guides
Issue: Unexpected Results in Reverse Transcriptase (RT) or PCR/qPCR Assays
Possible Cause: Inhibition of polymerase activity by this compound. NRTIs can act as competitive inhibitors for the natural nucleotide substrates of polymerases.[6]
Troubleshooting Steps:
-
Run an Inhibition Control: Include a control reaction containing a known template, primers, and polymerase with and without this compound at the concentrations used in your experiment. A decrease in product yield or a shift in the Cq value in the presence of this compound suggests inhibition.
-
Dilute the Sample: If your sample contains this compound as a component of a mixture, diluting the sample may reduce the this compound concentration to a non-inhibitory level.[13] However, be mindful that this will also dilute your target nucleic acid.
-
Choose a Resistant Polymerase: Some commercially available DNA polymerases are engineered to be more resistant to common PCR inhibitors.[14] Consult the manufacturer's specifications to see if your polymerase has known resistance to nucleoside analogs.
-
Optimize MgCl2 Concentration: NRTIs can interfere with the binding of essential cofactors like Mg2+ to the polymerase.[6] Titrating the MgCl2 concentration in your reaction may help overcome competitive inhibition.
-
Data Analysis: If inhibition is suspected, carefully analyze your amplification curves. A change in the slope or plateau of the curve can be indicative of inhibition.[15]
Experimental Protocol: Assessing Polymerase Inhibition by this compound
-
Prepare a standard PCR/qPCR reaction mix: Include a well-characterized template DNA, primers for a known target, dNTPs, and your DNA polymerase.
-
Create a dilution series of this compound: Prepare several concentrations of this compound spanning the range used in your experiments and a no-Racivir control.
-
Set up parallel reactions: For each this compound concentration, set up triplicate reactions.
-
Run the PCR/qPCR: Use your standard cycling conditions.
-
Analyze the results: Compare the Cq values and amplification efficiencies of the reactions containing this compound to the no-Racivir control. A significant increase in Cq value or decrease in efficiency indicates inhibition.
Issue: Altered Cell Viability or Metabolism in Cell-Based Assays
Possible Cause: Off-target effects of this compound on mitochondrial function. NRTIs have been documented to cause mitochondrial toxicity by inhibiting mitochondrial DNA polymerase gamma, leading to mtDNA depletion.[3][4][16][17]
Troubleshooting Steps:
-
Perform a Cytotoxicity Assay: Determine the 50% cytotoxic concentration (CC50) of this compound in your specific cell line using a standard cytotoxicity assay (e.g., MTT, CellTiter-Glo®). This will help you identify a non-toxic working concentration for your primary assay.
-
Measure Mitochondrial Respiration: Use an assay that directly measures mitochondrial function, such as a Seahorse XF Analyzer, to assess the impact of this compound on oxygen consumption rate (OCR) and extracellular acidification rate (ECAR).
-
Assess Mitochondrial DNA Content: Quantify the amount of mitochondrial DNA (mtDNA) relative to nuclear DNA (nDNA) using qPCR with specific primers for both genomes. A decrease in the mtDNA/nDNA ratio in this compound-treated cells would indicate mitochondrial toxicity.
-
Use a this compound-Free Control: Always include a vehicle-only control in your experiments to differentiate the effects of this compound from the effects of the vehicle (e.g., DMSO).
Experimental Protocol: Evaluating this compound-Induced Mitochondrial Toxicity
-
Cell Culture: Plate your cells of interest at an appropriate density.
-
This compound Treatment: Treat the cells with a range of this compound concentrations for a relevant period (e.g., 24, 48, 72 hours).
-
MTT Assay:
-
Add MTT reagent to each well and incubate.
-
Solubilize the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength.
-
-
mtDNA Quantification:
-
Extract total DNA from treated and control cells.
-
Perform qPCR using primers specific for a mitochondrial gene (e.g., MT-CO1) and a nuclear gene (e.g., B2M).
-
Calculate the relative mtDNA copy number.
-
Issue: Inconsistent or Unexpected Results in ELISA
Possible Cause: Non-specific interference from this compound. High concentrations of small molecules can sometimes interfere with the binding of antibodies to their antigens or with the enzymatic activity of the reporter enzyme (e.g., HRP).[8][9][10][11]
Troubleshooting Steps:
-
Spike-and-Recovery Experiment: Add a known amount of the analyte you are measuring to a sample matrix with and without this compound. If the recovery of the analyte is significantly different in the presence of this compound, interference is likely.
-
Dilution Linearity Test: Serially dilute a high-concentration sample containing this compound. If the measured concentrations do not decrease linearly with dilution, this may indicate interference.
-
Check for Enzyme Inhibition: Run a control where you add this compound directly to the enzyme-substrate reaction. A change in signal compared to the control would indicate direct inhibition of the reporter enzyme.
-
Use a Different Assay Format: If possible, try a different ELISA format (e.g., competitive vs. sandwich) to see if the interference is format-dependent.[8]
Experimental Protocol: Spike-and-Recovery for ELISA Interference
-
Prepare Samples: Create three sets of samples:
-
Sample A: Your sample matrix.
-
Sample B: Your sample matrix spiked with a known concentration of the analyte.
-
Sample C: Your sample matrix spiked with the same concentration of analyte and the experimental concentration of this compound.
-
-
Run ELISA: Perform the ELISA according to the manufacturer's protocol on all three sample sets.
-
Calculate Recovery:
-
Recovery (%) = [(Concentration in C - Concentration in A) / (Concentration in B - Concentration in A)] * 100
-
A recovery rate significantly different from 100% suggests interference.
-
Data Presentation
Table 1: Potential Off-Target Effects of NRTIs (as a proxy for this compound)
| Assay Type | Potential Interference Mechanism | Key Parameters to Monitor | Reference NRTIs with Documented Effects |
| PCR/qPCR | Inhibition of DNA polymerase | Increased Cq value, Decreased amplification efficiency | General PCR inhibitors[6][13][15][18][19] |
| Cell-Based Assays (Viability, Metabolism) | Inhibition of mitochondrial DNA polymerase γ, leading to mitochondrial dysfunction | Decreased cell viability (CC50), Reduced OCR/ECAR, mtDNA depletion | Zidovudine[7][16][17], Other NRTIs[3][4][5] |
| ELISA | Non-specific binding, Enzyme inhibition | Inaccurate spike-and-recovery, Non-linear dilution | General immunoassay interference[8][9][10][11][20] |
Visualizations
Caption: Mechanism of action of this compound as a reverse transcriptase inhibitor.
Caption: Experimental workflow for identifying this compound interference in PCR/qPCR.
Caption: Logical relationships for troubleshooting this compound interference.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. HIV Drugs Mode of Action | Immunopaedia [immunopaedia.org.za]
- 3. Off-Target Effects of Drugs that Disrupt Human Mitochondrial DNA Maintenance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Off-Target Effects of Drugs that Disrupt Human Mitochondrial DNA Maintenance [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. promega.es [promega.es]
- 7. Zidovudine induces molecular, biochemical, and ultrastructural changes in rat skeletal muscle mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cusabio.com [cusabio.com]
- 9. mybiosource.com [mybiosource.com]
- 10. Surmodics - Potential Errors that can Occur in an ELISA [shop.surmodics.com]
- 11. An Introduction To Immunoassay Interference | Blog | Biosynth [biosynth.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. What Are PCR Inhibitors? - LubioScience [lubio.ch]
- 14. Reverse Transcription Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. promegaconnections.com [promegaconnections.com]
- 16. PharmGKB summary: zidovudine pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ClinPGx [clinpgx.org]
- 18. zymoresearch.de [zymoresearch.de]
- 19. bitesizebio.com [bitesizebio.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Racivir Combination Therapy Ratios
Welcome to the technical support center for researchers, scientists, and drug development professionals working on optimizing Racivir combination therapy ratios. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an experimental nucleoside reverse transcriptase inhibitor (NRTI). It is the enantiomer of emtricitabine (B123318). Like other NRTIs, this compound acts as a chain terminator for the viral reverse transcriptase enzyme. For it to be active, it must first be phosphorylated by intracellular kinases to its triphosphate form. This active form then competes with natural deoxynucleoside triphosphates for incorporation into the growing viral DNA chain. Once incorporated, it prevents the addition of further nucleotides, thus halting viral replication.
Q2: What is the rationale for using this compound in combination therapy, particularly in the context of the M184V mutation?
The M184V mutation in the reverse transcriptase gene of HIV-1 is a common resistance mutation that confers high-level resistance to the widely used NRTIs lamivudine (B182088) (3TC) and emtricitabine (FTC).[1][2][3][4] this compound has been investigated as a therapeutic option for patients harboring HIV with the M184V mutation.[1][2][3][4] The rationale is that this compound may retain activity against these resistant strains, making it a valuable component in combination regimens for treatment-experienced patients.
Q3: What are the most common methods to assess the synergy of this compound with other antiretroviral agents in vitro?
The most common methods for in vitro synergy testing are the checkerboard assay and the calculation of the Combination Index (CI) using the Chou-Talalay method.[5] The checkerboard assay involves testing a matrix of concentrations for two drugs, both alone and in combination. The CI provides a quantitative measure of the interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. Isobologram analysis is another graphical method used to visualize and quantify drug interactions.
Q4: Can in vitro synergy results for this compound combinations be directly translated to in vivo efficacy?
While in vitro synergy is a promising indicator, it does not always directly translate to in vivo efficacy. Factors such as pharmacokinetics, drug distribution, and metabolism in a living organism can significantly influence the outcome.[6] However, in vitro studies are a crucial first step in identifying promising drug combinations and optimizing their ratios for further preclinical and clinical investigation.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments with this compound combination therapies.
| Problem | Potential Cause | Recommended Solution |
| High variability in IC50 values between experiments. | 1. Inconsistent cell seeding density.2. Cell health and passage number.3. Pipetting errors. | 1. Ensure a homogenous cell suspension and use a consistent seeding protocol.2. Use low-passage cells and ensure they are in the logarithmic growth phase.3. Use calibrated pipettes and proper pipetting techniques. |
| Unexpected cytotoxicity observed at therapeutic concentrations. | 1. Off-target effects of the drug combination.2. Solvent (e.g., DMSO) concentration is too high.3. Cell line sensitivity. | 1. Perform a cytotoxicity assay (e.g., MTT or LDH) for the individual drugs and the combination.2. Ensure the final solvent concentration is non-toxic to the cells (typically <0.5% for DMSO).3. Determine the 50% cytotoxic concentration (CC50) for your specific cell line. |
| Inconsistent synergy results (e.g., synergy at some ratios, antagonism at others). | 1. The drug ratio is critical for the nature of the interaction.2. Different mechanisms of action at different concentrations. | 1. This is an expected outcome. Analyze the full dose-response matrix to identify the optimal synergistic ratios.2. This highlights the importance of testing a wide range of concentrations. |
| Difficulty in achieving complete viral inhibition with the combination. | 1. Emergence of drug-resistant viral strains in the culture.2. Suboptimal drug ratios. | 1. Sequence the viral genome to check for resistance mutations.2. Re-evaluate the synergy data to identify more potent ratios. |
| Discrepancy between checkerboard assay results and larger scale culture experiments. | 1. Differences in experimental conditions (e.g., incubation time, culture volume).2. Instability of the compounds over longer incubation periods. | 1. Standardize conditions as much as possible between different assay formats.2. Assess the stability of this compound and its combination partners in culture medium over the duration of the experiment. |
Quantitative Data Summary
The following table presents representative in vitro synergy data for a triple combination of NRTIs and an NNRTI (Tenofovir, Emtricitabine, and Efavirenz), which can serve as a reference for expected synergistic interactions with this compound, an enantiomer of emtricitabine.
| Drug Combination | Ratio (IC50 multiples) | Fractional Inhibition | Combination Index (CI) | Interaction | Reference |
| Tenofovir + Emtricitabine + Efavirenz (B1671121) | 1:1:1 | 0.50 | 0.46 | Synergy | [7][8] |
| Tenofovir + Emtricitabine + Efavirenz | 1:1:1 | 0.75 | 0.52 | Synergy | [7][8] |
| Tenofovir + Emtricitabine + Efavirenz | 1:1:1 | 0.90 | 0.61 | Synergy | [7][8] |
| Tenofovir + Emtricitabine | 1:1 | 0.50 | 0.68 | Synergy | [5][7][8] |
| Tenofovir + Efavirenz | 1:1 | 0.50 | 0.75 | Synergy | [5][7][8] |
| Emtricitabine + Efavirenz | 1:1 | 0.50 | 0.65 | Synergy | [5][7][8] |
Experimental Protocols
Checkerboard Synergy Assay Protocol
This protocol outlines the steps for performing a checkerboard assay to determine the in vitro synergy of this compound in combination with another antiretroviral agent.
-
Cell Preparation:
-
Culture a suitable HIV-1 permissive cell line (e.g., MT-2, TZM-bl) in appropriate media.
-
Seed the cells into a 96-well microtiter plate at a predetermined density and incubate overnight.
-
-
Drug Dilution:
-
Prepare stock solutions of this compound and the combination drug in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of this compound along the rows of the plate and the combination drug down the columns to create a matrix of concentrations.
-
Include wells with each drug alone and a no-drug virus control.
-
-
Infection:
-
Infect the cells with a pre-titered amount of HIV-1 virus stock.
-
-
Incubation:
-
Incubate the plate for 3-7 days to allow for viral replication.
-
-
Quantification of Viral Replication:
-
Measure viral replication using a suitable method, such as a p24 antigen ELISA or a luciferase reporter assay.
-
-
Data Analysis:
-
Calculate the percentage of viral inhibition for each well compared to the virus control.
-
Determine the IC50 for each drug alone and for the fixed-ratio combinations.
-
Calculate the Combination Index (CI) using the Chou-Talalay method with software like CompuSyn.
-
Mandatory Visualizations
Caption: Workflow for in vitro synergy testing of this compound combinations.
Caption: Mechanism of action of this compound as a chain terminator.
References
- 1. Treatment Management Challenges in Naïve and Experienced HIV-1-Infected Individuals Carrying the M184V Mutation[v1] | Preprints.org [preprints.org]
- 2. mdpi.com [mdpi.com]
- 3. Treatment Management Challenges in Naïve and Experienced HIV-1-Infected Individuals Carrying the M184V Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Combined Anti-HIV-1 Activities of Emtricitabine and Tenofovir plus the Integrase Inhibitor Elvitegravir or Raltegravir Show High Levels of Synergy In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Explaining in-vitro to in-vivo efficacy correlations in oncology pre-clinical development via a semi-mechanistic mathematical model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The triple combination of tenofovir, emtricitabine and efavirenz shows synergistic anti-HIV-1 activity in vitro: a mechanism of action study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Racivir Stability in Long-Term Storage
This technical support guide is intended for researchers, scientists, and drug development professionals working with the experimental nucleoside reverse transcriptase inhibitor (NRTI), Racivir. Due to the limited publicly available stability data for this compound, this document provides guidance based on established principles of drug stability and data from structurally related NRTIs.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound during long-term storage?
A1: While specific data on this compound is limited, general factors known to affect the stability of nucleoside analogues include temperature, humidity, light, and pH.[1] Exposure to conditions outside of the recommended storage parameters can lead to degradation of the active pharmaceutical ingredient (API), resulting in decreased potency and the formation of potentially harmful degradants.
Q2: What are the recommended long-term storage conditions for this compound?
A2: Specific long-term storage conditions for this compound have not been publicly established. However, for many investigational drugs and other NRTIs, controlled room temperature (15°C to 25°C / 59°F to 77°F) or refrigeration (2°C to 8°C / 36°F to 46°F) are common recommendations.[2] It is crucial to refer to any documentation provided by the supplier of this compound for specific storage instructions. In the absence of such information, storing the compound in a cool, dry, and dark place is a prudent measure.
Q3: How can I detect potential degradation of my this compound sample?
A3: Visual inspection for changes in physical appearance (e.g., color change, clumping) can be an initial indicator of degradation. However, chemical degradation often occurs without visible changes. The most reliable method for detecting degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC).[3][4] These methods can separate and quantify the parent compound and any degradation products.
Q4: What are the potential degradation pathways for this compound?
A4: While the specific degradation pathways of this compound are not detailed in the public domain, related NRTIs like Lamivudine (B182088) and Emtricitabine (B123318) are known to degrade via hydrolysis and oxidation.[5] Given that this compound is an enantiomer of Emtricitabine, it may be susceptible to similar degradation mechanisms.[6] Forced degradation studies under acidic, basic, oxidative, and photolytic conditions can help elucidate the specific degradation pathways for this compound.[7][8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected experimental results or loss of efficacy. | Degradation of this compound due to improper storage. | 1. Verify the storage conditions of your this compound stock against the supplier's recommendations. 2. Perform an analytical assessment (e.g., HPLC) to determine the purity and concentration of the active compound. 3. If degradation is confirmed, obtain a new, verified batch of the compound. |
| Visible changes in the physical appearance of the this compound powder (e.g., discoloration, clumping). | Exposure to moisture, light, or elevated temperatures. | 1. Immediately transfer the sample to a desiccator in a dark, temperature-controlled environment. 2. Evaluate the purity of the sample using an appropriate analytical method before further use. 3. For future storage, ensure the container is tightly sealed and consider the use of a desiccant.[9] |
| Inconsistent results between different batches of this compound. | Variation in the stability of different lots or handling during shipping and storage. | 1. Request a Certificate of Analysis (CoA) for each batch from the supplier to compare purity and impurity profiles. 2. Implement a standardized internal procedure for the receipt, handling, and storage of all incoming this compound batches. 3. Perform an initial analytical check on each new batch to establish a baseline for future comparisons. |
Comparative Stability Data for Selected Antiviral Drugs
Since specific quantitative stability data for this compound is not publicly available, the following table summarizes stability information for other antiviral drugs to provide a general context for researchers.
| Drug | Drug Class | Storage Conditions | Observed Stability |
| Acyclovir (B1169) | Nucleoside Analogue | 5 mg/mL solution in 0.9% NaCl stored at 5°C ± 3°C | Chemically and physically stable for over 63 days.[10] |
| Lopinavir/Ritonavir | Protease Inhibitor | Capsules stored at 35°C and 45°C | Maintained chemical stability for 4 weeks at 35°C, but clumped after 7 days at 45°C.[11] |
| Ganciclovir (B1264) | Nucleoside Analogue | Solutions (0.25 mg/mL and 5 mg/mL) in 0.9% NaCl stored at 2-8°C and 23-27°C | Stable for at least 185 days under all tested conditions.[12] |
| Biktarvy® (Bictegravir/ Emtricitabine/ Tenofovir Alafenamide) | INSTI / NRTI | Bottles stored below 30°C (86°F); Blister packs at 25°C (77°F) with excursions permitted to 15-30°C (59-86°F). | Stable under labeled conditions. The packaging includes desiccants to protect from moisture.[9] |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method Development for this compound
This protocol outlines a general procedure for developing a stability-indicating HPLC method to assess the purity of this compound and detect its degradation products.
-
Column Selection: Start with a C18 column (e.g., 150 x 4.6 mm, 5 µm particle size), which is a versatile choice for separating compounds of moderate polarity.
-
Mobile Phase Selection:
-
Begin with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 3-7) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
A common starting point is a gradient elution from a lower to a higher percentage of the organic solvent to ensure the elution of both the parent drug and any potential degradation products.
-
-
Forced Degradation Studies:
-
Acid Hydrolysis: Incubate a solution of this compound in a mild acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Incubate a solution of this compound in a mild base (e.g., 0.1 N NaOH) at an elevated temperature.
-
Oxidative Degradation: Treat a solution of this compound with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.
-
Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) for a specified duration.
-
Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 80°C).
-
-
Method Optimization and Validation:
-
Analyze the stressed samples by HPLC. The method is considered stability-indicating if the degradation products are well-resolved from the parent peak and from each other.
-
Optimize the mobile phase composition, gradient, flow rate, and column temperature to achieve optimal separation.
-
Validate the method according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.
-
Visualizations
Caption: Troubleshooting workflow for addressing this compound stability concerns.
Caption: Factors influencing potential drug degradation pathways.
References
- 1. hivclinic.ca [hivclinic.ca]
- 2. Temperature-Sensitive Drugs List + Storage Guidelines | Varcode [varcode.com]
- 3. Development of an Analytical Method for Determination of Related Substances and Degradation Products of Cabotegravir Using Analytical Quality by Design Principles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmainfo.in [pharmainfo.in]
- 5. Stability behavior of antiretroviral drugs and their combinations. 7: Comparative degradation pathways of lamivudine and emtricitabine and explanation to their differential degradation behavior by density functional theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Understanding of cabotegravir degradation through isolation and characterization of key degradation products and kinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of Forced Degradation Products in Rilpivirine using RP-HPLC and Peak Purity Evaluation – Oriental Journal of Chemistry [orientjchem.org]
- 9. askgileadmedical.com [askgileadmedical.com]
- 10. Long-term physicochemical stability of acyclovir 5 mg/mL solution stored in polypropylene bags as a simulated hospital stock preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Instability of lopinavir/ritonavir capsules at ambient temperatures in sub-Saharan Africa: relevance to WHO antiretroviral guidelines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Long-term stability of ganciclovir in polypropylene containers at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Reducing Off-Target Effects of Racivir in Cellular Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize and understand the off-target effects of Racivir in cellular models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its expected on-target effects?
This compound is an experimental nucleoside reverse transcriptase inhibitor (NRTI) developed for the treatment of HIV.[1] As an enantiomer of the widely used NRTI, emtricitabine, its primary on-target effect is the inhibition of HIV reverse transcriptase, thereby preventing the conversion of viral RNA into DNA and halting viral replication.[1][2] For this compound to be active, it must be phosphorylated intracellularly.[2]
Q2: What are the potential off-target effects of this compound in cellular models?
While specific off-target effects of this compound are not extensively documented in publicly available literature, its classification as an NRTI suggests potential for class-specific toxicities. A major concern for NRTIs is mitochondrial toxicity.[3][4][5] This can manifest as decreased mitochondrial DNA (mtDNA) content, impaired respiratory chain function, and increased lactate (B86563) production.[5][6] Such off-target effects can lead to cellular toxicity and confound experimental results.[7][8]
Q3: How can I distinguish between on-target antiviral effects and off-target cytotoxicity?
To differentiate between the intended antiviral activity and unintended cytotoxic effects, it is crucial to determine the therapeutic index of this compound in your specific cellular model. This involves performing parallel dose-response assays: one to measure the antiviral efficacy (EC50) and another to assess cytotoxicity (CC50). A favorable therapeutic index is indicated by a high CC50 to EC50 ratio.
Q4: What are some general strategies to minimize off-target effects in my experiments?
Several strategies can be employed to reduce the impact of off-target effects:
-
Optimize Concentration and Exposure Time: Conduct thorough dose-response and time-course experiments to identify the lowest effective concentration and shortest exposure time that elicits the desired on-target effect while minimizing toxicity.[7]
-
Use Appropriate Controls: Include multiple controls in your experiments. A structurally related but inactive compound can help determine if observed effects are due to the chemical scaffold.[9] Comparing this compound to its enantiomer, emtricitabine, could also provide valuable insights.
-
Standardize Experimental Conditions: Maintain consistency in cell passage number, seeding density, and media composition to ensure reproducibility and minimize variability.[7]
-
Consider Cell Line Specificity: Off-target effects can be cell-type specific. Testing this compound in multiple relevant cell lines can help identify these differences.[7]
Troubleshooting Guide
Issue 1: High levels of cytotoxicity are observed at concentrations expected to be effective for antiviral activity.
-
Possible Cause: This could be due to off-target effects, particularly mitochondrial toxicity, which is a known issue with NRTIs.[3][4]
-
Troubleshooting Steps:
-
Perform a detailed cytotoxicity assay: Use methods like MTT, LDH, or real-time cytotoxicity assays to accurately determine the CC50.
-
Assess mitochondrial function: Measure lactate production in the cell culture medium, as increased levels can indicate mitochondrial dysfunction.[6] Quantify mitochondrial DNA (mtDNA) content using qPCR to check for depletion.
-
Optimize treatment conditions: Reduce the concentration of this compound and/or the duration of exposure to find a therapeutic window with less toxicity.[7]
-
Issue 2: Inconsistent results are observed between experiments.
-
Possible Cause: Variability in experimental conditions can exacerbate off-target effects.
-
Troubleshooting Steps:
-
Standardize cell culture protocols: Ensure consistent cell passage numbers and seeding densities.[7]
-
Verify compound stability: Assess the stability of this compound in your culture media over the course of the experiment using analytical methods like HPLC.[7]
-
Control for cell health: Monitor the baseline health and metabolic activity of your cells before each experiment.
-
Issue 3: The observed phenotype does not align with the known on-target mechanism of reverse transcriptase inhibition.
-
Possible Cause: The phenotype may be a result of one or more off-target interactions.
-
Troubleshooting Steps:
-
Validate the on-target effect: Use a genetic approach, such as shRNA-mediated knockdown of the target (in this case, in a relevant HIV replication system), to confirm that the primary target is responsible for the expected phenotype.[10][11]
-
Perform pathway analysis: Use transcriptomic (RNA-seq) or proteomic analyses to identify cellular pathways that are unexpectedly perturbed by this compound treatment.[9]
-
Use a structurally unrelated compound: If possible, use another NRTI with a different chemical structure to see if the same off-target phenotype is observed.[7]
-
Quantitative Data Summary
Table 1: Comparative Cytotoxicity and Antiviral Efficacy of this compound
| Compound | Cell Line | CC50 (µM) | EC50 (µM) | Therapeutic Index (CC50/EC50) |
| This compound | MT-4 | >100 | 0.5 | >200 |
| CEM | 85 | 0.8 | 106.25 | |
| Zidovudine (AZT) | MT-4 | 25 | 0.01 | 2500 |
| CEM | 15 | 0.02 | 750 |
This table presents hypothetical data for illustrative purposes.
Table 2: Assessment of Mitochondrial Toxicity Markers
| Treatment (48h) | Cell Line | Lactate Production (% of Control) | mtDNA Content (% of Control) |
| Vehicle Control | HepG2 | 100 | 100 |
| This compound (10 µM) | HepG2 | 115 | 95 |
| This compound (50 µM) | HepG2 | 140 | 80 |
| ddC (10 µM) | HepG2 | 250 | 50 |
This table presents hypothetical data for illustrative purposes, with ddC (Zalcitabine) as a positive control for mitochondrial toxicity.
Detailed Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound and treat the cells for the desired duration (e.g., 48-72 hours). Include a vehicle-only control.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value using non-linear regression.
Protocol 2: Quantification of Mitochondrial DNA (mtDNA) Content
-
Cell Treatment: Treat cells with this compound or control compounds for the desired time.
-
DNA Extraction: Isolate total DNA from the cells using a commercial DNA extraction kit.
-
qPCR: Perform quantitative PCR using primers specific for a mitochondrial gene (e.g., MT-ND1) and a nuclear gene (e.g., B2M) for normalization.
-
Data Analysis: Calculate the relative mtDNA content using the ΔΔCt method, normalizing the mitochondrial gene amplification to the nuclear gene amplification.
Protocol 3: Target Validation using shRNA Knockdown
-
shRNA Design and Cloning: Design at least two shRNAs targeting the gene of interest (e.g., a host factor essential for HIV replication) and a non-targeting control shRNA. Clone these into a lentiviral vector.[10][12]
-
Lentivirus Production: Produce lentiviral particles by transfecting HEK293T cells with the shRNA vector and packaging plasmids.
-
Transduction: Transduce the target cells with the lentiviral particles.
-
Selection: Select for transduced cells using an appropriate antibiotic marker.
-
Knockdown Validation: Confirm the knockdown of the target gene by qPCR or Western blotting.
-
Functional Assay: Perform the HIV infection assay in the knockdown and control cells, treating with this compound to observe if the drug's effect is altered, thereby validating the on-target pathway.
Visualizations
Caption: Hypothetical signaling pathway of this compound's on-target and potential off-target effects.
Caption: Experimental workflow for investigating this compound's off-target effects.
Caption: Logical troubleshooting flow for unexpected results with this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. HIV Drugs Mode of Action | Immunopaedia [immunopaedia.org.za]
- 3. Mitochondrial toxicity of NRTI antiviral drugs: an integrated cellular perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-HIV Drugs Cause Mitochondrial Dysfunction in Monocyte-Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of Mitochondrial Toxicity in Human Cells Treated with Tenofovir: Comparison with Other Nucleoside Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Mitochondrial Toxicity of Metacavir, a New Nucleoside Reverse Transcriptase Inhibitor for Treatment of Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. The cellular pharmacology of nucleoside- and nucleotide-analogue reverse-transcriptase inhibitors and its relationship to clinical toxicities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Short Hairpin RNA (shRNA): Design, Delivery, and Assessment of Gene Knockdown - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. How To Create a shRNA Knockdown | Technology Networks [technologynetworks.com]
troubleshooting inconsistent results in Racivir antiviral assays
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering inconsistent results in Racivir antiviral assays. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
General this compound Questions
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an experimental nucleoside reverse transcriptase inhibitor (NRTI) that has been developed for the treatment of HIV.[1] As an NRTI, it acts as a chain-terminator during the reverse transcription process, which is a crucial step in the HIV replication cycle.[2] For this compound to be active, it must be phosphorylated intracellularly.[2] It is the enantiomer (mirror image) of emtricitabine, a widely used NRTI.[1]
Q2: I'm planning my experiment. What is a typical effective concentration for this compound in vitro?
A2: In a Phase 1 clinical trial, this compound was tested at 200, 400, and 600 mg doses once daily.[3] In a Phase 2 trial, a 600 mg dose was assessed.[3] While these are clinical dosages, they can provide a starting point for determining appropriate in vitro concentrations. A broad-range dose-finding study is recommended before conducting detailed dose-response experiments to find the optimal concentration range for your specific assay conditions.[4]
Troubleshooting Inconsistent Antiviral Assay Results
Q3: I am observing high variability between my replicate wells for the same experimental condition. What are the likely causes?
A3: High variability between replicate wells is a common issue that can obscure the true effect of this compound. The most common causes include:
-
Inconsistent Cell Seeding: Uneven distribution of cells across the plate is a primary source of variability.
-
Pipetting Errors: Inaccurate or inconsistent pipetting of the virus, this compound, or other reagents can lead to significant differences between wells.
-
Edge Effects: Wells on the perimeter of the plate are more susceptible to evaporation, which can alter the concentration of media components and affect both cell growth and virus infection.
Q4: My positive control, a known antiviral, is not showing the expected inhibition. What should I check?
A4: When a positive control fails, it indicates a fundamental problem with the assay system. Key areas to investigate include:
-
Compound Integrity: The control antiviral may have degraded due to improper storage (e.g., exposure to light, repeated freeze-thaw cycles).
-
Viral Resistance: The virus stock may have developed resistance to the control inhibitor. This is particularly relevant for RNA viruses, which have high mutation rates.[5]
-
Cell Line Issues: The cell line may have become contaminated (e.g., with mycoplasma) or its characteristics may have drifted with increasing passage numbers, affecting susceptibility to the virus or uptake of the inhibitor.[6]
-
Reagent Problems: Critical reagents such as cell culture media, serum, or detection reagents may have degraded or expired.
Q5: My no-template control (NTC) in my qPCR-based assay is showing amplification. What does this mean?
A5: Amplification in the NTC indicates contamination.[7] Potential sources of contamination include:
-
Contaminated Reagents: The master mix, primers, or water could be contaminated with the target nucleic acid.
-
Contaminated Work Surfaces or Pipettes: Aerosolized DNA or RNA from previous experiments can contaminate your workspace and equipment.
-
Pipetting Error: Accidentally adding a template to the NTC well.
Troubleshooting Guides
This section provides structured tables to guide you through troubleshooting specific issues.
Issue 1: High Variability in Plaque Reduction Assays
| Potential Cause | Recommended Solution |
| Cell Monolayer Health | Ensure cells are seeded evenly to form a confluent (95-100%) monolayer at the time of infection. Use cells from a consistent, low passage number.[4] |
| Virus Titer Fluctuation | Use a well-characterized and aliquoted virus stock with a known titer. Perform a back-titration of the inoculum used in each experiment to confirm the viral dose.[4] |
| Inconsistent Drug Concentration | Prepare fresh dilutions of this compound for each experiment from a validated stock. Ensure thorough mixing when diluting into the final assay medium.[4] |
| Pipetting Errors | Use calibrated pipettes and proper technique. When performing serial dilutions, ensure thorough mixing between each step.[6] |
| Edge Effects in Plates | Minimize evaporation by filling the outer wells of microplates with sterile PBS or medium without cells. Ensure proper humidity control in the incubator.[4][6] |
| Overlay Medium Issues | If using an agarose (B213101) overlay, ensure it has cooled to an appropriate temperature (e.g., 42-45°C) before adding it to the cells to prevent monolayer damage.[4] |
Issue 2: Inconsistent Results in qPCR-Based Assays
| Potential Cause | Recommended Solution |
| Poor Amplification Efficiency | This can be due to suboptimal primer/probe design or the presence of PCR inhibitors in the sample. Redesign primers or dilute the template prior to qPCR.[7][8] |
| No Amplification Detected | This could be due to an error in the master mix preparation, degraded reagents, or issues with the template RNA/DNA integrity. Verify reagent function and template quality.[8] |
| Inconsistency Among Biological Replicates | Check the initial RNA/DNA concentration and quality. Variations in sample preparation can lead to inconsistent results.[7] |
| Contamination in No-Template Control (NTC) | Decontaminate all work surfaces and pipettes. Use fresh aliquots of all reagents.[9] |
| Invalid Positive Control | This points to a significant issue with the assay setup, such as an error in the master mix preparation or incorrect thermal cycling conditions. |
Experimental Protocols
Plaque Reduction Neutralization Test (PRNT) Protocol
The PRNT assay is a functional assay that measures the ability of an antiviral compound to neutralize a virus and prevent it from infecting cells, leading to a reduction in plaque formation.[10][11]
-
Cell Seeding: Seed a monolayer of susceptible cells in a multi-well plate. Ensure the cells reach 90-100% confluency at the time of infection.[12]
-
Compound Dilution: Prepare a series of serial dilutions of this compound. A typical starting dilution might be 1:10, followed by two-fold dilutions.[10]
-
Virus-Compound Incubation: Mix the diluted this compound with a known quantity of virus (e.g., 100 plaque-forming units, PFU). Incubate this mixture at 37°C for 1 hour to allow the compound to interact with the virus.[12]
-
Inoculation: Remove the culture medium from the cells and add the virus-compound mixture to the cell monolayer. Incubate for 1 hour to allow for viral infection.[12]
-
Overlay: After incubation, remove the inoculum and add a semi-solid overlay (e.g., containing methylcellulose (B11928114) or agarose). This restricts the spread of the virus to adjacent cells, ensuring that any new infections are localized and form discrete plaques.[13]
-
Incubation: Incubate the plates for a period sufficient for plaques to form (this can range from 2 to 10 days depending on the virus).
-
Plaque Visualization and Counting: Remove the overlay and stain the cell monolayer with a dye like crystal violet. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each this compound dilution compared to a control with no compound. The concentration that results in a 50% reduction in plaques (PRNT50) is determined.[13]
Visualizations
Caption: A logical workflow for troubleshooting inconsistent antiviral assay results.
Caption: A step-by-step workflow for the Plaque Reduction Neutralization Test.
Caption: this compound's mechanism of action targeting reverse transcription in the HIV life cycle.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. HIV Drugs Mode of Action | Immunopaedia [immunopaedia.org.za]
- 3. This compound - New HIV Drug [natap.org]
- 4. benchchem.com [benchchem.com]
- 5. Antiviral drug - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. azurebiosystems.com [azurebiosystems.com]
- 8. Troubleshooting qPCR: Common Issues and Solutions for Accurate Pathogen Detection – Visible Genetics [visiblegenetics.com]
- 9. pcrbio.com [pcrbio.com]
- 10. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 11. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 12. 2.7. Plaque Reduction Neutralization Test [bio-protocol.org]
- 13. bioagilytix.com [bioagilytix.com]
Technical Support Center: Racivir Analytical Method Validation
Welcome to the technical support center for Racivir analytical method validation. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during the HPLC analysis of this compound.
Question: Why am I observing baseline noise or drift in my chromatogram?
Answer: Baseline disturbances are common in HPLC analysis and can originate from several sources.[1]
-
Baseline Drift: This is a gradual, consistent rise or fall of the baseline.[2]
-
Causes: Common causes include temperature fluctuations in the column or detector, changes in mobile phase composition, or a column that is not properly equilibrated.[2] Contamination in the mobile phase or column and instability of the detector lamp can also contribute.[2]
-
Solutions: Ensure the mobile phase is thoroughly degassed to remove dissolved gases.[2] It is best practice to prepare mobile phases fresh daily.[2] Use a column temperature controller to maintain a stable temperature and allow sufficient time for the column to equilibrate with the mobile phase before starting your analysis.[2]
-
-
Baseline Noise: This appears as random fluctuations or spikes on the baseline.[2]
-
Causes: Air bubbles in the detector cell or mobile phase, loose electrical connections, pump pulsations, or a contaminated system are frequent culprits.[2]
-
Solutions: Degas the mobile phase and prime the pump to remove any trapped air.[2] Filter both the mobile phase and samples using a 0.2 or 0.45 µm filter to remove particulates.[2] Ensure all electrical connections are secure and check for leaks in the system.[3]
-
dot graph Troubleshooting_Baseline_Issues { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes start [label="Baseline Problem\nObserved", fillcolor="#EA4335", fontcolor="#FFFFFF"]; drift [label="Baseline Drift\n(Gradual Rise/Fall)", fillcolor="#FBBC05", fontcolor="#202124"]; noise [label="Baseline Noise\n(Random Spikes)", fillcolor="#FBBC05", fontcolor="#202124"]; cause_drift1 [label="Temp. Fluctuations", fillcolor="#F1F3F4", fontcolor="#202124"]; cause_drift2 [label="Poor Equilibration", fillcolor="#F1F3F4", fontcolor="#202124"]; cause_drift3 [label="Mobile Phase\nContamination", fillcolor="#F1F3F4", fontcolor="#202124"]; cause_noise1 [label="Air Bubbles", fillcolor="#F1F3F4", fontcolor="#202124"]; cause_noise2 [label="Particulates", fillcolor="#F1F3F4", fontcolor="#202124"]; cause_noise3 [label="System Leaks", fillcolor="#F1F3F4", fontcolor="#202124"]; solution_drift1 [label="Use Column Oven &\nEnsure Temp Stability", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_drift2 [label="Allow Sufficient\nEquilibration Time", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_drift3 [label="Prepare Fresh\nMobile Phase", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_noise1 [label="Degas Mobile Phase\n& Prime Pump", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_noise2 [label="Filter Mobile Phase\n& Samples", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_noise3 [label="Check & Tighten\nFittings", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> drift; start -> noise; drift -> {cause_drift1, cause_drift2, cause_drift3} [label="Potential Causes"]; noise -> {cause_noise1, cause_noise2, cause_noise3} [label="Potential Causes"]; cause_drift1 -> solution_drift1 [label="Solution"]; cause_drift2 -> solution_drift2 [label="Solution"]; cause_drift3 -> solution_drift3 [label="Solution"]; cause_noise1 -> solution_noise1 [label="Solution"]; cause_noise2 -> solution_noise2 [label="Solution"]; cause_noise3 -> solution_noise3 [label="Solution"]; }
Caption: Troubleshooting logic for HPLC baseline issues.
Question: My analyte peak is tailing. What are the common causes and solutions?
Answer: Peak tailing, where the peak has an asymmetrical shape with an extended tail, can compromise quantification.[4]
-
Causes:
-
Column Issues: The most common cause is column degradation or contamination.[3] Secondary interactions between basic compounds and acidic residual silanol (B1196071) groups on the column packing can also lead to tailing.[3]
-
Mobile Phase pH: An incorrect mobile phase pH can affect the ionization state of the analyte, leading to poor peak shape.
-
Sample Overload: Injecting too much sample can saturate the column, causing peak distortion.
-
-
Solutions:
-
Column Management: Use an end-capped or base-deactivated column when analyzing basic compounds.[3] If contamination is suspected, flush the column with a strong solvent or replace it if necessary.[2]
-
Mobile Phase Optimization: Adjust the mobile phase pH. For basic compounds, operating at a lower pH can minimize secondary interactions with silanol groups.[3]
-
Sample Concentration: Reduce the sample concentration or injection volume.
-
Question: I am facing issues with method reproducibility and inconsistent retention times. What should I check?
Answer: Reproducibility is critical for a validated analytical method. Inconsistent retention times are a common sign of underlying issues.
-
Causes:
-
Mobile Phase Preparation: Inconsistent preparation of the mobile phase, including buffer concentrations and pH, is a primary cause.[2]
-
Flow Rate Fluctuations: Issues with the HPLC pump, such as leaks or malfunctioning seals, can cause an unstable flow rate.[3][4]
-
Temperature Variations: Changes in ambient or column temperature can affect retention times.[3]
-
Column Aging: Over time, column performance degrades, leading to shifts in retention.[4]
-
-
Solutions:
-
Standardize Preparation: Use a precise and documented procedure for preparing all mobile phases and solutions.
-
System Maintenance: Regularly check for leaks in the pump and fittings.[3] Flush buffer salts from the system daily with fresh water to prevent crystallization and damage.[3]
-
Control Temperature: Use a column oven and ensure the laboratory temperature is stable.[3]
-
Monitor Column Performance: Track column performance over time and replace it when system suitability criteria are no longer met.
-
Frequently Asked Questions (FAQs)
Question: What is a stability-indicating analytical method and why is it important for this compound?
Answer: A stability-indicating method is an analytical procedure that can accurately quantify the drug substance without interference from its degradation products, impurities, or excipients.[5] Its importance lies in ensuring the safety and efficacy of the drug product over its shelf life.[6] For an antiviral agent like this compound, developing such a method is crucial to understand its degradation pathways and to establish proper storage conditions and shelf life.[5][6] Forced degradation studies, where the drug is exposed to stress conditions like acid, base, oxidation, heat, and light, are fundamental to developing and validating a stability-indicating method.[5][7]
dot graph Forced_Degradation_Workflow { graph [splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes Drug [label="this compound Drug\nSubstance/Product", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Stress [label="Forced Degradation\n(Stress Testing)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Acid [label="Acid Hydrolysis\n(e.g., HCl)", fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Base Hydrolysis\n(e.g., NaOH)", fillcolor="#F1F3F4", fontcolor="#202124"]; Oxidation [label="Oxidation\n(e.g., H2O2)", fillcolor="#F1F3F4", fontcolor="#202124"]; Thermal [label="Thermal Stress\n(Heat)", fillcolor="#F1F3F4", fontcolor="#202124"]; Photo [label="Photolytic Stress\n(Light)", fillcolor="#F1F3F4", fontcolor="#202124"]; Analysis [label="HPLC Analysis", shape=oval, fillcolor="#34A853", fontcolor="#FFFFFF"]; Result [label="Separation of Drug &\nDegradation Products", fillcolor="#FFFFFF", fontcolor="#202124"]; Validation [label="Method Specificity\nValidated", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Drug -> Stress; Stress -> {Acid, Base, Oxidation, Thermal, Photo}; {Acid, Base, Oxidation, Thermal, Photo} -> Analysis; Analysis -> Result; Result -> Validation; }
Caption: Overview of forced degradation studies.
Question: What are typical starting parameters for an RP-HPLC method for an antiviral drug like this compound?
Answer: While the optimal parameters must be determined experimentally, a good starting point can be derived from methods developed for similar antiviral compounds. The following table summarizes typical conditions used for the analysis of various antiviral drugs.
| Parameter | Typical Value / Condition | Rationale / Comment |
| Column | C18 (e.g., Hypersil BDS, Kromasil ODS), 100-250 mm x 4.6 mm, 5 µm | C18 columns are versatile for separating compounds of moderate polarity like many antiviral drugs.[8][9] |
| Mobile Phase | Acetonitrile (B52724) and a buffer (e.g., Ammonium Acetate, Formic Acid) | A mixture of organic solvent and aqueous buffer is common in reversed-phase HPLC to control retention and peak shape.[9][10] |
| Elution Mode | Isocratic or Gradient | Isocratic elution is simpler, while gradient elution is useful for separating complex mixtures with components of varying polarities.[8][10] |
| Flow Rate | 0.8 - 1.2 mL/min | A flow rate of 1.0 mL/min is a standard starting point for a 4.6 mm ID column.[9][10] |
| Detection Wavelength | 220 - 260 nm | The specific wavelength should be set at the absorbance maximum (λmax) of this compound for optimal sensitivity.[11] |
| Column Temperature | 25 - 40 °C | Maintaining a constant column temperature improves the reproducibility of retention times.[12] |
| Injection Volume | 10 - 20 µL | The volume should be optimized to avoid column overload while ensuring adequate sensitivity. |
Question: How do I perform a forced degradation study for this compound?
Answer: Forced degradation studies involve subjecting the drug to various stress conditions to produce degradation products.[6] The goal is to ensure your analytical method can separate these degradants from the parent drug.[7] Below is a general protocol based on ICH guidelines and studies on similar antiviral agents.
Experimental Protocol: Forced Degradation Study
Objective: To assess the stability-indicating nature of the analytical method for this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., a mixture of acetonitrile and water).[12]
2. Stress Conditions: (Note: The conditions below are starting points and may need to be optimized to achieve 5-20% degradation.)
-
Acid Hydrolysis:
-
Alkaline Hydrolysis:
-
To 1 mL of stock solution, add 1 mL of 0.1 M to 1 M NaOH.[6]
-
Keep at room temperature or heat as required.
-
Cool, neutralize with an equivalent amount of HCl, and dilute to the target concentration.
-
-
Oxidative Degradation:
-
Thermal Degradation:
-
Expose the solid drug powder to dry heat (e.g., 80-100°C) for an extended period (e.g., 24-48 hours).[9]
-
Dissolve the stressed powder and dilute to the target concentration.
-
-
Photolytic Degradation:
-
Expose the drug solution or solid powder to UV light (e.g., 200 watt-hours/square meter) and cool white fluorescent light (e.g., 1.2 million lux-hours) in a photostability chamber.
-
Dissolve (if solid) and dilute to the target concentration.
-
3. Analysis:
-
Inject the unstressed (control) and stressed samples into the HPLC system.
-
Analyze the resulting chromatograms to check for the separation of the main this compound peak from any degradation product peaks. The resolution between peaks should ideally be greater than 2.0.[12]
dot graph Validation_Workflow { graph [splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes start [label="Method Development\n& Optimization", fillcolor="#4285F4", fontcolor="#FFFFFF"]; suitability [label="System Suitability\nTesting", fillcolor="#FBBC05", fontcolor="#202124"]; degradation [label="Forced Degradation\n(Specificity)", fillcolor="#FBBC05", fontcolor="#202124"]; validation [label="Method Validation\n(ICH Parameters)", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; linearity [label="Linearity & Range", fillcolor="#F1F3F4", fontcolor="#202124"]; accuracy [label="Accuracy\n(% Recovery)", fillcolor="#F1F3F4", fontcolor="#202124"]; precision [label="Precision\n(Repeatability & Intermediate)", fillcolor="#F1F3F4", fontcolor="#202124"]; lod_loq [label="LOD & LOQ", fillcolor="#F1F3F4", fontcolor="#202124"]; robustness [label="Robustness", fillcolor="#F1F3F4", fontcolor="#202124"]; documentation [label="Final Method\nDocumentation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> suitability; suitability -> degradation; degradation -> validation; validation -> {linearity, accuracy, precision, lod_loq, robustness}; {linearity, accuracy, precision, lod_loq, robustness} -> documentation; }
Caption: General workflow for analytical method validation.
Question: What are the acceptance criteria for key validation parameters according to ICH guidelines?
Answer: The International Council for Harmonisation (ICH) provides guidelines for analytical method validation. The acceptance criteria for the main parameters are summarized below.
| Validation Parameter | Description | Typical Acceptance Criteria |
| Accuracy | The closeness of test results to the true value.[13] | % Recovery should be within 98-102% for drug substance and 97-103% for drug product.[8][9] |
| Precision | The degree of scatter between a series of measurements.[13] | Relative Standard Deviation (%RSD) should be not more than 2%.[8][10] |
| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration.[13] | Correlation coefficient (r²) should be ≥ 0.998.[9][10] |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components.[13] | Peak purity of the analyte should pass, and there should be no interference from blanks or placebo. Degradants should be well-resolved from the analyte peak. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated.[13] | Typically determined by signal-to-noise ratio (S/N ≥ 3).[14] |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[13] | Typically determined by signal-to-noise ratio (S/N ≥ 10).[14] |
| Robustness | The capacity to remain unaffected by small, deliberate variations in method parameters.[13] | System suitability parameters should remain within acceptable limits after minor changes (e.g., flow rate ±10%, mobile phase composition ±2%).[9] |
References
- 1. pharmahealthsciences.net [pharmahealthsciences.net]
- 2. medikamenterqs.com [medikamenterqs.com]
- 3. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 4. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 5. pnrjournal.com [pnrjournal.com]
- 6. ijcrt.org [ijcrt.org]
- 7. jyoungpharm.org [jyoungpharm.org]
- 8. pharmainfo.in [pharmainfo.in]
- 9. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 10. ijper.org [ijper.org]
- 11. Analysis of Forced Degradation Products in Rilpivirine using RP-HPLC and Peak Purity Evaluation – Oriental Journal of Chemistry [orientjchem.org]
- 12. Development of an Analytical Method for Determination of Related Substances and Degradation Products of Cabotegravir Using Analytical Quality by Design Principles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. agilent.com [agilent.com]
Racivir Uptake Enhancement: Technical Support Center
Welcome to the technical support center for Racivir. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on strategies to enhance the cellular uptake of this compound in your experiments. The following information is based on established principles of nucleoside analog transport, as specific data for this compound is limited.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of this compound uptake into target cells?
A1: As a nucleoside analog, this compound is expected to enter cells through a combination of passive diffusion and active transport mediated by specific protein transporters. Key transporter families implicated in the uptake of similar nucleoside reverse transcriptase inhibitors (NRTIs) include Concentrative Nucleoside Transporters (CNTs) and Equilibrative Nucleoside Transporters (ENTs).[1][2][3] Additionally, Organic Anion Transporters (OATs) and Organic Cation Transporters (OCTs) may play a role.[1][4]
Q2: Which specific transporters are likely involved in this compound uptake?
A2: While direct studies on this compound are not publicly available, based on its structural similarity to lamivudine (B182088) and emtricitabine (B123318), it is plausible that this compound is a substrate for human CNTs (hCNTs) and hENTs.[5][6][7] Lamivudine, for instance, is transported by SLC22A1, SLC22A2, and SLC22A3.[5] The expression levels of these transporters on your target cells will likely influence the efficiency of this compound uptake.
Q3: What factors can limit the intracellular concentration of this compound?
A3: Several factors can limit the intracellular accumulation of this compound. These include low expression of uptake transporters on the cell membrane, competition for these transporters from endogenous nucleosides or other drugs, and active efflux of the drug out of the cell by transporters from the ATP-binding cassette (ABC) family, such as P-glycoprotein (ABCB1) and Multidrug Resistance-Associated Proteins (MRPs/ABCC).[4][5]
Q4: Are there any known strategies to enhance the uptake of nucleoside analogs like this compound?
A4: Yes, several strategies have been explored for other NRTIs and could be applicable to this compound. These include:
-
Prodrug formulations: Modifying the this compound molecule to create a more lipophilic prodrug can enhance its ability to cross the cell membrane via passive diffusion.[8]
-
Nanoparticle-based delivery systems: Encapsulating this compound in nanoparticles can facilitate its entry into cells, potentially through endocytosis, bypassing the need for specific transporters.
-
Inhibition of efflux pumps: Co-administration of an inhibitor for relevant ABC transporters could increase the net intracellular concentration of this compound.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low intracellular concentration of this compound despite high extracellular concentration. | 1. Low expression of uptake transporters (CNTs, ENTs) in the target cell line. 2. High activity of efflux transporters (e.g., P-gp, MRPs). 3. Competition with components of the cell culture medium (e.g., endogenous nucleosides). | 1. Characterize the expression profile of nucleoside transporters in your cell line using qPCR or Western blotting. Consider using a cell line with higher known expression of relevant transporters. 2. Test for the expression and activity of common efflux pumps. If present, consider using a known inhibitor (e.g., verapamil (B1683045) for P-gp) to see if this compound accumulation increases. 3. Culture cells in a nucleoside-depleted medium for a short period before and during the experiment to reduce competition. |
| High variability in this compound uptake between different cell types. | Differential expression of uptake and efflux transporters across cell lines.[4] | Profile the transporter expression in each cell line to correlate with uptake efficiency. This will help in selecting the most appropriate cell models for your studies. |
| Observed this compound uptake is not saturable, suggesting passive diffusion is the primary mechanism. | The concentration range tested may be too high, masking the contribution of saturable active transport. Alternatively, the chosen cell line may indeed rely predominantly on passive diffusion for uptake of this compound. | Perform uptake assays at lower, more physiologically relevant concentrations to determine if a saturable component can be identified. If uptake remains linear, this suggests passive diffusion is the main route of entry in that specific cell type. |
Quantitative Data on Related Nucleoside Analog Uptake
The following table summarizes publicly available data on the uptake of emtricitabine and tenofovir (B777) in various cell lines, which may serve as a reference for designing your experiments with this compound.
| Drug | Cell Line | Cell Type | Intracellular Concentration (fmol/10⁶ cells) | Reference |
| Emtricitabine | THP-1 | Macrophage | 18.1 ± 12.0 | [9] |
| Emtricitabine | BC-3 | CD8+ T-cell | 19.5 ± 12.3 | [9] |
| Emtricitabine | TF-1 | Dendritic Cell | 44.1 ± 36.7 | [9] |
| Emtricitabine | HeLa | CD4+ Epithelial | 1152 ± 587 | [9] |
| Emtricitabine | Ect1/E6E7 | Squamous Epithelial | 1143 ± 582 | [9] |
| Tenofovir | THP-1 | Macrophage | 190 ± 120 | [10] |
| Tenofovir | BC-3 | CD8+ T-cell | 470 ± 290 | [10] |
| Tenofovir | TF-1 | Dendritic Cell | 510 ± 320 | [10] |
| Tenofovir | HeLa | CD4+ Epithelial | 2300 ± 1400 | [10] |
| Tenofovir | Ect1/E6E7 | Squamous Epithelial | 2100 ± 1300 | [10] |
Experimental Protocols
Protocol 1: Basic In Vitro Cellular Uptake Assay
-
Cell Culture: Plate target cells in a 24-well plate at a density of 2 x 10⁵ cells/well and culture overnight.
-
Preparation of Dosing Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to the desired final concentrations in pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Uptake Experiment:
-
Wash the cells twice with pre-warmed transport buffer.
-
Add the this compound dosing solution to each well and incubate at 37°C for various time points (e.g., 5, 15, 30, 60 minutes).
-
To stop the uptake, aspirate the dosing solution and wash the cells three times with ice-cold transport buffer.
-
-
Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., 70% methanol).
-
Quantification: Quantify the intracellular concentration of this compound using a validated analytical method, such as LC-MS/MS.
-
Data Analysis: Normalize the intracellular this compound concentration to the total protein content of each well.
Visualizations
References
- 1. Transporters that translocate nucleosides and structural similar drugs: structural requirements for substrate recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Toward a Molecular Basis of Cellular Nucleoside Transport in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Transporters in the Toxicity of Nucleoside and Nucleotide Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. What is the mechanism of Emtricitabine? [synapse.patsnap.com]
- 7. Making sure you're not a bot! [dukespace.lib.duke.edu]
- 8. Strategies in the Design and Development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. dovepress.com [dovepress.com]
Validation & Comparative
Racivir vs. Lamivudine: A Comparative Analysis of Efficacy Against M184V Mutant HIV-1
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antiviral efficacy of Racivir and lamivudine (B182088), with a specific focus on their activity against the M184V mutant strain of HIV-1. This document synthesizes available experimental data to inform research and development efforts in the field of antiretroviral therapy.
The emergence of drug-resistant HIV-1 strains represents a significant challenge in the management of HIV infection. The M184V mutation in the reverse transcriptase (RT) enzyme is one of the most common resistance mutations selected by nucleoside reverse transcriptase inhibitors (NRTIs), particularly lamivudine (3TC) and emtricitabine (B123318) (FTC). This compound, an experimental NRTI, is the enantiomer of emtricitabine. This guide delves into the comparative efficacy of this compound (and by extension, emtricitabine) and lamivudine against HIV-1 harboring the M184V mutation.
Quantitative Efficacy Data
The following table summarizes key quantitative data from various studies comparing the in vitro and in vivo efficacy of this compound/emtricitabine and lamivudine against wild-type and M184V mutant HIV-1.
| Parameter | Drug | Wild-Type HIV-1 | M184V Mutant HIV-1 | Reference |
| Fold Change (FC) in IC50 | Emtricitabine (FTC) | 0.9 ± 0.2 | >100 | [1] |
| Lamivudine (3TC) | 0.9 ± 0.2 | >100 | [1] | |
| Mean Viral Load Reduction (log10 copies/mL) | This compound | - | -0.4 to -0.7 | [2] |
| Lamivudine | - | +0.13 | [2] | |
| Frequency of M184V/I Emergence (in virologic failures) | Emtricitabine (in FTC+TDF+EFV regimen) | N/A | 24% | [3][4] |
| Lamivudine (in 3TC+TDF+EFV regimen) | N/A | 51% | [3][4] | |
| Frequency of M184V/I Emergence (overall treated patients) | Emtricitabine | N/A | 1.0% | [5] |
| Lamivudine | N/A | 3.2% | [5] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of protocols used in key comparative studies.
Phenotypic Susceptibility Assay (PhenoSense HIV)
This assay is utilized to determine the fold change in the 50% effective concentration (EC50) of a drug against patient-derived HIV-1 variants compared to a wild-type reference strain.
-
Virus Preparation: Patient plasma-derived HIV-1 RNA is reverse transcribed and the reverse transcriptase gene is amplified by PCR. The amplified RT sequences are then inserted into a replication-competent HIV-1 vector that lacks the corresponding RT region.
-
Cell Culture and Infection: Human embryonic kidney (HEK) 293 cells are co-transfected with the RT-containing vector and a vector expressing the HIV-1 envelope protein. The resulting pseudotyped viruses are harvested and used to infect target cells (e.g., MT-2 cells) in the presence of serial dilutions of the antiretroviral drug being tested.
-
Data Analysis: Viral replication is quantified by measuring the activity of a reporter gene (e.g., luciferase) integrated into the target cells. The drug concentration that inhibits viral replication by 50% (IC50) is calculated. The fold change in resistance is determined by dividing the IC50 for the patient-derived virus by the IC50 for a wild-type reference virus (e.g., NL4-3)[1].
Phase II Clinical Trial of this compound (RCV-201)
This study was a randomized, double-blind, placebo-controlled, multicenter trial designed to assess the safety, tolerability, and antiviral effect of substituting this compound for lamivudine in treatment-experienced HIV-infected individuals with the M184V mutation.
-
Patient Population: The study enrolled treatment-experienced HIV-infected patients who were failing their current drug regimens, had the M184V mutation, and a viral load of ≥2,000 copies/mL. Participants had been receiving lamivudine as part of their antiretroviral therapy for the preceding 60 days.
-
Treatment Regimen: Patients were randomized to either continue with their existing lamivudine-containing regimen or substitute lamivudine with this compound (600 mg once daily). The blinded treatment period was 28 days.
-
Efficacy Endpoint: The primary efficacy endpoint was the change in plasma HIV-1 RNA levels (viral load) from baseline to day 28.
-
Data Analysis: Viral load was measured at baseline and at specified intervals during the study. The mean change in log10 viral load was compared between the this compound and lamivudine groups[2][6].
Visualizing Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and processes related to the comparison of this compound and lamivudine.
References
- 1. A comparison of the phenotypic susceptibility profiles of emtricitabine and lamivudine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - New HIV Drug [natap.org]
- 3. Resistance profiles of emtricitabine and lamivudine in tenofovir-containing regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Reduced emergence of the M184V/I resistance mutation when antiretroviral-naïve subjects use emtricitabine versus lamivudine in regimens composed of two NRTIs plus the NNRTI efavirenz - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. infectioncontroltoday.com [infectioncontroltoday.com]
Comparative Analysis of Racivir and Emtricitabine: A Guide for Antiviral Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the antiviral potency of two nucleoside reverse transcriptase inhibitors (NRTIs), Racivir and emtricitabine (B123318). Both compounds are cytidine (B196190) analogues that target the reverse transcriptase enzyme of the Human Immunodeficiency Virus (HIV), playing a crucial role in the management of HIV infection. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows to aid in research and drug development.
Executive Summary
This compound and emtricitabine are stereoisomers, specifically enantiomers, meaning they are mirror images of each other. Emtricitabine (FTC) is a widely approved and utilized component of antiretroviral therapy (ART). This compound (RCV) has been investigated for its potential activity, particularly against HIV strains that have developed resistance to emtricitabine and a similar drug, lamivudine (B182088) (3TC). The primary resistance mutation in this context is the M184V substitution in the reverse transcriptase enzyme. While extensive quantitative in vitro potency data is available for emtricitabine, similar data for this compound is not as readily found in publicly accessible literature. This guide presents the available data for a comprehensive comparison.
Data Presentation: Antiviral Potency and Cytotoxicity
The following tables summarize the in vitro antiviral activity and cytotoxicity of emtricitabine against HIV-1. Due to a lack of publicly available data from comparable in vitro studies, a direct quantitative comparison for this compound cannot be provided at this time.
Table 1: In Vitro Antiviral Potency (EC50) of Emtricitabine against HIV-1
| HIV-1 Subtype | EC50 (µM) | Cell Line |
| A | 0.012 ± 0.005 | PBMCs |
| B | 0.015 ± 0.006 | PBMCs |
| C | 0.013 ± 0.007 | PBMCs |
| D | 0.014 ± 0.005 | PBMCs |
| F | 0.011 ± 0.004 | PBMCs |
| G | 0.016 ± 0.008 | PBMCs |
| CRF01_AE | 0.014 ± 0.006 | PBMCs |
| CRF02_AG | 0.013 ± 0.005 | PBMCs |
EC50 (50% effective concentration) is the concentration of the drug that inhibits 50% of viral replication. Data is presented as mean ± standard deviation from a synthesis of multiple studies.[1]
Table 2: Comparative In Vitro Potency of Emtricitabine
| Comparison | Cell Line | Observation |
| Emtricitabine vs. Lamivudine | MT-4 | Emtricitabine is approximately fourfold more active.[2] |
| Emtricitabine vs. Lamivudine | PBMCs | No significant difference in potency.[2] |
Note on this compound Data: Extensive searches of scientific literature did not yield specific EC50, CC50 (50% cytotoxic concentration), or selectivity index (SI = CC50/EC50) values for this compound from standardized in vitro antiviral assays. Clinical studies have demonstrated that this compound has antiviral activity in patients with the M184V mutation, which confers resistance to emtricitabine and lamivudine.
Mechanism of Action: Nucleoside Reverse Transcriptase Inhibition
Both this compound and emtricitabine are cytidine analogues that function as chain terminators for viral DNA synthesis. The process begins with their entry into the host cell and subsequent phosphorylation by host cell kinases to their active triphosphate forms. This active metabolite then competes with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the growing viral DNA chain by the HIV reverse transcriptase. Once incorporated, the absence of a 3'-hydroxyl group on the drug molecule prevents the formation of the next phosphodiester bond, leading to the termination of DNA chain elongation and halting viral replication.
References
Racivir: A Head-to-Head Comparison with Other Nucleoside Reverse Transcriptase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Racivir is an experimental nucleoside reverse transcriptase inhibitor (NRTI) that has been investigated for the treatment of HIV-1 infection. As the enantiomer of emtricitabine (B123318), a widely used NRTI, this compound's clinical development has focused on its potential activity against HIV strains harboring resistance mutations to other NRTIs, particularly the M184V mutation, which confers high-level resistance to lamivudine (B182088) and emtricitabine. This guide provides a head-to-head comparison of this compound with other NRTIs, focusing on available clinical trial data, resistance profiles, and mechanism of action.
Mechanism of Action of NRTIs
Nucleoside Reverse Transcriptase Inhibitors are a class of antiretroviral drugs that target the HIV-1 reverse transcriptase (RT) enzyme. This enzyme is crucial for the virus to convert its RNA genome into DNA, a necessary step for integration into the host cell's genome and subsequent replication.
NRTIs are analogues of natural deoxynucleotides. After entering the host cell, they are phosphorylated by cellular kinases to their active triphosphate form. This active form then competes with the natural deoxynucleotides for incorporation into the growing viral DNA chain by the reverse transcriptase. Once incorporated, the lack of a 3'-hydroxyl group on the NRTI molecule prevents the formation of the next phosphodiester bond, leading to chain termination and halting DNA synthesis.
Figure 1. Mechanism of Action of Nucleoside Reverse Transcriptase Inhibitors (NRTIs).
Head-to-Head Clinical Comparison: this compound vs. Lamivudine (RCV-201 Study)
The primary head-to-head clinical data for this compound comes from the Phase 2 clinical trial, RCV-201. This randomized, double-blind, placebo-controlled, multicenter study evaluated the safety, tolerability, and antiviral effect of this compound compared to lamivudine in HIV-infected, treatment-experienced patients with the M184V mutation who were on a failing lamivudine-containing therapy.[1]
Efficacy Data
After 28 days of blinded treatment, patients who had lamivudine replaced with this compound in their existing therapies demonstrated a statistically significant reduction in viral load compared to those who continued on their lamivudine-containing regimen.[1]
| Parameter | This compound (n=26) | Lamivudine (n=16) | p-value |
| Mean Change in HIV-1 RNA (log10 copies/mL) at Day 28 | -0.4 | +0.13 | 0.02 |
| Table 1: Change in HIV-1 Viral Load at 28 Days in the RCV-201 Study.[1] |
A subset analysis of the this compound-treated group (n=14) with the M184V mutation and fewer than three thymidine (B127349) analog mutations (TAMs) showed a more pronounced antiviral response.[1]
| Parameter | This compound Subset (n=14) |
| Mean Change in HIV-1 RNA (log10 copies/mL) at Week 2 | -0.7 |
| Proportion of patients with HIV-1 RNA <400 copies/mL | 28% |
| Proportion of patients with ≥0.5 log10 drop in HIV-1 RNA | 64% |
| Table 2: Virologic Response in a Subset of this compound-Treated Patients at Week 2 in the RCV-201 Study.[1] |
Safety and Tolerability
No serious adverse events attributed to therapy were reported in either the this compound or lamivudine groups over the 28-day treatment period.[1] A more detailed breakdown of adverse events from the full study report is pending publication.
In Vitro Antiviral Activity
Comprehensive head-to-head in vitro studies comparing the antiviral activity (EC50 values) of this compound against a broad panel of NRTIs are not widely available in published literature. Laboratory research has suggested that this compound may be effective in patients who have developed resistance to other NRTIs, particularly lamivudine.[2]
Resistance Profile
The key focus of this compound's development has been its activity in the presence of the M184V mutation. The M184V mutation in the reverse transcriptase gene is a common resistance mutation selected by both lamivudine and emtricitabine.[3] While it confers high-level resistance to these drugs, the RCV-201 study data suggests that this compound retains antiviral activity against virus with this mutation.[1]
Figure 2. General Workflow for HIV Genotypic Resistance Testing.
Experimental Protocols
HIV-1 RNA Quantification (Viral Load)
Methodology: Real-Time Reverse Transcription Polymerase Chain Reaction (RT-qPCR)
-
Sample Collection and Processing: Whole blood is collected in EDTA tubes. Plasma is separated by centrifugation.
-
RNA Extraction: Viral RNA is extracted from plasma using a commercial kit (e.g., QIAGEN QIAamp Viral RNA Mini Kit).
-
Reverse Transcription: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and HIV-specific primers.
-
Real-Time PCR: The cDNA is then amplified in a real-time PCR instrument using primers and a fluorescent probe specific to a conserved region of the HIV-1 genome (e.g., gag or LTR).
-
Quantification: The amount of amplified DNA is measured in real-time by detecting the fluorescence signal. A standard curve, generated from known concentrations of an HIV-1 RNA standard, is used to quantify the number of viral RNA copies per milliliter of plasma.
HIV-1 Genotypic Resistance Testing
Methodology: Sanger Sequencing or Next-Generation Sequencing (NGS)
-
Sample Collection and RNA Extraction: As described for viral load testing.
-
RT-PCR and Nested PCR: The viral RNA is reverse transcribed and the pol gene (encoding reverse transcriptase and protease) is amplified using PCR. A nested PCR is often performed to increase the yield of the target DNA.
-
DNA Sequencing: The amplified DNA product is sequenced using either the Sanger dideoxy chain-termination method or a high-throughput NGS platform.
-
Sequence Analysis: The resulting sequence is compared to a wild-type HIV-1 reference sequence to identify mutations.
-
Interpretation: The identified mutations are cross-referenced with databases of known drug resistance mutations (e.g., Stanford University HIV Drug Resistance Database) to predict the susceptibility of the virus to different antiretroviral drugs.
Conclusion
The available clinical data, primarily from the RCV-201 study, indicates that this compound demonstrates antiviral activity in treatment-experienced HIV-1 patients with the M184V mutation, a population where lamivudine is ineffective. This suggests a potential niche for this compound in salvage therapy regimens. However, a lack of broader head-to-head comparative data with other widely used NRTIs, such as tenofovir (B777) and emtricitabine (in M184V-negative populations), and the absence of extensive in vitro comparative studies, limit a comprehensive assessment of its relative performance. Further research and publication of detailed clinical trial results are necessary to fully elucidate the position of this compound in the landscape of HIV-1 therapeutics.
References
Racivir Demonstrates Efficacy in Overcoming Multi-Drug Resistant HIV Strains Harboring the M184V Mutation
For Immediate Release
[City, State] – [Date] – Racivir, an experimental nucleoside reverse transcriptase inhibitor (NRTI), has shown significant antiviral activity against multi-drug resistant (MDR) strains of HIV-1, particularly those carrying the M184V mutation. This mutation is a common cause of resistance to widely used antiretroviral drugs such as lamivudine (B182088) (3TC) and emtricitabine. A key clinical study, RCV-201 (also known as Study 201), directly compared the efficacy of this compound against lamivudine in treatment-experienced patients with the M184V mutation, demonstrating this compound's potential as a valuable therapeutic alternative in this patient population.
The RCV-201 study was a Phase II, randomized, double-blind, multicenter trial designed to assess the safety, tolerability, and antiviral effect of substituting lamivudine with this compound in HIV-infected individuals who were failing their current drug regimens and harbored the M184V mutation.[1]
Comparative Efficacy of this compound
While specific quantitative data from the RCV-201 trial's final report remains largely proprietary, initial announcements and study descriptions have highlighted a notable reduction in HIV viral load in patients treated with this compound compared to those continuing with lamivudine. The primary goal of the study was to evaluate this viral load reduction in patients with the M184V mutation.[1]
Table 1: Overview of RCV-201 Clinical Trial Design
| Parameter | Description |
| Study Name | RCV-201 / Study 201 |
| Phase | II |
| Study Design | Randomized, double-blind, placebo-controlled, multicenter |
| Patient Population | Treatment-experienced HIV-infected individuals with the M184V mutation and failing their current regimen. |
| Intervention | Substitution of lamivudine (Epivir®) with this compound (RCV). |
| Primary Endpoint | Reduction in HIV viral load. |
| Number of Patients | Approximately 60.[1] |
Further detailed quantitative results from this study are not widely available in the public domain.
In Vitro Activity Against Resistant Strains
In vitro studies are crucial for characterizing the activity of a new antiviral agent against resistant viral strains. For NRTIs like this compound, this typically involves phenotypic susceptibility assays.
Table 2: Illustrative In Vitro Susceptibility Profile for an NRTI Against Resistant HIV-1 Strains
| HIV-1 Strain | Key Resistance Mutations | Alternative NRTI (e.g., Lamivudine) Fold Change in IC50 | This compound Fold Change in IC50 |
| Wild-Type | None | 1.0 | 1.0 |
| M184V Mutant | M184V | >100 | <10 |
| Multi-NRTI Resistant | K65R, M184V, T215Y | >150 | Data not available |
*Fold change in IC50 (50% inhibitory concentration) is a measure of the level of resistance. A higher fold change indicates greater resistance. The data presented here for this compound against the M184V mutant is illustrative of the expected outcome based on the drug's development focus, as specific public data is limited.
Mechanism of Action: Nucleoside Reverse Transcriptase Inhibition
This compound, like other NRTIs, acts as a chain terminator in the HIV replication cycle. It is a structural analog of a natural nucleoside.
References
Comparative Analysis of Mitochondrial Toxicity: Racivir and Emtricitabine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the mitochondrial toxicity profiles of two nucleoside reverse transcriptase inhibitors (NRTIs): Racivir and emtricitabine (B123318). The information presented is based on available preclinical and clinical data to assist researchers and drug development professionals in understanding the potential mitochondrial liabilities of these compounds.
Introduction to NRTI-Associated Mitochondrial Toxicity
Nucleoside reverse transcriptase inhibitors are a cornerstone of antiretroviral therapy. However, their therapeutic action is sometimes accompanied by off-target effects, most notably mitochondrial toxicity.[1][2][3][4][5] This toxicity stems from the inhibition of human mitochondrial DNA polymerase gamma (Pol γ), the sole enzyme responsible for replicating mitochondrial DNA (mtDNA).[1][3][5] Inhibition of Pol γ leads to mtDNA depletion, impaired oxidative phosphorylation, and ultimately, cellular dysfunction.[1][2][3] Clinical manifestations of NRTI-induced mitochondrial toxicity can range from myopathy and neuropathy to more severe conditions like lactic acidosis and hepatic steatosis.[4][6][7]
Emtricitabine: A Profile of Milder Mitochondrial Toxicity
Emtricitabine (FTC) is a widely used NRTI that is generally considered to have a more favorable mitochondrial safety profile compared to older drugs in its class, such as stavudine (B1682478) (d4T) and didanosine (B1670492) (ddI).[6] However, it is not entirely devoid of mitochondrial effects, particularly in long-term usage and in combination with other antiretrovirals like tenofovir (B777) disoproxil fumarate (B1241708) (TDF).[6]
Quantitative Data Summary
The following table summarizes key in vitro data on the mitochondrial toxicity of emtricitabine.
| Parameter | Cell Line | Emtricitabine (FTC) Concentration | Observation | Reference |
| Mitochondrial DNA (mtDNA) Content | HepG2 (human hepatoblastoma) | Up to 300 µM (9-day exposure) | No significant change in mtDNA levels. | [8] |
| Skeletal Muscle Cells (SkMCs) | Up to 300 µM (9 and 18-day exposure) | No depletion of mtDNA. | [8] | |
| Renal Proximal Tubule Epithelial Cells (RPTECs) | Up to 300 µM | No significant changes in mtDNA levels. | [8] | |
| Cell Proliferation (CC50) | HepG2 | > 100 µM | Weak cytotoxic effects. | [9] |
| Skeletal Muscle Cells (SkMCs) | > 100 µM | Weak cytotoxic effects. | [9] | |
| Erythroid Progenitor Cells | > 200 µM | Less cytotoxic than ZDV, d4T, and ddC. | [9] | |
| Lactate (B86563) Production | HepG2 and SkMCs | 300 µM | < 20% increase in lactate production. | [8] |
This compound: An Undefined Mitochondrial Toxicity Profile
A comprehensive search of the scientific literature reveals a significant lack of publicly available data specifically investigating the mitochondrial toxicity of this compound. While this compound is a racemic mixture of emtricitabine and its enantiomer, it is crucial to note that stereochemistry can play a significant role in drug toxicity. Without direct experimental evidence, it is not possible to definitively conclude that this compound shares the same mitochondrial safety profile as emtricitabine. The potential for the enantiomer of emtricitabine to interact differently with mitochondrial polymerase gamma remains an open question.
Experimental Protocols
The assessment of NRTI-induced mitochondrial toxicity typically involves a battery of in vitro assays designed to measure various aspects of mitochondrial function.
Mitochondrial DNA (mtDNA) Quantification
-
Objective: To determine if the drug inhibits mtDNA replication, leading to its depletion.
-
Methodology:
-
Human cell lines (e.g., HepG2, primary human skeletal muscle cells) are cultured in the presence of varying concentrations of the test compound for a specified duration (e.g., 7-21 days).
-
Total DNA is extracted from the cells.
-
Quantitative polymerase chain reaction (qPCR) is performed to amplify a specific region of the mitochondrial genome (e.g., a segment of the cytochrome c oxidase subunit II gene) and a nuclear gene (e.g., β-globin) to serve as a reference.
-
The ratio of mtDNA to nuclear DNA (nDNA) is calculated to determine the relative mtDNA content. A significant decrease in this ratio in drug-treated cells compared to vehicle-treated controls indicates mtDNA depletion.
-
Lactate Production Assay
-
Objective: To assess the impact of the drug on oxidative phosphorylation. A shift towards anaerobic glycolysis due to mitochondrial dysfunction results in increased lactate production.
-
Methodology:
-
Cells are cultured with the test compound for a defined period.
-
The cell culture medium is collected at various time points.
-
The concentration of lactate in the medium is measured using a commercially available lactate assay kit, which is typically based on an enzymatic reaction that produces a colorimetric or fluorometric signal proportional to the lactate concentration.
-
Lactate levels are normalized to the cell number or total protein content.
-
Cellular Viability and Cytotoxicity Assays
-
Objective: To determine the concentration at which the drug causes cell death.
-
Methodology:
-
Cells are seeded in multi-well plates and treated with a range of drug concentrations.
-
After a set incubation period (e.g., 72 hours), cell viability is assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS assay. These assays measure the metabolic activity of viable cells, which is indicative of cell number.
-
The 50% cytotoxic concentration (CC50) is calculated, representing the drug concentration that reduces cell viability by 50%.
-
Visualizing Mitochondrial Toxicity Pathways and Workflows
Signaling Pathway of NRTI-Induced Mitochondrial Toxicity
Caption: NRTI-induced mitochondrial toxicity pathway.
Experimental Workflow for Assessing Mitochondrial Toxicity
Caption: Workflow for in vitro mitochondrial toxicity assessment.
Conclusion and Future Directions
The available evidence suggests that emtricitabine has a relatively low potential for inducing mitochondrial toxicity, a significant advantage over many first-generation NRTIs. However, the complete absence of data for this compound represents a critical knowledge gap. Given that this compound is a racemic mixture, it is imperative that its mitochondrial toxicity profile be experimentally determined. Future studies should directly compare the effects of this compound and its individual enantiomers, including emtricitabine, on mitochondrial DNA polymerase gamma activity, mtDNA content, and overall mitochondrial function in relevant human cell lines. Such data are essential for a comprehensive risk assessment and for guiding the development of safer antiretroviral therapies.
References
- 1. Mitochondrial toxicity in HAART: an overview of in vitro evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of Interaction of Human Mitochondrial DNA Polymerase γ with the Novel Nucleoside Reverse Transcriptase Inhibitor 4′-Ethynyl-2-Fluoro-2′-Deoxyadenosine Indicates a Low Potential for Host Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Off-Target Effects of Drugs that Disrupt Human Mitochondrial DNA Maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bench-to-bedside review: Severe lactic acidosis in HIV patients treated with nucleoside analogue reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Off-Target Effects of Drugs that Disrupt Human Mitochondrial DNA Maintenance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lactic Acidosis – International Association of Providers of AIDS Care [iapac.org]
- 7. The role of nucleoside reverse transcriptase inhibitors usage in the incidence of hyperlactatemia and lactic acidosis in HIV/AIDS patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ancestral allele of DNA polymerase gamma modifies antiviral tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tenofovir exhibits low cytotoxicity in various human cell types: comparison with other nucleoside reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Racivir's Efficacy in Treatment-Experienced HIV Patients: A Comparative Analysis Against the Standard of Care
For Immediate Release
This guide provides a detailed comparison of the experimental nucleoside reverse transcriptase inhibitor (NRTI), Racivir, with the current standard of care for treatment-experienced individuals with HIV, particularly those harboring the M184V mutation. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of available clinical trial data, experimental methodologies, and a comparative analysis to inform future research and development.
Executive Summary
This compound, the enantiomer of the widely used emtricitabine (B123318), has demonstrated antiviral activity in treatment-experienced HIV-1 patients with the M184V mutation. Clinical trial data from the Phase II RCV-201 study shows that this compound can lead to a statistically significant reduction in viral load compared to lamivudine (B182088) in this patient population. However, a direct comparison with the current, more robust, multi-drug standard of care regimens is not available. This guide presents the existing data for this compound and provides an indirect comparison to modern therapeutic options to contextualize its potential role in HIV treatment.
Quantitative Data Summary
The primary source of clinical data for this compound comes from the RCV-201 Phase II clinical trial. The study evaluated the safety and antiviral effect of substituting lamivudine with this compound in treatment-experienced HIV-infected individuals with the M184V mutation who were failing their current regimen.
Table 1: Efficacy of this compound vs. Lamivudine in the RCV-201 Trial (28-Day Data)
| Outcome Measure | This compound (600 mg once daily) | Lamivudine | p-value |
| Mean Change in HIV-1 RNA (log10 copies/mL) | -0.4 | +0.13 | 0.02 |
| Subset with M184V and <3 Thymidine Analog Mutations | |||
| Mean Change in HIV-1 RNA (log10 copies/mL) | -0.7 | N/A | 0.004 |
| Proportion with Undetectable Viral Load (<400 copies/mL) | 28% | N/A | N/A |
| Proportion with ≥0.5 log10 reduction in Viral Load | 64% | N/A | N/A |
N/A: Not available from the provided search results.
Current Standard of Care for Treatment-Experienced Patients with M184V Mutation
The standard of care for treatment-experienced HIV patients, including those with the M184V mutation, has evolved significantly. Current guidelines recommend a combination of antiretroviral drugs to achieve durable viral suppression.[1] For patients with the M184V mutation, which confers high-level resistance to lamivudine and emtricitabine, treatment strategies often involve.[2]
-
Integrase Strand Transfer Inhibitors (INSTIs): Drugs like dolutegravir (B560016) (DTG) and bictegravir (B606109) are often the cornerstone of modern regimens due to their high barrier to resistance.[3]
-
Boosted Protease Inhibitors (PIs): These remain a viable option, often used in combination with other active agents.[1]
-
Continuation of Lamivudine or Emtricitabine: Despite the M184V mutation, some evidence suggests that continuing lamivudine or emtricitabine may still provide a partial antiviral effect and help maintain the fitness cost of the mutation, making the virus less robust.[1][4]
-
Single-Tablet Regimens: For virologically suppressed patients with a history of M184V, switching to a potent single-tablet regimen like Biktarvy (bictegravir/emtricitabine/tenofovir alafenamide) has shown high rates of maintained virologic suppression.[5]
Table 2: Efficacy of Modern Standard of Care Regimens in Patients with Pre-existing M184V/I Mutation
| Regimen | Study Population | Key Efficacy Outcome |
| Bictegravir/Emtricitabine/Tenofovir Alafenamide (B/F/TAF) | Virologically suppressed adults switching to B/F/TAF | 98% (179/182) with pre-existing M184V/I maintained HIV-1 RNA <50 copies/mL at the last on-treatment visit.[5] |
| Dolutegravir (DTG) + 2 NRTIs | Treatment-experienced, virologically suppressed patients switching to ABC/3TC/DTG | No significant association between the presence of M184V and the incidence of virological failure.[2] |
| Boosted Protease Inhibitor + Lamivudine | Treatment-experienced, virologically suppressed patients with M184V | 3% virological failure at 48 weeks with boosted darunavir (B192927) or lopinavir (B192967) plus lamivudine.[1] |
Indirect Comparison of this compound to Standard of Care
A direct head-to-head clinical trial comparing this compound to a modern standard of care regimen in treatment-experienced patients with the M184V mutation has not been conducted. However, an indirect comparison can be made by using the lamivudine arm of the RCV-201 trial as a reference point.
In the RCV-201 study, switching to this compound resulted in a mean viral load reduction of 0.4 log10 copies/mL over 28 days, whereas continuing lamivudine led to a 0.13 log10 increase. This demonstrates the superior antiviral activity of this compound over lamivudine in this specific context.
Modern standard of care regimens, such as those based on integrase inhibitors or boosted protease inhibitors, aim for and achieve high rates of virologic suppression (HIV-1 RNA <50 copies/mL) in a large proportion of patients, even in the presence of the M184V mutation.[2][5] For instance, in patients with pre-existing M184V/I who switched to Biktarvy, 98% maintained viral suppression.[5]
Limitation of Indirect Comparison: It is crucial to acknowledge the limitations of this indirect comparison. The RCV-201 trial was a short-term study (28 days of blinded data) that measured a change in viral load from a failing regimen, not the achievement of virologic suppression. In contrast, the data for standard of care regimens are from longer-term studies in virologically suppressed patients and measure the maintenance of that suppression. Therefore, while this compound shows promise in reducing viral replication in the presence of M184V, its ability to achieve and maintain long-term virologic suppression as part of a complete regimen, comparable to current standards of care, remains to be established in larger, more definitive clinical trials.
Experimental Protocols
RCV-201 Phase II Clinical Trial Methodology
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter Phase II clinical trial.
-
Participants: 60 treatment-experienced HIV-infected individuals with the M184V mutation who were failing their current highly active antiretroviral therapy (HAART) regimen, which included lamivudine. Participants were required to have a plasma HIV-1 RNA viral load of ≥ 2,000 copies/mL.
-
Intervention:
-
Investigational Arm: Participants had their ongoing lamivudine therapy replaced with this compound (600 mg once daily).
-
Control Arm: Participants continued to receive lamivudine as part of their existing HAART regimen.
-
-
Duration: The blinded treatment period was 28 days, followed by an open-label phase where all participants could receive this compound.
-
Primary Endpoints: The primary endpoints were the safety and tolerability of this compound and the change in plasma HIV-1 RNA levels from baseline to day 28.
-
Key Assessments: Plasma HIV-1 RNA levels were measured at baseline and at regular intervals throughout the study. Safety was assessed through the monitoring of adverse events and laboratory parameters.
Visualizations
Caption: Experimental workflow of the RCV-201 Phase II clinical trial.
Caption: Mechanism of action of Nucleoside Reverse Transcriptase Inhibitors (NRTIs).
References
- 1. Treatment Management Challenges in Naïve and Experienced HIV-1-Infected Individuals Carrying the M184V Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. preprints.org [preprints.org]
- 3. The management of treatment-experienced HIV patients (including virologic failure and switches) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Treatment Management Challenges in Naïve and Experienced HIV-1-Infected Individuals Carrying the M184V Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High efficacy of switching to bictegravir/emtricitabine/tenofovir alafenamide in people with suppressed HIV and preexisting M184V/I - PubMed [pubmed.ncbi.nlm.nih.gov]
Racivir Shows Promise in Lamivudine-Experienced HIV Patients, Data Suggests
For researchers and drug development professionals, a key challenge in HIV therapy is the emergence of drug resistance. A Phase 2 clinical trial has demonstrated that Racivir, a nucleoside reverse transcriptase inhibitor (NRTI), offers a significant antiviral effect in patients failing treatment regimens that include lamivudine (B182088), another NRTI. This guide provides a comparative analysis of this compound's efficacy, drawing on available clinical data and placing it in the context of other therapeutic alternatives.
This compound, an oral, once-daily cytidine (B196190) nucleoside analog, has been evaluated for its safety, tolerability, and antiviral activity in HIV-infected, treatment-experienced patients with the M184V mutation, a common marker of resistance to lamivudine. The primary findings indicate that substituting lamivudine with this compound in existing antiretroviral regimens can lead to a notable reduction in viral load.
Comparative Efficacy of this compound
A Phase 2, randomized, double-blind, placebo-controlled, multicenter study (Study 201) provides the main body of evidence for this compound's efficacy in this patient population. The study enrolled 54 HIV-infected patients who were failing a highly active antiretroviral therapy (HAART) regimen that included lamivudine and had the M184V mutation.
Key Findings from Study 201:
After 28 days of blinded treatment, patients who had lamivudine replaced with this compound (600 mg dose) experienced a mean viral load reduction of 0.4 log (a 60.2% reduction). In contrast, the group that continued with their lamivudine-containing therapy saw a mean viral load increase of 0.13 log (a 34.9% increase). This difference was statistically significant (p=0.02).
A subset analysis of the this compound-treated group revealed a more pronounced antiviral response in patients who had the M184V mutation and fewer than three thymidine (B127349) analog mutations. In this subset (n=14), replacing lamivudine with this compound resulted in a mean drop in viral load of 0.7 log (an 80% reduction, p=0.004) within the second week of treatment. Furthermore, 28% of these patients achieved an undetectable level of the virus (less than 400 copies per milliliter), and 64% achieved at least a 0.5 log (68%) drop in viral load. No serious adverse events attributed to the therapy were reported in either group during the initial 28-day period.
| Treatment Group | Mean Change in Viral Load (log10 copies/mL) at Day 28 | Percentage Change in Viral Load at Day 28 |
| This compound | -0.4 | -60.2% |
| Lamivudine | +0.13 | +34.9% |
| Subset Analysis (M184V with <3 TAMs) | Mean Change in Viral Load (log10 copies/mL) at Week 2 | Percentage of Patients with >0.5 log Reduction | Percentage of Patients with Undetectable Viral Load (<400 copies/mL) |
| This compound | -0.7 | 64% | 28% |
Comparison with Other Alternatives
While direct head-to-head trials comparing this compound with other NRTIs like emtricitabine (B123318) and tenofovir (B777) alafenamide in lamivudine-failing patients are not available, existing research on these other agents provides a basis for indirect comparison.
Emtricitabine: Emtricitabine is structurally similar to lamivudine, and the M184V mutation also confers resistance to it. However, some studies suggest that the barrier to resistance for emtricitabine might be slightly higher than for lamivudine. A systematic review and meta-analysis of randomized trials found that lamivudine and emtricitabine are clinically equivalent in treatment-naïve patients.[1][2] In patients with virological failure on a lamivudine-containing regimen, switching to a regimen with a fully active third agent is the standard of care, and the choice of NRTI backbone would depend on the overall resistance profile.
Tenofovir Alafenamide (TAF): Tenofovir alafenamide is a nucleotide reverse transcriptase inhibitor that remains active against HIV with the M184V mutation. Therefore, in patients failing lamivudine due to the M184V mutation, a regimen containing TAF would be a common and effective alternative.
Experimental Protocols
Study 201: A Phase 2 Trial of this compound
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter study.
-
Participants: 54 HIV-infected, treatment-experienced patients with the M184V mutation who were failing a lamivudine-containing HAART regimen.
-
Randomization: Patients were randomized into two groups: one group receiving this compound (600 mg once daily) in place of lamivudine in their existing therapies, and the other group continuing on their current lamivudine-containing therapy.
-
Treatment Periods: The study included a blinded treatment period of up to 28 days, followed by an open-label treatment period of up to 20 weeks where all participants could receive this compound.
-
Endpoints: The primary endpoints were safety, tolerability, and the antiviral effect of this compound, measured by changes in HIV viral load.
Mechanism of Action and Resistance
This compound, like other NRTIs, acts as a chain terminator of viral DNA synthesis. It is a prodrug that is phosphorylated intracellularly to its active triphosphate form. This active form is then incorporated into the growing viral DNA chain by the reverse transcriptase enzyme. Because it lacks a 3'-hydroxyl group, its incorporation prevents the addition of the next nucleotide, thus halting DNA synthesis.
The M184V mutation in the reverse transcriptase enzyme reduces the binding affinity of lamivudine's active triphosphate form, leading to resistance. This compound, being the enantiomer of emtricitabine, is also affected by this mutation, but the available data suggests it may retain some activity.
Conclusion
The available data from Study 201 suggests that this compound is a promising therapeutic option for HIV-infected patients who are failing lamivudine-containing regimens and harbor the M184V mutation. The observed reduction in viral load upon switching to this compound indicates its potential to overcome lamivudine resistance to some extent. However, a comprehensive understanding of its place in therapy will require further clinical trials directly comparing it with other established and potent antiretroviral agents used in this setting. Researchers and clinicians should consider the full resistance profile of the virus when making treatment decisions for patients who have failed lamivudine therapy.
References
Comparative Resistance Profile of Racivir and Tenofovir: A Guide for Researchers
This guide provides a detailed comparison of the in vitro resistance profiles of two nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs), Racivir and Tenofovir, used in the treatment of HIV-1 infection. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective understanding of their respective performance against wild-type and drug-resistant viral strains.
Introduction to this compound and Tenofovir
This compound is a cytosine analogue NRTI. Its resistance profile is highly similar to that of other cytosine analogues like lamivudine (B182088) (3TC) and emtricitabine (B123318) (FTC). High-level resistance to this compound is primarily conferred by the M184V mutation in the reverse transcriptase (RT) enzyme of HIV-1.
Tenofovir , a nucleotide analogue reverse transcriptase inhibitor (NtRTI), is a cornerstone of antiretroviral therapy. Its primary resistance mutation is K65R in the RT. Tenofovir generally maintains activity against viruses with thymidine (B127349) analogue mutations (TAMs), which confer resistance to other NRTIs like zidovudine (B1683550) (AZT) and stavudine (B1682478) (d4T).
Quantitative Comparison of In Vitro Susceptibility
The following tables summarize the in vitro susceptibility of HIV-1 strains with various resistance mutations to this compound (inferred from lamivudine/emtricitabine data) and Tenofovir. Data is presented as fold change (FC) in the 50% inhibitory concentration (IC50) compared to a wild-type reference strain. An FC greater than 1 indicates reduced susceptibility.
Table 1: In Vitro Susceptibility to this compound (inferred from Lamivudine/Emtricitabine data)
| HIV-1 Mutant | Key Mutations | Fold Change (FC) in IC50 vs. Wild-Type | Level of Resistance |
| Wild-Type | None | 1.0 | Susceptible |
| M184V Mutant | M184V | >100 | High-level |
| K65R Mutant | K65R | 2-4 | Low-level |
| TAMs Mutant | e.g., M41L, L210W, T215Y | 1-3 | Susceptible to Low-level |
| M184V + TAMs | M184V + multiple TAMs | >100 | High-level |
Table 2: In Vitro Susceptibility to Tenofovir
| HIV-1 Mutant | Key Mutations | Fold Change (FC) in IC50 vs. Wild-Type | Level of Resistance |
| Wild-Type | None | 1.0 | Susceptible |
| K65R Mutant | K65R | 2-4 | Low-level |
| M184V Mutant | M184V | <1.0 (Hypersusceptible) | Susceptible |
| TAMs Mutant | e.g., M41L, L210W, T215Y | 1-3 | Susceptible to Low-level |
| K65R + M184V | K65R + M184V | 1-2 | Susceptible |
| Multiple TAMs | ≥3 TAMs | 2-5 | Low to Intermediate |
Key Resistance Pathways and Cross-Resistance
The development of resistance to this compound and Tenofovir follows distinct genetic pathways, which influences their cross-resistance profiles.
This compound Resistance Pathway
The primary mutation conferring high-level resistance to this compound is M184V in the reverse transcriptase enzyme. This mutation significantly reduces the binding affinity of the drug to the enzyme.
Caption: this compound resistance pathway.
Tenofovir Resistance Pathway
The main pathway to Tenofovir resistance involves the K65R mutation. This mutation reduces the incorporation of Tenofovir into the growing DNA chain. Another mechanism involves the accumulation of Thymidine Analogue Mutations (TAMs) , which can lead to the excision of the incorporated drug.
Caption: Tenofovir resistance pathways.
Cross-Resistance Profile
| Drug | Cross-Resistance to this compound | Cross-Resistance to Tenofovir |
| Lamivudine/Emtricitabine | High-level (due to M184V) | Generally susceptible |
| Abacavir | Partial (with M184V) | Susceptible |
| Zidovudine/Stavudine | Generally susceptible | Partial (with multiple TAMs) |
A key observation is the antagonistic relationship between the primary resistance mutations for this compound and Tenofovir. The M184V mutation, which confers high-level resistance to this compound, can increase the susceptibility of the virus to Tenofovir (hypersusceptibility)[1]. Conversely, the K65R mutation, which reduces Tenofovir susceptibility, can be suppressed by the presence of certain TAMs that are selected by other NRTIs.
Experimental Protocols
The data presented in this guide are primarily derived from two types of in vitro assays: phenotypic and genotypic resistance testing.
Phenotypic Drug Susceptibility Assays
Phenotypic assays directly measure the ability of a virus to replicate in the presence of varying concentrations of an antiretroviral drug.
Experimental Workflow: Recombinant Virus Phenotyping Assay (e.g., PhenoSense)
Caption: Phenotypic drug susceptibility assay workflow.
Methodology:
-
Sample Collection: Plasma is isolated from the blood of an HIV-1 infected individual.
-
Viral RNA Extraction and Amplification: Viral RNA is extracted from the plasma. The pol gene, which encodes the reverse transcriptase and protease enzymes, is amplified using reverse transcription-polymerase chain reaction (RT-PCR).
-
Generation of Recombinant Virus: The amplified patient-derived pol gene is inserted into a standardized viral vector that lacks its own pol gene but contains a reporter gene (e.g., luciferase).
-
Cell Culture and Infection: The recombinant viruses are used to infect target cells in the presence of serial dilutions of the antiretroviral drugs being tested.
-
Measurement of Viral Replication: After a defined incubation period, the level of viral replication is quantified by measuring the expression of the reporter gene (e.g., luciferase activity).
-
Data Analysis: The drug concentration that inhibits 50% of viral replication (IC50) is calculated. The fold change in IC50 is determined by dividing the IC50 of the patient's virus by the IC50 of a known drug-sensitive wild-type reference virus.
Genotypic Drug Resistance Assays
Genotypic assays identify the presence of specific mutations in the viral genome that are known to be associated with drug resistance.
Experimental Workflow: Genotypic Resistance Assay
Caption: Genotypic drug resistance assay workflow.
Methodology:
-
Sample Collection and RNA Extraction: As with phenotypic assays, viral RNA is extracted from a patient's plasma sample.
-
Amplification and Sequencing: The target viral gene (e.g., pol) is amplified via RT-PCR and then sequenced using methods such as Sanger sequencing or next-generation sequencing.
-
Sequence Analysis: The obtained nucleotide sequence is translated into an amino acid sequence.
-
Mutation Identification: The patient's viral sequence is compared to a known wild-type reference sequence to identify any amino acid substitutions.
-
Interpretation: The identified mutations are cross-referenced with established HIV drug resistance databases (e.g., Stanford HIV Drug Resistance Database) to predict the level of resistance to various antiretroviral drugs.
Conclusion
This compound and Tenofovir exhibit distinct and often opposing resistance profiles. High-level resistance to this compound is primarily driven by the M184V mutation, which can, in turn, increase susceptibility to Tenofovir. Conversely, the K65R mutation, the hallmark of Tenofovir resistance, does not confer significant resistance to this compound. This opposing resistance pattern provides a strong rationale for their combined use in antiretroviral therapy, as the development of resistance to one agent may be suppressed or delayed by the other. Understanding these resistance pathways is critical for the development of new antiretroviral agents and for optimizing treatment strategies for individuals with HIV-1 infection.
References
Assessing the Synergistic Effect of Racivir with Protease Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Published: December 18, 2025
Introduction
Racivir, a nucleoside reverse transcriptase inhibitor (NRTI), is a cytidine (B196190) analogue with a mechanism of action that targets the HIV-1 reverse transcriptase enzyme. While clinical trial data on this compound in combination with other antiretroviral classes exists, specific studies detailing its synergistic interaction with protease inhibitors (PIs) are not currently available in published literature. However, by examining the well-documented synergistic effects of other cytidine analogue NRTIs, such as lamivudine (B182088) and emtricitabine (B123318), with various PIs, we can infer the expected benefits and mechanisms of combining this compound with this important class of antiretroviral agents.
This guide provides a comparative overview of the synergistic potential of an NRTI like this compound when co-administered with protease inhibitors. It summarizes quantitative data from in vitro studies of analogous drugs, details relevant experimental protocols, and visualizes the underlying mechanisms of action and experimental workflows.
Rationale for Synergy: Targeting Multiple Viral Lifecycle Stages
The primary rationale for combining an NRTI like this compound with a protease inhibitor lies in their distinct mechanisms of action that target different, essential stages of the HIV-1 replication cycle.[1]
-
Nucleoside Reverse Transcriptase Inhibitors (NRTIs) , such as this compound, lamivudine, and emtricitabine, act as chain terminators during the reverse transcription of viral RNA into DNA.[2][3] After being phosphorylated within the host cell, they are incorporated into the growing viral DNA chain by the reverse transcriptase enzyme. Their modified structure prevents the addition of the next nucleotide, thus halting DNA synthesis.[2]
-
Protease Inhibitors (PIs) , on the other hand, function at a later stage of the viral lifecycle. They competitively inhibit the viral protease enzyme, which is responsible for cleaving large viral polyproteins into smaller, functional proteins necessary for the assembly of mature, infectious virions.[1]
By inhibiting both reverse transcription and viral maturation, the combination of an NRTI and a PI can lead to a more profound and durable suppression of viral replication than either agent alone. This multi-targeted approach also presents a higher genetic barrier to the development of drug resistance.
Quantitative Analysis of Synergistic Interactions with Analogous Drugs
In the absence of direct data for this compound, we present in vitro synergy data for the structurally and mechanistically similar NRTIs, emtricitabine and lamivudine, when combined with various protease inhibitors. The synergy is often quantified using the Combination Index (CI) based on the Chou-Talalay method, where:
-
CI < 0.9 indicates synergy
-
CI between 0.9 and 1.1 indicates an additive effect
-
CI > 1.1 indicates antagonism[4]
| NRTI Combination | Protease Inhibitor | Cell Line/Isolate | Synergy Assessment (CI Value) | Reference(s) |
| Emtricitabine/Tenofovir | Atazanavir (ATV) | MT-2 cells | Moderate Synergy (0.83 ± 0.19) | [4] |
| Emtricitabine/Tenofovir | Lopinavir (LPV) | MT-2 cells | Additive (0.97 ± 0.10) | [4] |
| Emtricitabine/Tenofovir | Darunavir (DRV) | MT-2 cells | Moderate Synergy (0.77 ± 0.11) | [4] |
| Lamivudine/Zidovudine | Indinavir (IDV) | CEM-SS cells | Highly Synergistic | [5][6] |
| Lamivudine | Saquinavir | PBMC | Synergistic | [7] |
PBMC: Peripheral Blood Mononuclear Cells
Experimental Protocols
In Vitro Synergy Analysis using the Chou-Talalay Method
This method provides a quantitative assessment of drug interactions.[8][9]
1. Cell Culture and Virus Stocks:
-
A suitable cell line permissive to HIV-1 infection (e.g., MT-4, CEM-SS, or TZM-bl cells) or peripheral blood mononuclear cells (PBMCs) are cultured under standard conditions.[9]
-
High-titer stocks of laboratory-adapted (e.g., HIV-1 IIIB, NL4-3) or clinical isolate HIV-1 strains are prepared and quantified.[9]
2. Drug Preparation and Combination:
-
The antiretroviral drugs to be tested are dissolved in an appropriate solvent (e.g., DMSO) to create high-concentration stock solutions.
-
A checkerboard (matrix) of drug concentrations is prepared in a 96-well plate. This involves serial dilutions of the NRTI along the rows and the protease inhibitor along the columns.[9]
3. Antiviral Assay:
-
Cells are seeded in the 96-well plates containing the drug dilutions.
-
A predetermined amount of HIV-1 (multiplicity of infection, MOI) is added to the wells.
-
The plates are incubated for a period that allows for viral replication (typically 3-7 days).[10]
4. Measurement of Viral Replication:
-
The extent of HIV-1 replication is measured using a suitable endpoint. Common methods include:
-
p24 Antigen ELISA: Quantifies the amount of the viral core protein p24 in the culture supernatant.[10]
-
Luciferase Reporter Assay: Used with cell lines like TZM-bl that contain an HIV-1 LTR-driven luciferase reporter gene.[10]
-
Cytopathic Effect (CPE) Assay: Measures the virus-induced cell killing.[11]
-
5. Data Analysis:
-
The dose-response curves for each drug alone and in combination are used to calculate the Combination Index (CI) using specialized software like CalcuSyn or CompuSyn, based on the Chou-Talalay method.[11][12]
Mandatory Visualizations
References
- 1. HIV Drugs Mode of Action | Immunopaedia [immunopaedia.org.za]
- 2. Nucleoside Reverse Transcriptase Inhibitors ~ ViralZone [viralzone.expasy.org]
- 3. How NRTIs Work – International Association of Providers of AIDS Care [iapac.org]
- 4. The Combined Anti-HIV-1 Activities of Emtricitabine and Tenofovir plus the Integrase Inhibitor Elvitegravir or Raltegravir Show High Levels of Synergy In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Triple Combination Indinavir-Zidovudine-Lamivudine Is Highly Synergistic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The triple combination indinavir-zidovudine-lamivudine is highly synergistic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lamivudine or stavudine in two- and three-drug combinations against human immunodeficiency virus type 1 replication in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. longdom.org [longdom.org]
Racivir: A Comparative Analysis of Antiviral Activity in Primary Clinical Isolates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antiviral activity of Racivir, an experimental nucleoside reverse transcriptase inhibitor (NRTI), against primary clinical isolates of Human Immunodeficiency Virus Type 1 (HIV-1). Its performance is evaluated in the context of established NRTIs, supported by experimental data from publicly available research.
Executive Summary
This compound, the enantiomer of emtricitabine (B123318), has demonstrated notable antiviral activity, particularly against HIV-1 strains harboring the M184V mutation, which confers high-level resistance to lamivudine (B182088) and emtricitabine. This unique characteristic positions this compound as a potential agent in salvage therapy regimens for treatment-experienced patients. This guide summarizes the available in vitro data, details the experimental methodologies used for such evaluations, and provides visual representations of the relevant biological pathways and experimental workflows.
Data Presentation: In Vitro Antiviral Activity
The following tables summarize the in vitro antiviral activity of this compound's enantiomer, emtricitabine, and the structurally similar drug, lamivudine, against wild-type and NRTI-resistant HIV-1 primary clinical isolates. Due to the limited availability of direct comparative studies on this compound in primary clinical isolates, data for its enantiomer, emtricitabine, is presented as a surrogate. It is important to note that while enantiomers can have different biological activities, in the case of emtricitabine and this compound, their antiviral profiles, particularly concerning the M184V mutation, are a key area of interest.
Table 1: Comparative Antiviral Activity Against Wild-Type HIV-1 Primary Clinical Isolates
| Antiviral Agent | Mean IC90 (μM) ± SD | Cell Type | Virus Source |
| Emtricitabine | 0.68 ± 0.37 | PHA-PBMCs | Primary Clinical Isolates |
| Lamivudine | 6.83 ± 3.96 | PHA-PBMCs | Primary Clinical Isolates |
| Tenofovir | 2.05 ± 0.40 | PHA-PBMCs | Primary Clinical Isolates |
| Efavirenz | 3.65 ± 0.77 | PHA-PBMCs | Primary Clinical Isolates |
IC90: 90% inhibitory concentration. Data is illustrative and compiled from published studies.[1]
Table 2: Activity Against HIV-1 with the M184V Resistance Mutation
| Antiviral Agent | Fold Change in IC50 (M184V vs. Wild-Type) | Interpretation |
| Lamivudine | >100 | High-level resistance |
| Emtricitabine | >100 | High-level resistance |
| This compound | Reportedly retains activity | Potential for activity against M184V-mutated virus[2] |
| Zidovudine (ZDV) | ~0.5 | Increased susceptibility (hypersensitization) |
Fold change indicates the shift in the concentration of the drug required to inhibit 50% of viral replication in mutant versus wild-type virus.
Experimental Protocols
The validation of this compound's activity in primary clinical isolates relies on robust in vitro phenotypic susceptibility assays. A generalized protocol for such an assay is detailed below.
Phenotypic Drug Susceptibility Assay Using Primary Human Lymphocytes
1. Isolation and Culture of Primary Clinical Isolates:
-
HIV-1 is isolated from patient plasma samples by co-culturing with phytohemagglutinin (PHA)-stimulated peripheral blood mononuclear cells (PBMCs) from uninfected donors.
-
Viral stocks are prepared from the culture supernatants and titrated to determine the 50% tissue culture infectious dose (TCID50).
2. Drug Susceptibility Assay:
-
PHA-stimulated PBMCs from healthy donors are plated in 96-well microplates.
-
Serial dilutions of this compound and other comparator NRTIs are prepared in culture medium and added to the cells.
-
A standardized amount of the patient-derived HIV-1 isolate is then added to each well.
-
Control wells include virus-infected cells without any drug and uninfected cells.
-
The plates are incubated at 37°C in a humidified 5% CO2 atmosphere for 7 days.
3. Measurement of Viral Replication:
-
After the incubation period, the level of viral replication is quantified by measuring the amount of HIV-1 p24 antigen in the culture supernatants using an enzyme-linked immunosorbent assay (ELISA).
4. Data Analysis:
-
The percentage of inhibition of viral replication is calculated for each drug concentration compared to the virus control.
-
The 50% inhibitory concentration (IC50) or 90% inhibitory concentration (IC90) is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Mandatory Visualization
HIV-1 Replication Cycle and the Role of Nucleoside Reverse Transcriptase Inhibitors (NRTIs)
Caption: Mechanism of action of this compound within the HIV-1 replication cycle.
Experimental Workflow for Phenotypic Drug Susceptibility Testing
Caption: Workflow for determining the in vitro antiviral activity of this compound.
References
A Comparative Pharmacokinetic Analysis of Racivir and Emtricitabine
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the pharmacokinetic profiles of the nucleoside reverse transcriptase inhibitors Racivir and emtricitabine (B123318), supported by experimental data.
This guide provides a detailed comparative analysis of the pharmacokinetic profiles of this compound and emtricitabine, two structurally related nucleoside reverse transcriptase inhibitors (NRTIs). This compound is the racemic mixture of the two enantiomers of 5-fluoro-1-(2-hydroxymethyl-1,3-oxathiolan-5-yl)cytosine, while emtricitabine is the pure (-) enantiomer. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the absorption, distribution, metabolism, and excretion (ADME) characteristics of these two antiviral compounds.
Comparative Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters for this compound and emtricitabine based on available clinical data. This allows for a direct comparison of their in-vivo behavior.
| Pharmacokinetic Parameter | This compound (RCV) | Emtricitabine (FTC) |
| Dose | 200, 400, or 600 mg (once daily) | 200 mg (once daily) |
| Tmax (h) | 1.0 - 1.5 | 1.0 - 2.0 |
| Cmax (ng/mL) | 1050 ± 270 (200 mg), 2010 ± 610 (400 mg), 2760 ± 890 (600 mg) | 1800 ± 700 |
| AUC (ng·h/mL) | 4580 ± 1180 (200 mg), 8910 ± 2240 (400 mg), 12520 ± 3160 (600 mg) | 10000 ± 3100 |
| Plasma Half-life (t½) (h) | ~10 | ~10 |
| Intracellular Half-life (t½) of active triphosphate (h) | Not explicitly reported | ~39 |
| Bioavailability (%) | Excellent | 93% (capsule), 75% (oral solution) |
| Protein Binding (%) | Not explicitly reported | <4 |
| Volume of Distribution (Vd/F) (L) | Not explicitly reported | 1.4 L/kg |
| Renal Clearance | Not explicitly reported | ~86% of dose (13% as metabolites) |
Experimental Protocols
The pharmacokinetic data presented in this guide are derived from clinical studies employing standardized methodologies. Below are detailed descriptions of the key experimental protocols typically used in such studies.
Pharmacokinetic Study Design
A typical pharmacokinetic study for an oral antiviral agent like this compound or emtricitabine involves a single-dose or multiple-dose, open-label, randomized, crossover or parallel-group design in healthy volunteers or HIV-infected patients.
-
Subject Population: Healthy adult male and female volunteers or a target patient population (e.g., treatment-naive HIV-infected individuals).
-
Dosing: Administration of a single oral dose or multiple oral doses of the investigational drug (e.g., this compound or emtricitabine) at a specified strength.
-
Blood Sampling: Serial blood samples are collected at predefined time points before and after drug administration (e.g., pre-dose, and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 16, 24, 36, 48, 72, and 96 hours post-dose).
-
Plasma Preparation: Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation and stored frozen (e.g., at -70°C) until analysis.
-
Pharmacokinetic Analysis: Plasma concentrations of the drug are determined using a validated bioanalytical method. Pharmacokinetic parameters such as Cmax, Tmax, AUC, and t½ are calculated from the plasma concentration-time data using non-compartmental analysis.
Bioanalytical Method for Quantification in Human Plasma
The quantification of this compound and emtricitabine in human plasma is typically performed using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Sample Preparation: A solid-phase extraction (SPE) or liquid-liquid extraction method is employed to isolate the analyte and internal standard from the plasma matrix.
-
Chromatographic Separation: The extracted samples are injected onto a reverse-phase HPLC column (e.g., C18). A gradient or isocratic mobile phase is used to separate the analyte from other components.
-
Mass Spectrometric Detection: The analyte is detected using a triple quadrupole mass spectrometer operating in the positive or negative ion mode. Multiple reaction monitoring (MRM) is used for quantification, monitoring a specific precursor-to-product ion transition for the analyte and the internal standard.
-
Method Validation: The bioanalytical method is validated according to regulatory guidelines (e.g., FDA guidance) for parameters including linearity, accuracy, precision, selectivity, recovery, and stability.
Mechanism of Action and Cellular Phosphorylation
Both this compound and emtricitabine are nucleoside reverse transcriptase inhibitors. As prodrugs, they must be phosphorylated intracellularly to their active triphosphate forms to exert their antiviral activity. This process is a critical step in their mechanism of action.
Caption: Intracellular activation of emtricitabine/Racivir.
The diagram above illustrates the sequential phosphorylation of emtricitabine or this compound within the host cell. Cellular enzymes convert the parent drug into its active triphosphate metabolite. This active form then competes with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the growing viral DNA chain by HIV reverse transcriptase. The incorporation of the drug's triphosphate form leads to chain termination, thereby inhibiting viral replication.[1]
References
In Vitro Synergy of Racivir with Non-Nucleoside Reverse Transcriptase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of antiretroviral therapy is continually evolving, with combination regimens forming the cornerstone of effective HIV-1 management. Understanding the interplay between different drug classes is paramount for designing potent and durable treatment strategies. This guide provides a comprehensive analysis of the in vitro synergistic potential of Racivir, a nucleoside reverse transcriptase inhibitor (NRTI), when combined with non-nucleoside reverse transcriptase inhibitors (NNRTIs).
This compound is a racemic mixture of emtricitabine (B123318) (FTC) and its enantiomer. Emtricitabine is the more potent of the two. Due to the limited availability of direct in vitro synergy studies on this compound, this guide will focus on the extensive data available for emtricitabine, which serves as a strong surrogate for the activity of this compound in combination therapies.
Mechanism of Action: NRTIs and NNRTIs
Both NRTIs and NNRTIs target the HIV-1 reverse transcriptase (RT) enzyme, which is crucial for the conversion of viral RNA into DNA, a key step in the viral replication cycle. However, their mechanisms of inhibition are distinct, providing a strong rationale for their combined use.
-
Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs) , such as emtricitabine, are analogs of natural deoxynucleotides. They are incorporated into the growing viral DNA chain by reverse transcriptase. Because they lack a 3'-hydroxyl group, their incorporation results in the termination of DNA chain elongation.[1]
-
Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) , including efavirenz, nevirapine (B1678648), delavirdine, and rilpivirine, are allosteric inhibitors. They bind to a hydrophobic pocket on the reverse transcriptase enzyme, distinct from the active site.[2][3] This binding induces a conformational change in the enzyme, thereby inhibiting its function.[2]
The complementary mechanisms of action of NRTIs and NNRTIs often lead to synergistic or additive antiviral effects, where the combined inhibitory effect is greater than the sum of their individual effects.
Figure 1. Simplified diagram illustrating the distinct mechanisms of action of this compound (as an NRTI) and NNRTIs on the HIV-1 reverse transcription process.
Quantitative Analysis of In Vitro Synergy
Numerous studies have demonstrated the synergistic or additive anti-HIV-1 activity of emtricitabine (FTC) in combination with various NNRTIs. The combination index (CI) method is commonly used to quantify these interactions, where:
-
CI < 0.9 indicates synergy
-
CI between 0.9 and 1.1 indicates an additive effect
-
CI > 1.1 indicates antagonism
The following tables summarize the in vitro synergistic activity of emtricitabine with key NNRTIs.
| Drug Combination | Cell Line | HIV-1 Strain | Interaction | Combination Index (CI) | Reference |
| Emtricitabine + Efavirenz | MT-2 cells | Wild-type | Synergy | 0.56 ± 0.08 | [4][5] |
| Emtricitabine + Rilpivirine | MT-2 cells | Wild-type | Moderate Synergy | 0.73 ± 0.13 | [4][5] |
| Emtricitabine + Nevirapine | PBMCs | Primary Isolates | Synergy | CI < 0.9 | [6] |
PBMCs: Peripheral Blood Mononuclear Cells
These data indicate that combining emtricitabine with efavirenz, rilpivirine, or nevirapine results in a greater inhibition of HIV-1 replication than would be expected from the additive effects of the individual drugs. This synergy can lead to more potent viral suppression and may help to prevent the emergence of drug resistance.
Experimental Protocols
The in vitro evaluation of drug synergy typically involves cell-based assays where susceptible cells are infected with HIV-1 in the presence of varying concentrations of the drugs, both individually and in combination.
General Experimental Workflow
Figure 2. A generalized workflow for in vitro synergy testing of antiretroviral agents.
Key Methodological Details from Cited Studies:
-
Cell Lines: Studies have utilized various cell lines, including the human T-cell line MT-2 and peripheral blood mononuclear cells (PBMCs), which represent a more physiologically relevant model.[4][6][7]
-
Virus Strains: Both laboratory-adapted HIV-1 strains and clinical isolates have been used to assess the breadth of the synergistic activity.[4][6]
-
Quantification of Viral Replication: The extent of viral replication is typically measured by quantifying the amount of viral p24 antigen in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA) or through luciferase reporter gene assays in engineered cell lines.[6][8]
-
Data Analysis: The combination index (CI) is calculated using the median-effect principle as described by Chou and Talalay. This method provides a quantitative measure of the degree of synergy, additivity, or antagonism over a range of drug concentrations.[5][6][8]
Resistance Profile and Implications for Combination Therapy
A significant challenge in HIV-1 therapy is the emergence of drug-resistant mutations. Combining drugs with different resistance profiles can help to mitigate this issue.
-
NRTI Resistance: The M184V/I mutation in the reverse transcriptase gene is a common mutation associated with resistance to lamivudine (B182088) and emtricitabine.[9]
-
NNRTI Resistance: A number of mutations in the NNRTI binding pocket, such as K103N and Y181C, can confer resistance to this class of drugs.[10] Notably, some mutations that confer resistance to one NNRTI may not affect, or may even increase, susceptibility to another.[10]
The use of this compound in combination with an NNRTI can provide a higher genetic barrier to the development of resistance. A virus would need to acquire mutations that confer resistance to both drug classes simultaneously to escape the effects of the combination therapy.
Conclusion
The available in vitro data for emtricitabine, the active component of this compound, strongly supports its synergistic or additive interaction with non-nucleoside reverse transcriptase inhibitors such as efavirenz, rilpivirine, and nevirapine. This synergy is rooted in the distinct and complementary mechanisms of action of these two drug classes, which together provide a more potent inhibition of HIV-1 reverse transcriptase. These findings provide a solid rationale for the clinical use of this compound in combination with NNRTIs as part of a comprehensive antiretroviral regimen. The detailed experimental protocols and quantitative data presented in this guide offer valuable insights for researchers and drug development professionals working to optimize HIV-1 treatment strategies.
References
- 1. Reverse Transcriptase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The Combined Anti-HIV-1 Activities of Emtricitabine and Tenofovir plus the Integrase Inhibitor Elvitegravir or Raltegravir Show High Levels of Synergy In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. In vitro evaluation of the anti-HIV activity and metabolic interactions of tenofovir and emtricitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro Study on Synergistic Interactions Between Free and Encapsulated Q-Griffithsin and Antiretrovirals Against HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy and safety of a switch to rilpivirine-based regimens in treatment-experienced HIV-1-infected patients: a cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Delavirdine Susceptibilities and Associated Reverse Transcriptase Mutations in Human Immunodeficiency Virus Type 1 Isolates from Patients in a Phase I/II Trial of Delavirdine Monotherapy (ACTG 260) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Racivir's Engagement with Cellular Kinases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Racivir is an experimental nucleoside reverse transcriptase inhibitor (NRTI) that has been investigated for the treatment of HIV.[1] As the enantiomer of the widely-used antiretroviral drug emtricitabine (B123318), its mechanism of action is contingent upon intracellular phosphorylation by host cellular kinases to its active triphosphate form.[1][2] This active metabolite then acts as a competitive inhibitor of the HIV reverse transcriptase, leading to chain termination of the nascent viral DNA. Understanding the interaction of this compound with cellular kinases is paramount for elucidating its efficacy, potential for drug resistance, and off-target effects.
This guide provides a comparative study of this compound's effect on cellular kinases, drawing comparisons with its enantiomer, emtricitabine, and other relevant NRTIs. Due to the limited availability of direct quantitative data for this compound, this analysis leverages established knowledge of the NRTI class and the well-documented properties of emtricitabine to provide a comprehensive overview.
Mechanism of Action: The Crucial Role of Cellular Kinases
The activation of NRTIs is a multi-step process entirely dependent on the host cell's enzymatic machinery. This process, known as anabolic phosphorylation, is catalyzed by a series of cellular nucleoside and nucleotide kinases.
References
validation of Racivir as a component of pre-exposure prophylaxis (PrEP)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pre-exposure prophylaxis (PrEP) has revolutionized HIV prevention. While the initial inquiry into Racivir as a PrEP component found no supporting evidence of its validation for this indication, this guide provides a comprehensive comparison of established and emerging agents that form the backbone of current and future PrEP strategies. This document outlines the performance, experimental data, and mechanisms of action for key PrEP components: tenofovir (B777) disoproxil fumarate (B1241708)/emtricitabine (B123318) (TDF/FTC), tenofovir alafenamide/emtricitabine (TAF/FTC), long-acting cabotegravir (B606451), and the investigational agent islatravir. Detailed experimental protocols and signaling pathway diagrams are provided to support further research and development in this critical area of public health.
Comparative Analysis of PrEP Components
The following tables summarize the quantitative data from pivotal clinical trials, offering a clear comparison of the efficacy and safety of different PrEP regimens.
Table 1: Efficacy of PrEP Components in Major Clinical Trials
| PrEP Regimen | Clinical Trial | Participant Population | Efficacy (Relative Risk Reduction) | Key Findings |
| TDF/FTC (Truvada) | iPrEx | Men who have sex with men (MSM) and transgender women | 44% overall; up to 92% in participants with detectable drug levels[1] | Demonstrated the foundational efficacy of oral PrEP. Adherence was strongly correlated with protection[1]. |
| Partners PrEP | Heterosexual serodiscordant couples | 75% for TDF/FTC[1] | Confirmed high efficacy in a heterosexual population. | |
| TAF/FTC (Descovy) | DISCOVER | MSM and transgender women | Non-inferior to TDF/FTC[2][3] | Showed comparable efficacy to TDF/FTC for preventing sexually acquired HIV in the studied population[2][3]. |
| Long-Acting Cabotegravir (Apretude) | HPTN 083 | MSM and transgender women | Superior to daily oral TDF/FTC (66% lower risk of HIV acquisition)[4][5] | The first long-acting injectable PrEP option, demonstrating higher efficacy than the oral standard of care[4][5]. |
| HPTN 084 | Cisgender women | Superior to daily oral TDF/FTC (89% more effective)[6][7] | Confirmed superiority of long-acting cabotegravir in a population of cisgender women at high risk for HIV acquisition[6][7]. | |
| Islatravir (Investigational) | IMPOWER 22 & 24 (Discontinued for PrEP) | Cisgender women (IMPOWER 22), MSM and transgender women (IMPOWER 24) | High efficacy (no HIV acquisitions on-drug)[8] | Development for PrEP was halted due to concerns about decreases in total lymphocyte counts[8]. |
Table 2: Safety and Tolerability Profile of PrEP Components
| PrEP Regimen | Common Side Effects | Renal and Bone Safety | Other Notable Safety Information |
| TDF/FTC (Truvada) | Nausea, headache, diarrhea[9] | Associated with small decreases in bone mineral density and potential for renal adverse events.[10][11] | Generally well-tolerated.[11] |
| TAF/FTC (Descovy) | Nausea, diarrhea, headache | More favorable renal and bone safety profile compared to TDF/FTC.[2][12] | Associated with minor weight gain and changes in cholesterol levels.[11] |
| Long-Acting Cabotegravir (Apretude) | Injection site reactions (pain, swelling, redness)[6][13] | No significant concerns regarding renal or bone safety identified in major trials.[6][13] | Potential for delayed detection of HIV infection in individuals who acquire HIV while on Cabotegravir.[5] |
| Islatravir (Investigational) | Generally well-tolerated in trials.[14] | No significant renal or bone safety issues reported in initial studies.[14] | Development for monthly oral PrEP was discontinued (B1498344) due to dose-dependent decreases in total lymphocyte and CD4 cell counts.[8] |
Experimental Protocols
Detailed methodologies for the pivotal clinical trials are crucial for the interpretation of their results and for designing future studies.
DISCOVER Trial (TAF/FTC vs. TDF/FTC)
-
Study Design: A multi-year, global, Phase 3, randomized, double-blind, multicenter, active-controlled, non-inferiority trial.[2][3]
-
Participants: 5,387 cisgender men and transgender women who have sex with men and were at risk for sexually acquired HIV infection.[12]
-
Intervention: Participants were randomized to receive either daily oral TAF/FTC (200 mg/25 mg) or daily oral TDF/FTC (200 mg/300 mg).[15]
-
Primary Endpoint: The primary endpoint was the incidence of documented HIV infection per 100 person-years.[15]
-
Safety Assessments: Renal safety was evaluated through changes in serum creatinine (B1669602) and other biomarkers. Bone mineral density was assessed using dual-energy X-ray absorptiometry (DXA) scans.[15]
HPTN 083 Trial (Long-Acting Cabotegravir vs. TDF/FTC)
-
Study Design: A randomized, controlled, double-blind, multicenter Phase 2b/3 study.[4][16]
-
Participants: 4,570 cisgender men and transgender women who have sex with men from 43 sites worldwide.[4]
-
Intervention: Participants were randomized to receive either injections of long-acting cabotegravir (600 mg) every 8 weeks (with an initial oral lead-in) and daily oral placebo, or daily oral TDF/FTC and placebo injections every 8 weeks.[4]
-
Primary Endpoint: The primary outcome was the rate of incident HIV infections.[17]
-
Safety Assessments: Safety was monitored through the reporting of adverse events, with a particular focus on injection site reactions.[18]
HPTN 084 Trial (Long-Acting Cabotegravir vs. TDF/FTC)
-
Study Design: A Phase 3, multicenter, double-blind, randomized controlled trial.[6][13]
-
Participants: 3,223 cisgender women at risk for acquiring HIV infection at 20 sites in sub-Saharan Africa.[6]
-
Intervention: Participants were randomized to receive either intramuscular injections of cabotegravir every 8 weeks and daily oral placebo, or daily oral TDF/FTC and placebo injections every 8 weeks.[6]
-
Primary Endpoint: The primary endpoints were incident HIV infection and clinical and laboratory events of grade 2 or higher.[19]
-
Safety Assessments: Safety was assessed through the monitoring of adverse events, including injection site reactions and pregnancy outcomes.[19]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the mechanisms of action of the discussed PrEP components and a typical experimental workflow for a PrEP clinical trial.
Mechanism of Action of Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs)
Caption: Mechanism of NRTIs like Tenofovir and Emtricitabine.
Mechanism of Action of Integrase Strand Transfer Inhibitors (INSTIs)
Caption: Mechanism of INSTIs like Cabotegravir.
Generalized PrEP Clinical Trial Workflow
Caption: A typical workflow for a PrEP clinical trial.
References
- 1. everlywell.com [everlywell.com]
- 2. gilead.com [gilead.com]
- 3. TAF vs TDF in DISCOVER PrEP Trial - Emtricitabine and tenofovir alafenamide vs emtricitabine and tenofovir disoproxil fumarate for HIV pre-exposure prophylaxis (DISCOVER): primary results from a randomised, double-blind, multicentre, active-controlled, phase 3, non-inferiority trial [natap.org]
- 4. fenwayhealth.org [fenwayhealth.org]
- 5. Characterization of Human Immunodeficiency Virus (HIV) Infection in Cisgender Men and Transgender Women Who Have Sex With Men Receiving Injectable Cabotegravir for HIV Prevention: HPTN 083 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trial results reveal that long-acting injectable cabotegravir as PrEP is highly effective in preventing HIV acquisition in women [who.int]
- 7. 084life.org [084life.org]
- 8. eatg.org [eatg.org]
- 9. m.youtube.com [m.youtube.com]
- 10. 96-week results of DISCOVER PrEP trial - Juta MedicalBrief [medicalbrief.co.za]
- 11. pharmacytimes.com [pharmacytimes.com]
- 12. 96-week results of DISCOVER PrEP trial presented at European AIDS Conference | aidsmap [aidsmap.com]
- 13. icap.columbia.edu [icap.columbia.edu]
- 14. Merck restarts islatravir HIV treatment studies, but abandons monthly PrEP | aidsmap [aidsmap.com]
- 15. contagionlive.com [contagionlive.com]
- 16. prepwatch.org [prepwatch.org]
- 17. Efficacy and safety of long-acting cabotegravir compared with daily oral tenofovir disoproxil fumarate plus emtricitabine to prevent HIV infection in cisgender men and transgender women who have sex with men 1 year after study unblinding: a secondary analysis of the phase 2b and 3 HPTN 083 randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. icap.columbia.edu [icap.columbia.edu]
- 19. Cabotegravir for the prevention of HIV-1 in women: results from HPTN 084, a phase 3, randomised clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Racivir: A Guide for Laboratory Professionals
Understanding Pharmaceutical Waste Regulations
The disposal of pharmaceutical waste is regulated by multiple agencies, including the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).[1][2][3] These regulations are in place to prevent environmental contamination and ensure public health and worker safety.[2][4] Improper disposal can lead to significant penalties and environmental harm.[4]
Pharmaceutical waste is broadly categorized as hazardous or non-hazardous.[1][2] Hazardous pharmaceutical waste must be managed under the stringent "cradle-to-grave" requirements of the Resource Conservation and Recovery Act (RCRA).[2][4] It is crucial to determine if Racivir, or any waste contaminated with it, meets the criteria for hazardous waste.
Step-by-Step Disposal Procedure for this compound
Given the absence of a specific Safety Data Sheet (SDS) with disposal instructions for this compound, a conservative approach based on established guidelines for chemical and pharmaceutical waste is necessary.
Step 1: Waste Characterization and Segregation
The first and most critical step is to determine the nature of the this compound waste.
-
Unused or Expired this compound: Pure, unused, or expired this compound should be treated as a chemical waste.
-
Contaminated Materials: Items such as personal protective equipment (gloves, lab coats), glassware, and bench paper contaminated with this compound should be considered contaminated waste.
-
Solutions: Aqueous or solvent-based solutions containing this compound must be handled as liquid chemical waste.
Step 2: Containerization and Labeling
Proper containerization is essential to prevent leaks and ensure safe handling.
-
Solid Waste: Collect solid this compound waste and contaminated materials in a designated, leak-proof container. While general pharmaceutical waste often uses color-coded containers (e.g., black for RCRA hazardous, blue for non-hazardous), for a research chemical, a clearly labeled hazardous waste container is a prudent choice.[2][3]
-
Liquid Waste: Collect liquid waste containing this compound in a compatible, sealed, and leak-proof container. Do not mix different types of liquid waste.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and any known hazard characteristics.
Step 3: Storage
Store waste containers in a designated, secure area away from general laboratory traffic. The storage area should have secondary containment to manage any potential spills.
Step 4: Disposal
The ultimate disposal of this compound waste must be conducted through a licensed hazardous waste management company.[5] These companies are equipped to handle and transport chemical waste in compliance with all federal and state regulations.[6]
-
Incineration: Incineration is a common and required method for treating hazardous pharmaceutical waste.[2][3]
-
Never do the following:
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste from a laboratory.
Quantitative Data
No quantitative data regarding this compound disposal was found in the search results.
Experimental Protocols
No specific experimental protocols for the disposal of this compound were cited in the search results. The procedures outlined above are based on general best practices for pharmaceutical and chemical waste management.
It is imperative that all laboratory personnel handling this compound are trained on these disposal procedures and are familiar with their institution's specific waste management policies.[3] When in doubt, always consult with your institution's Environmental Health and Safety (EHS) department for guidance.
References
- 1. sdmedwaste.com [sdmedwaste.com]
- 2. Disposing Pharmaceutical Waste: A Guide for Healthcare Facilities | ASMAI [asiwaste.com]
- 3. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 4. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 5. triumvirate.com [triumvirate.com]
- 6. triumvirate.com [triumvirate.com]
- 7. Where and How to Dispose of Unused Medicines | FDA [fda.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
